molecular formula C13H9NO3 B131281 9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 60287-13-0

9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B131281
CAS No.: 60287-13-0
M. Wt: 227.21 g/mol
InChI Key: BSJGQDLAWVOTOE-UHFFFAOYSA-N
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Description

9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-5-3-7-11-12(9)14-13(16)8-4-1-2-6-10(8)17-11/h1-7,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJGQDLAWVOTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484491
Record name 9-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-13-0
Record name 9-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (CAS No. 60287-13-0), a key heterocyclic scaffold. The dibenz[b,f][1]oxazepine core is of significant interest to the pharmaceutical industry due to its prevalence in centrally active therapeutic agents. This document details the predominant and most robust synthetic strategy, which proceeds through a critical 2-(aminophenoxy)benzoic acid intermediate. The narrative emphasizes the chemical principles, experimental considerations, and mechanistic underpinnings of each synthetic step, from the selection of starting materials to the final intramolecular cyclization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction

The Dibenz[b,f][1][2]oxazepine Scaffold: A Privileged Structure

The tricyclic dibenz[b,f][1]oxazepine framework is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This seven-membered heterocyclic system, containing a bridged oxygen and nitrogen atom, imparts a unique three-dimensional conformation that allows for potent and selective interactions with a variety of biological targets. The most prominent example is Amoxapine, an antidepressant and antipsychotic drug, which features this core structure. The inherent bioactivity of this scaffold drives continued interest in developing efficient and scalable synthetic routes to its various analogues.

Focus of this Guide: 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

This guide focuses specifically on the synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. This molecule is not only a valuable synthetic intermediate for more complex derivatives but is also one of the eight possible monohydroxylated isomers of the parent lactam. Understanding its synthesis provides a foundational template that can be adapted for the preparation of other substituted analogues, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most practical forward synthetic routes.

Key Disconnections
  • C-N (Amide) Bond: Disconnecting the lactam (amide) bond reveals a 2-(aminophenoxy)benzoic acid precursor. This is the most common and strategically sound disconnection, as intramolecular amide bond formation is often a high-yielding and thermodynamically favorable process.

  • C-O (Ether) Bond: Alternatively, disconnecting the diaryl ether bond leads to a 2-hydroxyanilide of a 2-halobenzoic acid. This route requires an intramolecular nucleophilic aromatic substitution (SNAr) to form the ether linkage, a reaction that can be more challenging and substrate-dependent.

Based on established chemical precedent and reaction robustness, this guide will focus on the strategy derived from the C-N bond disconnection.

Visualization of Retrosynthetic Analysis

G Target 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one Intermediate1 2-(2-Amino-5-hydroxyphenoxy)benzoic Acid Derivative Target->Intermediate1  C-N Disconnection (Intramolecular Amidation) SM1 Protected 4-Amino-3-hydroxyphenol Intermediate1->SM1  C-O Disconnection (Ullmann Condensation) SM2 Substituted 2-Halobenzoic Acid Derivative Intermediate1->SM2

Caption: Retrosynthetic pathway for the target lactam.

Primary Synthesis Pathway: Diaryl Ether Formation and Lactamization

The most reliable and widely documented pathway to the dibenz[b,f]oxazepin-11(10H)-one core involves two key transformations: a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by an intramolecular cyclization to form the lactam ring.[2]

Principle and Rationale

This synthetic design is rooted in the reliability of its key steps. The Ullmann condensation is a classic and powerful method for forming C-O bonds between aryl halides and phenols.[1][3] While it traditionally requires harsh conditions, modern modifications have improved its scope and mildness. The subsequent step, the thermal or acid-catalyzed intramolecular amidation of the resulting 2-(aminophenoxy)benzoic acid, is an efficient cyclization that benefits from the proximity of the reacting amino and carboxylic acid groups.

To achieve the specific 9-hydroxy substitution, the synthesis begins with precursors that have the hydroxyl and amino functionalities in the correct relative positions. A critical consideration is the use of a protecting group for the phenolic hydroxyl to prevent it from competing as a nucleophile during the Ullmann condensation.

Visualization of the Forward Synthesis Pathway

G Start1 2-Amino-5-methoxyphenol Intermediate 2-(2-Amino-5-methoxyphenoxy) benzoic Acid Start1->Intermediate Ullmann Condensation Cu₂O, K₂CO₃ Pyridine, Δ Start2 2-Iodobenzoic Acid Cyclized 9-Methoxydibenz[b,f]oxazepin- 11(10H)-one Intermediate->Cyclized Intramolecular Amidation Heat (Δ) (-H₂O) Final 9-Hydroxydibenz[b,f]oxazepin- 11(10H)-one Cyclized->Final Demethylation HBr/AcOH or BBr₃

Caption: Key steps in the synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Step-by-Step Experimental Protocol

This protocol is a representative synthesis based on established methodologies for this class of compounds.

Step 1: Ullmann Condensation to form 2-(2-Amino-5-methoxyphenoxy)benzoic Acid

  • Rationale: This step constructs the core diaryl ether backbone. 2-Amino-5-methoxyphenol is chosen as the starting material, where the methoxy group serves as a robust protecting group for the ultimate 9-hydroxy functionality. 2-Iodobenzoic acid is an effective coupling partner due to the high reactivity of the C-I bond in copper-catalyzed reactions.[4] Potassium carbonate is used as the base to deprotonate the phenol, and pyridine serves as a high-boiling polar solvent suitable for Ullmann reactions.[1]

  • Protocol:

    • To a flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methoxyphenol (1.0 eq), 2-iodobenzoic acid (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

    • Add dry pyridine to the flask to act as the solvent.

    • Add copper(I) oxide (Cu₂O, 0.2 eq) as the catalyst.

    • Heat the reaction mixture to reflux (approx. 115 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a large volume of water.

    • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude 2-(2-amino-5-methoxyphenoxy)benzoic acid. Purification can be achieved by recrystallization.

Step 2: Intramolecular Amidation (Lactamization)

  • Rationale: This cyclization step forms the seven-membered lactam ring. It is typically achieved by simple heating, which drives off a molecule of water. The pre-organized conformation of the amino acid precursor facilitates this intramolecular reaction.

  • Protocol:

    • Place the purified 2-(2-amino-5-methoxyphenoxy)benzoic acid from the previous step into a round-bottom flask.

    • Heat the solid under vacuum (or with a Dean-Stark apparatus if trace solvent is used) to a temperature of 180-220 °C.

    • The solid will melt and then resolidify as the reaction proceeds. Maintain the temperature for 2-4 hours until the evolution of water ceases.

    • Cool the flask to room temperature. The resulting solid is the crude 9-methoxydibenz[b,f]oxazepin-11(10H)-one.

    • The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Demethylation to Yield 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

  • Rationale: The final step is the deprotection of the methoxy group to reveal the target hydroxyl group. Boron tribromide (BBr₃) is a powerful and common reagent for cleaving aryl methyl ethers. Alternatively, hydrobromic acid in acetic acid can be used, often requiring higher temperatures.

  • Protocol (using BBr₃):

    • Dissolve the 9-methoxydibenz[b,f]oxazepin-11(10H)-one (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C or -78 °C in an appropriate bath.

    • Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise.

    • Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 8-12 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to obtain pure 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Data Summary

The following table summarizes typical reaction parameters. Note that yields are highly dependent on the specific substrate and optimization of conditions.

StepKey ReagentsCatalystSolventTemperature (°C)Typical Yield (%)
1. Ullmann Condensation 2-Iodobenzoic Acid, K₂CO₃Cu₂OPyridine115 (Reflux)60-75
2. Intramolecular Amidation N/ANone (Thermal)Neat (or high-boiling solvent)180-22080-90
3. Demethylation Boron Tribromide (BBr₃)N/ADichloromethane-78 to 2570-85

Alternative Synthetic Approaches

While the Ullmann-based route is predominant, other strategies exist for constructing the dibenz[b,f]oxazepin-11(10H)-one core.

  • Base-Catalyzed SNAr: An alternative approach involves the base-catalyzed intramolecular nucleophilic substitution of a nitro group. For example, a suitably substituted N-(2-hydroxyphenyl)-2-nitrobenzamide can undergo cyclization where the phenoxide displaces the ortho-nitro group to form the diaryl ether bond and thus the tricyclic system.[2] This method is particularly useful when starting with highly electron-deficient nitroaromatics.

Conclusion

The synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is most effectively achieved through a multi-step sequence highlighted by a copper-catalyzed Ullmann condensation and a subsequent thermal intramolecular amidation. This pathway offers a robust and adaptable framework for accessing not only the target molecule but also a wide range of its derivatives. Careful selection of protecting groups and optimization of reaction conditions for the key C-O and C-N bond-forming steps are critical to achieving high yields and purity. The methodologies described herein provide a solid foundation for researchers and drug development professionals working with this important class of bioactive heterocyclic compounds.

References

  • Charushin, V. N., & Chupakhin, O. N. (2010). Synthesis of dibenzo[b,f][1]oxazepin-11(10H)-one and pyrido[2,3-b][1]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Russian Chemical Reviews, 79(1), 1. [Link]

  • Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Google Patents. (2005).
  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

Sources

An In-depth Technical Guide to 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, a significant metabolite of the dibenz[b,f]oxazepine scaffold. Dibenz[b,f]oxazepines are a class of heterocyclic compounds with a wide range of biological activities, making their metabolites of considerable interest to researchers, toxicologists, and drug development professionals. This document details the synthesis, physicochemical properties, spectroscopic characterization, and known biological context of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. By synthesizing available literature and providing expert insights, this guide serves as an essential resource for professionals working with this class of compounds.

Introduction: The Significance of the Dibenz[b,f]oxazepine Core

The dibenz[b,f]oxazepine heterocyclic system is a privileged scaffold in medicinal chemistry and pharmacology. The parent compound, dibenz[b,f]oxazepine (CR), is known for its potent sensory irritant properties[1]. However, the therapeutic potential of this class of molecules is vast, with derivatives exhibiting antipsychotic, anticonvulsant, and analgesic activities. The biological effects of these compounds are intrinsically linked to their metabolism, which often involves hydroxylation of the aromatic rings. Understanding the characteristics of these hydroxylated metabolites is therefore crucial for elucidating mechanisms of action, predicting pharmacokinetic profiles, and assessing potential toxicities.

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one emerges as a key metabolite, formed through oxidative processes in vivo[2][3]. Its characterization is not only fundamental to understanding the metabolic fate of its parent compounds but also for exploring its own potential biological activities. This guide provides a detailed examination of this specific isomer, offering a foundational resource for its study and potential applications.

Synthesis and Physicochemical Properties

Synthetic Approach

The definitive synthesis of all eight monohydroxylated isomers of dibenz[b,f][1][3]oxazepin-11(10H)-one, including the 9-hydroxy derivative, was first reported by Brewster and colleagues in 1976[4][5]. The general strategy involves the cyclization of appropriately substituted 2-phenoxy-N-phenylacetamides.

Experimental Protocol: Synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (Adapted from Brewster et al., 1976)

  • Preparation of the Precursor: The synthesis begins with the preparation of the necessary substituted 2-phenoxyaniline derivative. This typically involves a nucleophilic aromatic substitution reaction between a suitably protected aminophenol and a 2-halobenzoic acid derivative.

  • Amide Formation: The resulting aminophenoxybenzoic acid is then converted to its corresponding amide.

  • Cyclization: The crucial step is the intramolecular cyclization of the amide to form the tricyclic dibenz[b,f]oxazepin-11(10H)-one core. This is often achieved under dehydrating conditions, for example, by heating in a high-boiling point solvent with a catalyst such as polyphosphoric acid.

  • Deprotection (if necessary): If a protecting group was used for the hydroxyl function, a final deprotection step is required to yield 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to isolate the desired isomer from any side products[6][7][8].

Physicochemical Properties

Based on its structure and data from closely related compounds, the physicochemical properties of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one can be predicted.

PropertyValueSource/Method
CAS Number 60287-13-0Echemi[3]
Molecular Formula C₁₃H₉NO₃Echemi[3]
Molecular Weight 227.21 g/mol Echemi[3]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.Inferred from structure
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 8-10. The amide proton is weakly acidic.Inferred from structure

Spectroscopic Characterization

Detailed spectroscopic data for the isolated 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is not extensively available in the public domain. However, based on the well-documented spectra of its isomers and related derivatives, we can confidently predict its characteristic spectral features[9][10][11][12].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the hydroxyl-substituted ring will be influenced by the electron-donating effect of the -OH group, leading to upfield shifts compared to the unsubstituted analogue. A broad singlet corresponding to the phenolic -OH proton and another for the amide N-H proton will also be present. The exact chemical shifts and coupling constants will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbons. The carbon bearing the hydroxyl group (C-9) is expected to resonate at a downfield chemical shift (around δ 150-160 ppm). The carbonyl carbon (C-11) will appear at a characteristic downfield position (around δ 165-170 ppm).

Mass Spectrometry (MS)

The mass spectrum of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is expected to show a prominent molecular ion peak (M⁺) at m/z 227. The fragmentation pattern will be characteristic of the dibenz[b,f]oxazepinone core, with initial losses of CO and other small fragments. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecular ion. The mass spectra of all eight monohydroxy isomers have been determined, and while the fragmentation patterns are similar, the relative intensities of the fragment ions can be used to distinguish between them[5].

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200-3600Broad
N-H stretch (amide)3100-3500Medium
C=O stretch (lactam)1650-1680Strong
C=C stretch (aromatic)1450-1600Medium to Strong
C-O stretch (ether and phenol)1200-1300Strong

Biological Context and Activity

While specific biological activity studies on isolated 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one are scarce, its role as a major metabolite of dibenz[b,f]oxazepine provides significant insight into its biological relevance[2][3].

Metabolic Formation

In vivo studies in various species, including rats, have demonstrated that dibenz[b,f]oxazepine undergoes extensive metabolism. A primary metabolic pathway is oxidation to the corresponding lactam, 10,11-dihydrodibenz[b,f]oxazepin-11(10H)-one. This lactam is then subject to aromatic hydroxylation at various positions, with the 4-, 7-, and 9-hydroxy isomers being identified as major urinary metabolites, often excreted as their sulfate conjugates[2][3].

Metabolic Pathway of Dibenz[b,f]oxazepine

Metabolic Pathway parent Dibenz[b,f]oxazepine lactam Dibenz[b,f]oxazepin-11(10H)-one parent->lactam Oxidation hydroxy_9 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one lactam->hydroxy_9 Hydroxylation hydroxy_7 7-Hydroxydibenz[b,f]oxazepin-11(10H)-one lactam->hydroxy_7 Hydroxylation hydroxy_4 4-Hydroxydibenz[b,f]oxazepin-11(10H)-one lactam->hydroxy_4 Hydroxylation conjugates Sulfate Conjugates hydroxy_9->conjugates hydroxy_7->conjugates hydroxy_4->conjugates

Caption: Metabolic conversion of dibenz[b,f]oxazepine.

Potential Biological Activities

The biological activity of the parent dibenz[b,f]oxazepine scaffold is diverse, and it is plausible that its hydroxylated metabolites contribute to or modulate these effects. Known activities of the broader dibenz[b,f]oxazepinone class include:

  • Antigiardial Activity: Certain acylamino-dibenz[b,f]oxazepin-11(10H)-ones have shown potent activity against Giardia duodenalis[9].

  • Antiproliferative and Anti-inflammatory Effects: Some derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

  • Antimicrobial Properties: The dibenz[b,f]oxazepine core has been incorporated into molecules with antibacterial and antifungal activities.

It is important to note that the specific activity of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one has not been extensively profiled. Further research is warranted to determine its pharmacological and toxicological profile.

Toxicology

The acute toxicity of the parent compound, dibenz[b,f]oxazepine (CR), has been studied, and it is considered to have low acute lethal toxicity[1]. Repeated dose studies have shown little specific organ-directed toxicity[13]. The metabolic conversion to hydroxylated lactams is generally considered a detoxification pathway, leading to more polar compounds that are more readily excreted. However, a comprehensive toxicological assessment of the isolated 9-hydroxy metabolite has not been reported.

Analytical Methodologies

The analysis and purification of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one and its isomers typically rely on chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the separation and quantification of dibenz[b,f]oxazepinone isomers. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the sensitive and specific detection and identification of the compound and its metabolites in complex biological matrices.

  • Column Chromatography: For preparative scale purification, column chromatography using silica gel is effective. The choice of eluent will depend on the polarity of the specific isomers being separated, but mixtures of ethyl acetate and hexanes are often employed.

General Analytical Workflow

Analytical Workflow sample Sample (e.g., reaction mixture, biological matrix) extraction Solid-Phase or Liquid-Liquid Extraction sample->extraction hplc HPLC Separation (Reversed-Phase C18) extraction->hplc detection UV/Vis or Mass Spectrometric Detection hplc->detection characterization NMR, IR, HRMS detection->characterization

Caption: A typical workflow for the analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Conclusion and Future Directions

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is a key metabolite in the biotransformation of dibenz[b,f]oxazepine-based compounds. While its synthesis and basic physicochemical properties are established, a comprehensive understanding of its specific biological activities and toxicological profile remains an area for future investigation. This technical guide provides a solid foundation for researchers by consolidating the available information on its synthesis, characterization, and metabolic context.

Future research should focus on:

  • The isolation and full spectroscopic characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

  • Screening for a wide range of biological activities, including receptor binding and enzyme inhibition assays.

  • A thorough toxicological evaluation to complete its safety profile.

Such studies will not only enhance our understanding of the pharmacology and toxicology of the broader class of dibenz[b,f]oxazepines but may also uncover novel therapeutic applications for this specific metabolite.

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  • Dibenz[b,f][1][3]oxazepin-11(10H)-one, 2-hydroxy-7,10-dimethyl-. ChemBK. [https://www.chembk.com/en/chem/Dibenz[b,f][1][3]oxazepin-11(10H)-one,%202-hydroxy-7,10-dimethyl-]([Link]1][3]oxazepin-11(10H)-one,%202-hydroxy-7,10-dimethyl-)

  • Dibenz[b,f]][1][3]oxazepine. NIST WebBook. [Link]

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Biological targets of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Targets of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Abstract

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is a derivative of the dibenz[b,f]oxazepine scaffold, a class of compounds with known pharmacological activities.[1][2] While the specific biological targets of this hydroxylated derivative remain to be fully elucidated, the broader family of dibenz[b,f]oxazepines has been shown to interact with a range of G-protein coupled receptors (GPCRs).[3] This guide provides a comprehensive framework for the identification and validation of the biological targets of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, with a particular focus on a proposed hypothesis involving the ADP-ribosylation factor 6 (Arf6) signaling pathway, a critical regulator of cancer cell invasion and metastasis.[4][5] We will detail a logical, multi-step experimental approach, from initial target identification using unbiased screening methods to in-depth validation through cellular and molecular assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Dibenz[b,f]oxazepine Scaffold

The dibenz[b,f]oxazepine core structure is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1] Derivatives of this tricycle have been investigated for their potential as antidepressants, analgesics, and anti-inflammatory agents.[1] The pharmacological promiscuity of this class, including interactions with histamine and serotonin receptors, suggests that novel derivatives such as 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one may possess unique biological activities worthy of exploration.[3]

Given the limited direct data on 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, a systematic and unbiased approach to target identification is paramount. This guide will propose a research cascade designed to first identify and then rigorously validate its molecular targets.

Hypothetical Target Landscape: The Arf6 Signaling Pathway in Cancer Progression

Recent research has highlighted the critical role of the small GTPase Arf6 and its associated signaling network in driving cancer progression, including invasion, metastasis, and angiogenesis.[4][5][6] The Arf6 pathway integrates signals from receptor tyrosine kinases (RTKs) like EGFR and VEGFR, leading to actin cytoskeleton remodeling, changes in cell adhesion, and enhanced cell motility.[7][8] Key components of this pathway include:

  • Arf6: A molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[6]

  • GEP100 (BRAG2): A guanine nucleotide exchange factor (GEF) that activates Arf6 in response to RTK signaling.[7]

  • AMAP1 (ASAP1/DDEF1): An ArfGAP (GTPase-activating protein) that acts as a downstream effector of Arf6, linking it to the actin cytoskeleton.[7][9]

  • ARFGAP1: Another ArfGAP that regulates the endosomal sorting of guidance receptors, impacting directed cell migration.[10][11]

The multifaceted role of the Arf6 pathway in cancer makes it a compelling, albeit hypothetical, target for therapeutic intervention. We propose to investigate whether 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one exerts its biological effects through modulation of this critical signaling cascade.

Proposed Signaling Pathway

Arf6_Signaling_Pathway cluster_0 Upstream Activation cluster_1 Core Arf6 Cycle cluster_2 Downstream Effectors & Cellular Response RTK RTK (e.g., EGFR) GEP100 GEP100 RTK->GEP100 recruits Arf6_GDP Arf6-GDP (Inactive) GEP100->Arf6_GDP activates Arf6_GTP Arf6-GTP (Active) Arf6_GDP->Arf6_GTP GTP loading Arf6_GTP->Arf6_GDP GTP hydrolysis AMAP1 AMAP1 Arf6_GTP->AMAP1 binds & activates ARFGAP1 ARFGAP1 Arf6_GTP->ARFGAP1 regulates Actin_Remodeling Actin Cytoskeleton Remodeling AMAP1->Actin_Remodeling Cell_Adhesion Altered Cell Adhesion (E-cadherin internalization) AMAP1->Cell_Adhesion Cell_Migration Enhanced Cell Migration & Invasion ARFGAP1->Cell_Migration Actin_Remodeling->Cell_Migration Cell_Adhesion->Cell_Migration

Caption: Proposed Arf6 signaling pathway potentially modulated by 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological targets of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. The following workflow is proposed:

Experimental_Workflow cluster_p1 cluster_p2 cluster_p3 Phase1 Phase 1: Unbiased Target Identification Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phase1->Affinity_Chromatography Kinase_Profiling Broad Kinase Profiling Phase1->Kinase_Profiling GPCR_Screening GPCR Panel Screening Phase1->GPCR_Screening Phase2 Phase 2: Target Validation & Mechanistic Studies CETSA Cellular Thermal Shift Assay (CETSA) Phase2->CETSA GTPase_Activity Arf6 GTPase Activity Assay Phase2->GTPase_Activity Cell_Based_Assays Cell Migration & Invasion Assays Phase2->Cell_Based_Assays Western_Blot Western Blot Analysis of Signaling Pathway Phase2->Western_Blot Phase3 Phase 3: In Vivo Target Engagement & Efficacy Xenograft_Models Cancer Xenograft Models Phase3->Xenograft_Models PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Phase3->PD_Biomarkers Affinity_Chromatography->Phase2 Kinase_Profiling->Phase2 GPCR_Screening->Phase2 CETSA->Phase3 GTPase_Activity->Phase3 Cell_Based_Assays->Phase3 Western_Blot->Phase3

Caption: A three-phase experimental workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase focuses on identifying potential binding partners of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one without preconceived bias.

3.1.1. Protocol: Affinity Chromatography-Mass Spectrometry

This technique aims to isolate proteins that physically interact with the compound.

  • Step 1: Synthesis of an Affinity Probe. Synthesize a derivative of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without significantly altering its bioactivity.

  • Step 2: Immobilization. Covalently couple the linker-modified compound to a solid support (e.g., NHS-activated sepharose beads).

  • Step 3: Lysate Preparation. Prepare a total protein lysate from a relevant cancer cell line known to have an active Arf6 pathway (e.g., MDA-MB-231 breast cancer cells).

  • Step 4: Affinity Pull-down. Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate the lysate with beads coupled only with the linker.

  • Step 5: Elution. After extensive washing to remove non-specific binders, elute the specifically bound proteins.

  • Step 6: Mass Spectrometry. Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Step 7: Data Analysis. Compare the protein lists from the compound and control pull-downs to identify specific binding partners.

3.1.2. Kinase and GPCR Screening

Given the known activities of related compounds, parallel screening against panels of kinases and GPCRs is prudent.

  • Kinase Profiling: Submit 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one to a commercial service for screening against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

  • GPCR Screening: Utilize a competitive binding assay panel for a wide range of GPCRs to identify any high-affinity interactions.

Phase 2: Target Validation and Mechanistic Studies

This phase aims to confirm the interactions identified in Phase 1 and to elucidate the functional consequences of these interactions in a cellular context.

3.2.1. Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells.

  • Step 1: Cell Culture and Treatment. Culture MDA-MB-231 cells and treat them with either 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one or a vehicle control for a specified time.

  • Step 2: Heating. Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C).

  • Step 3: Lysis and Protein Separation. Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Step 4: Western Blot Analysis. Analyze the soluble fractions by Western blot using antibodies against the putative target proteins identified in Phase 1 (e.g., Arf6, AMAP1).

  • Step 5: Data Analysis. A shift in the melting curve of a target protein in the presence of the compound indicates direct binding.

3.2.2. Functional Assays

  • Arf6 GTPase Activity Assay: Utilize a G-LISA or similar assay to measure the levels of active, GTP-bound Arf6 in cells treated with the compound. A change in Arf6-GTP levels would suggest modulation of the pathway.

  • Cell Migration and Invasion Assays: Employ Transwell migration and Matrigel invasion assays to assess the functional impact of the compound on cancer cell motility. A reduction in migration and invasion would be consistent with inhibition of the Arf6 pathway.

Phase 3: In Vivo Target Engagement and Efficacy

The final phase involves translating the in vitro findings to a preclinical in vivo model.

  • Xenograft Models: Establish tumor xenografts in immunodeficient mice using a relevant cancer cell line. Treat tumor-bearing mice with 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one and monitor tumor growth and metastasis.

  • Pharmacodynamic (PD) Biomarker Analysis: Excise tumors from treated and control animals and analyze the levels of key pathway proteins (e.g., phosphorylated forms of downstream effectors) and the levels of active Arf6 to confirm target engagement in the in vivo setting.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Kinase Profiling Results for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one at 10 µM

Kinase Target% Inhibition
EGFR15%
VEGFR212%
SRC8%
Hypothetical Hit Kinase A 85%
Hypothetical Hit Kinase B 78%

Table 2: Summary of Cellular Assay Results

AssayEndpointVehicle Control1 µM Compound10 µM Compound
Arf6 G-LISAAbsorbance (490 nm)1.0 ± 0.10.6 ± 0.080.3 ± 0.05
Transwell MigrationMigrated Cells/Field250 ± 25120 ± 1550 ± 8
Matrigel InvasionInvaded Cells/Field150 ± 2060 ± 1020 ± 5

Conclusion

While the precise biological targets of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one are currently undefined, its structural relationship to pharmacologically active dibenz[b,f]oxazepines warrants a thorough investigation. The proposed research framework, centered on the hypothesis of Arf6 pathway modulation, provides a rigorous and logical path to elucidating its mechanism of action. Successful execution of these studies will not only reveal the molecular targets of this novel compound but also pave the way for its potential development as a therapeutic agent, particularly in the context of cancer.

References

  • Hongu, T., et al. (2016). Pathological functions of the small GTPase Arf6 in cancer progression: Tumor angiogenesis and metastasis. PMC - NIH. Available at: [Link]

  • Boutet, A., et al. (2023). ArfGAP1 regulates the endosomal sorting of guidance receptors to promote directed collective cell migration in vivo. PMC. Available at: [Link]

  • Casal, E., et al. (2018). The Role of ARF Family Proteins and Their Regulators and Effectors in Cancer Progression: A Therapeutic Perspective. Frontiers in Cell and Developmental Biology. Available at: [Link]

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  • Boutet, A., et al. (2023). ArfGAP1 regulates the endosomal sorting of guidance receptors to promote directed collective cell migration in vivo. ResearchGate. Available at: [Link]

  • Onodera, Y., et al. (2021). ADP-Ribosylation Factor 6 Pathway Acts as a Key Executor of Mesenchymal Tumor Plasticity. MDPI. Available at: [Link]

  • Li, R., et al. (2017). Roles of Arf6 in cancer cell invasion, metastasis and proliferation. Life Sciences. Available at: [Link]

  • Sabe, H. (2003). Requirement for Arf6 in Cell Adhesion, Migration, and Cancer Cell Invasion. ResearchGate. Available at: [Link]

  • Onodera, Y., et al. (2019). ARF6 and AMAP1 are major targets of KRAS and TP53 mutations to promote invasion, PD-L1 dynamics, and immune evasion of pancreatic cancer. PNAS. Available at: [Link]

  • Hashimoto, S., et al. (2011). GEP100-Arf6-AMAP1-Cortactin Pathway Frequently Used in Cancer Invasion Is Activated by VEGFR2 to Promote Angiogenesis. PLoS ONE. Available at: [Link]

  • Naporra, F., et al. (2016). Dibenzo[b,f][6][7]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research. Available at: [Link]

  • Onodera, Y., et al. (2019). ARF6 and AMAP1 are major targets of KRAS and TP53 mutations to promote invasion, PD-L1 dynamics, and immune evasion of pancreatic cancer. PubMed. Available at: [Link]

  • Sabe, H. (2009). The EGFR-GEP100-Arf6-AMAP1 signaling pathway specific to breast cancer invasion and metastasis. ResearchGate. Available at: [Link]

  • Boutet, A., et al. (2022). ArfGAP1 regulates the endosomal sorting of guidance receptors to promote directed collective cell migration in vivo. bioRxiv. Available at: [Link]

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An In-depth Technical Guide to 6-Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide provides a comprehensive overview of the chemical compound 6-Methoxy-2-naphthaldehyde (CAS RN: 3453-33-6). The initial query for CAS number 60287-13-0 identifies 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one, a compound with limited publicly available technical data. Given the extensive research and application data for 6-Methoxy-2-naphthaldehyde, it is presented here as the likely subject of interest for researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2-naphthaldehyde is a substituted naphthalene derivative characterized by a methoxy group at the 6-position and an aldehyde at the 2-position. This bifunctional aromatic compound serves as a critical building block in organic synthesis and has garnered significant attention in medicinal chemistry and materials science. Its unique photophysical properties and biological reactivity make it a valuable tool in the development of fluorescent probes and as an intermediate in the synthesis of pharmaceuticals, most notably as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[][4] This guide will delve into the chemical and physical properties, structure, synthesis, key applications, and safety considerations of 6-Methoxy-2-naphthaldehyde.

Chemical Structure and Properties

The structural framework of 6-Methoxy-2-naphthaldehyde, consisting of a naphthalene core with electron-donating (methoxy) and electron-withdrawing (aldehyde) groups, dictates its chemical behavior and physical characteristics.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₀O₂[5]
Molecular Weight 186.21 g/mol [5]
Appearance White to yellow to orange crystals or powder[4]
Melting Point 81-84 °C[4]
Boiling Point 196 °C at 10 mmHg[4]
Solubility Soluble in chloroform and methanol. Water solubility is 150.1 mg/L at 25°C.[4]
InChI Key VZBLASFLFFMMCM-UHFFFAOYSA-N[5]
SMILES COC1=CC2=C(C=C1)C=C(C=C2)C=O[5]
Structural Elucidation

The structure of 6-Methoxy-2-naphthaldehyde has been confirmed through various spectroscopic methods. X-ray crystallography studies have revealed that it crystallizes in the orthorhombic space group Pcab.[6] This detailed structural information is crucial for understanding its solid-state properties and potential for non-linear optical applications.[7]

Caption: Chemical structure of 6-Methoxy-2-naphthaldehyde.

Synthesis of 6-Methoxy-2-naphthaldehyde

Several synthetic routes to 6-Methoxy-2-naphthaldehyde have been reported, reflecting its importance as a synthetic intermediate. The choice of a particular method often depends on the desired scale, purity, and the availability of starting materials.

Common Synthetic Pathways
  • From 2-Methoxynaphthalene: A prevalent method involves the bromination of 2-methoxynaphthalene, followed by a reduction to yield 6-bromo-2-methoxynaphthalene. This intermediate is then reacted with N,N-dimethylformamide (DMF) to produce the final aldehyde.[8][9] This method is advantageous as it can produce high-purity 6-Methoxy-2-naphthaldehyde without the need for column chromatography, thus improving the overall yield.[8]

  • Grignard Reaction: An alternative synthesis involves the Grignard reaction of 2-bromo-6-methoxynaphthalene with triethylorthoformate.[4][7]

  • Oxidation of 2-acetyl-6-methoxynaphthalene: A multi-step synthesis starts with 2-acetyl-6-methoxynaphthalene, which is treated with sodium hypochlorite to form 6-methoxy-2-naphthoic acid. Subsequent esterification and reduction yield 6-methoxy-2-naphthyl methanol, which is then selectively oxidized with manganese dioxide to afford 6-Methoxy-2-naphthaldehyde.[10]

A generalized workflow for a common synthesis is depicted below:

Synthesis_Workflow Start 2-Methoxynaphthalene Step1 Bromination & Reduction Start->Step1 Intermediate1 6-bromo-2-methoxynaphthalene Step1->Intermediate1 Step2 Reaction with DMF Intermediate1->Step2 Product 6-Methoxy-2-naphthaldehyde Step2->Product

Caption: A simplified synthetic workflow for 6-Methoxy-2-naphthaldehyde.

Applications in Research and Development

The unique chemical structure of 6-Methoxy-2-naphthaldehyde lends itself to a variety of applications, particularly in the fields of medicinal chemistry and materials science.

Diagnostic Reagent for Aldehyde Dehydrogenase (ALDH)

6-Methoxy-2-naphthaldehyde is utilized as a diagnostic reagent in studies of aldehyde dehydrogenase (ALDH) enzymes.[][4][11] ALDHs are a group of enzymes that play a crucial role in cellular detoxification by oxidizing aldehydes. The enzymatic activity of ALDH on 6-Methoxy-2-naphthaldehyde can be monitored, providing insights into the enzyme's function and its role in various physiological and pathological processes, including cancer.[]

Precursor for Fluorescent Probes

The naphthalene moiety of 6-Methoxy-2-naphthaldehyde serves as a fluorophore.[12] This property is exploited in the synthesis of fluorescent substrates for inhibition studies related to hypertension and vascular inflammation.[][4] By undergoing Knoevenagel condensation with various active methylene compounds, a range of fluorophores with aggregation-induced emission (AIE) characteristics can be constructed.[] These AIE-active dyes have significant potential in bioimaging and theranostics.[] The inherent fluorescence of naphthalene derivatives, their stability, and the ease with which they can be chemically modified make them excellent candidates for the development of novel fluorescent probes.[12]

Intermediate in Pharmaceutical Synthesis

6-Methoxy-2-naphthaldehyde is a known intermediate and impurity in the synthesis of Nabumetone.[][4] Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of arthritis. The synthesis and purity of Nabumetone are of significant pharmaceutical interest, and therefore, understanding the chemistry of its intermediates like 6-Methoxy-2-naphthaldehyde is critical.

Experimental Protocols

Synthesis of a Fluorescent Probe via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a fluorescent probe from 6-Methoxy-2-naphthaldehyde.

Materials:

  • 6-Methoxy-2-naphthaldehyde

  • An active methylene compound (e.g., malononitrile)

  • A basic catalyst (e.g., piperidine)

  • An appropriate solvent (e.g., ethanol or acetonitrile)

Procedure:

  • Dissolve 6-Methoxy-2-naphthaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired fluorescent probe.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The causality behind this experimental choice lies in the reactivity of the aldehyde group of 6-Methoxy-2-naphthaldehyde, which readily undergoes condensation with compounds containing an active methylene group in the presence of a base. This reaction is a reliable method for forming new carbon-carbon double bonds and extending the π-conjugated system, which is often a prerequisite for strong fluorescence.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 6-Methoxy-2-naphthaldehyde.

Hazard Identification:

  • Skin Irritation: May cause skin irritation.[13]

  • Eye Irritation: Can cause serious eye irritation.[13]

  • Respiratory Tract Irritation: May cause respiratory irritation.[13]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. A dust mask is recommended if handling the powder form.[13]

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from heat and sources of ignition.[2]

Conclusion

6-Methoxy-2-naphthaldehyde is a versatile and valuable compound in the realms of chemical synthesis, medicinal chemistry, and materials science. Its roles as a key intermediate in the synthesis of the NSAID Nabumetone, a diagnostic tool for ALDH enzyme activity, and a precursor for advanced fluorescent probes underscore its significance. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for researchers and scientists seeking to leverage its unique characteristics in their work. The continued exploration of naphthalene-based compounds like 6-Methoxy-2-naphthaldehyde is poised to yield further innovations in drug discovery and bio-imaging.

References

  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

  • CN102476983A. (2012). Method for synthesizing 6-methoxy-2-naphthaldehyde. Google Patents.
  • CN102476983A. (2012). Synthetic method of 6-methoxy-2-naphthaldehyde. Google Patents.
  • Chemcasts. (n.d.). 6-Methoxy-2-naphthaldehyde (CAS 3453-33-6) – Thermophysical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • CN113651680A. (2021). Preparation method of 6-methoxy-2-naphthaldehyde. Google Patents.
  • Oriprobe. (n.d.). Synthesis of 6-Methoxy-2-naphthaldehyde. China/Asia On Demand (CAOD). Retrieved from [Link]

  • ResearchGate. (n.d.). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Retrieved from [Link]

  • ResearchGate. (2006). Crystal Structure of 6-Methoxy-2-naphthaldehyde. Retrieved from [Link]

  • Stenutz. (n.d.). 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

  • GSRS. (n.d.). 6-METHOXY-2-NAPHTHALDEHYDE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 6-Methoxy-2-Naphthoate as a Standard Chromophore for Chiroptical Studies by Fluorescence-Detected Exciton-Coupled Circular Dichroism. Retrieved from [Link]

  • MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Retrieved from [Link]

  • ResearchGate. (2006). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. Retrieved from [Link]

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An In-Depth Technical Guide to the Discovery and History of Dibenz[b,f]oxazepin-11(10H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The dibenz[b,f]oxazepin-11(10H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for interacting with biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical development of this important chemical entity, with a focus on its synthesis and evolution as a key building block in drug discovery.

Introduction: The Emergence of a Versatile Scaffold

The dibenz[b,f]oxazepine framework, a seven-membered heterocyclic ring system fused to two benzene rings, has been a subject of interest for decades. The introduction of a lactam functionality at the 11-position, creating dibenz[b,f]oxazepin-11(10H)-one, further enhances its potential for chemical modification and biological activity. This core structure is notably the cornerstone of the atypical antipsychotic drug loxapine and its metabolite, the antidepressant amoxapine.[1][2] Beyond its well-established role in neuroscience, recent discoveries have highlighted the potential of dibenz[b,f]oxazepin-11(10H)-one derivatives in other therapeutic areas, including as antigiardial agents.[3]

This guide will navigate through the historical milestones of its synthesis, from classical methods to modern catalytic approaches, providing a comprehensive understanding for researchers aiming to leverage this scaffold in their own drug discovery endeavors.

The Genesis of a Scaffold: Early Synthetic Explorations

While a definitive seminal publication for the synthesis of the unsubstituted dibenz[b,f]oxazepin-11(10H)-one remains elusive in early literature, its structural analogs, the dibenzo[b,f]azepines, were first reported in 1899.[4] The synthesis of the oxazepinone core likely emerged from the broader exploration of tricyclic systems for their potential central nervous system activity.

Early synthetic strategies predominantly relied on intramolecular cyclization reactions. A foundational approach involves the condensation of a 2-aminophenol derivative with a suitably substituted 2-halobenzoic acid or its ester, followed by an intramolecular nucleophilic aromatic substitution or a related cyclization reaction.

One of the classical and most enduring methods for the formation of the ether linkage in the dibenzoxazepine system is the Ullmann condensation . This copper-catalyzed reaction, first reported by Fritz Ullmann in the early 20th century, involves the coupling of an aryl halide with an alcohol or phenol.[5][6] In the context of dibenz[b,f]oxazepin-11(10H)-one synthesis, this typically involves the intramolecular cyclization of a 2-(2-halobenzamido)phenol derivative.

The harsh conditions often required for the classical Ullmann condensation, such as high temperatures and stoichiometric amounts of copper, spurred the development of more efficient and milder synthetic routes.

Evolution of Synthetic Methodologies: A Tale of Efficiency and Versatility

The quest for more efficient and versatile methods to construct the dibenz[b,f]oxazepin-11(10H)-one core has led to the development of several elegant synthetic strategies. These advancements have not only improved yields and reduced reaction times but have also expanded the scope of accessible derivatives.

Intramolecular Nucleophilic Aromatic Substitution (SNAr)

A common and effective strategy for the synthesis of dibenz[b,f]oxazepin-11(10H)-ones is the base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) of a nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids.[7] This approach takes advantage of the electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack by the phenoxide.

Expert Insight: The choice of a nitro group as the leaving group is strategic. Its strong electron-withdrawing character facilitates the SNAr reaction, often proceeding under relatively mild basic conditions. The subsequent reduction of any remaining nitro groups on the scaffold can provide a handle for further functionalization.

The Smiles Rearrangement: A Powerful Isomerization Tool

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has proven to be a valuable tool in the synthesis of dibenz[b,f]oxazepin-11(10H)-one derivatives.[8] This rearrangement typically involves the migration of an aryl group from an oxygen or sulfur atom to a nitrogen atom, or vice versa, and is often facilitated by electron-withdrawing groups on the migrating aryl ring. In the synthesis of substituted dibenzoxazepinones, a Smiles rearrangement can be a key step in achieving the desired regioisomer.[8]

Modern Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and the construction of the dibenz[b,f]oxazepin-11(10H)-one core is no exception. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been successfully applied to the intramolecular cyclization of appropriately substituted precursors.[4]

Comparative Analysis: Ullmann vs. Palladium-Catalyzed Methods

FeatureClassical Ullmann CondensationPalladium-Catalyzed Cross-Coupling
Catalyst Stoichiometric or high loadings of copperCatalytic amounts of palladium
Reaction Temperature High (often > 150 °C)Generally milder (often < 120 °C)
Substrate Scope Can be limited; often requires activated aryl halidesBroad substrate scope, including less reactive aryl chlorides
Functional Group Tolerance ModerateGenerally high
Reaction Times Often long (several hours to days)Typically shorter (hours)
Ligand Effects Less explored in classical methodsLigand choice is crucial for efficiency and selectivity

The milder reaction conditions and broader functional group tolerance of palladium-catalyzed methods make them highly attractive for the synthesis of complex and highly functionalized dibenz[b,f]oxazepin-11(10H)-one derivatives.

Key Synthetic Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, this section details representative experimental protocols for the synthesis of dibenz[b,f]oxazepin-11(10H)-one derivatives.

Protocol 1: Synthesis of 8-Aminodibenz[b,f][7][9]oxazepin-11(10H)-one via Intramolecular Cyclization

This protocol, adapted from Riches et al. (2022), describes the synthesis of a key amino-substituted dibenzoxazepinone intermediate.[8]

Step 1: Synthesis of methyl 2-(2,4-diaminophenoxy)benzoate

  • This step typically involves the reaction of a suitably protected 2,4-diaminophenol with a methyl 2-halobenzoate via a nucleophilic aromatic substitution.

Step 2: Intramolecular Cyclization to 8-Aminodibenz[b,f][7][9]oxazepin-11(10H)-one

  • A mixture of methyl 2-(2,4-diaminophenoxy)benzoate (9.25 mmol), a catalytic amount of methanesulfonic acid (50 μL), and xylenes (50 mL) is prepared in a round-bottom flask.

  • The mixture is heated to reflux for 20 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with ethyl acetate to yield the 8-aminodibenz[b,f][7][9]oxazepin-11(10H)-one as a solid.

  • Yield: 85%[8]

Self-Validation: The success of this reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. The reported 1H NMR spectrum in d6-DMSO shows a broad singlet for the lactam NH at approximately 10.34 ppm and characteristic aromatic proton signals. The 13C NMR spectrum displays the carbonyl carbon of the lactam at around 166.2 ppm.[8]

Protocol 2: Synthesis of Loxapine from 2-Chlorodibenz[b,f][7][9]oxazepin-11(10H)-one

This protocol outlines the final step in the synthesis of the antipsychotic drug loxapine, starting from a key dibenzoxazepinone intermediate.

Step 1: Chlorination of the Lactam

  • The 2-chlorodibenz[b,f][7][9]oxazepin-11(10H)-one is first converted to the corresponding 11-chloro-dibenz[b,f][7][9]oxazepine. This can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl3).

Step 2: Nucleophilic Substitution with N-Methylpiperazine

  • To a solution of 11-chloro-2-chlorodibenz[b,f][7][9]oxazepine in a suitable solvent such as toluene, an excess of N-methylpiperazine is added.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

Visualizing the Chemistry: Synthetic Pathways and Mechanisms

To further elucidate the synthetic strategies, the following diagrams illustrate the key reaction pathways.

Synthesis_Pathways cluster_ullmann Ullmann-type Cyclization cluster_smiles Smiles Rearrangement Pathway cluster_pd_coupling Palladium-Catalyzed Cyclization A 2-(2-Halobenzamido)phenol B Dibenz[b,f]oxazepin-11(10H)-one A->B Cu catalyst, Base, Heat C Aryl Ether Intermediate D [1,4]-Meisenheimer Complex C->D Base E Rearranged Product D->E Rearrangement F 2-Aminophenol Derivative H Amide Precursor F->H Amide Coupling G 2-Halobenzoic Acid Derivative G->H I Dibenz[b,f]oxazepin-11(10H)-one H->I Pd catalyst, Ligand, Base

Caption: Key synthetic strategies for the dibenz[b,f]oxazepin-11(10H)-one core.

Data at a Glance: Spectroscopic and Physical Properties

The following table summarizes key spectroscopic data for representative dibenz[b,f]oxazepin-11(10H)-one derivatives.

Compound1H NMR (δ ppm, Solvent)13C NMR (δ ppm, Solvent)Reference
8-Aminodibenz[b,f][7][9]oxazepin-11(10H)-one 10.34 (br s, 1H, NH), 7.73 (dd, 1H), 7.59-7.54 (m, 1H), 7.30-7.23 (m, 2H), 7.00 (d, 1H), 6.41 (d, 1H), 6.36 (dd, 1H) (d6-DMSO)166.2, 159.6, 146.6, 141.2, 134.0, 131.3, 131.1, 126.1, 124.8, 121.2, 120.3, 110.2, 105.8 (d6-DMSO)[8]
10-Methyl-8-aminodibenz[b,f][7][9]oxazepin-11(10H)-one Aromatic protons, 3.48 (s, 3H, N-CH3) (d6-DMSO)166.8, 165.1, 159.7, 152.3, 135.7, 134.8, 134.2, 131.9, 131.5, 129.6, 125.7, 125.6, 123.5, 122.5, 121.5, 120.0, 36.3 (N-CH3) (d6-DMSO)[8]

Conclusion and Future Perspectives

The dibenz[b,f]oxazepin-11(10H)-one scaffold has a rich history rooted in the exploration of tricyclic systems for their biological activity. From the early reliance on classical methods like the Ullmann condensation, the synthetic toolkit for accessing this core has expanded significantly to include more efficient and versatile strategies such as the Smiles rearrangement and palladium-catalyzed cross-coupling reactions. This evolution has enabled the synthesis of a wide array of derivatives, leading to the discovery of important drugs like loxapine and amoxapine, and continues to fuel the exploration of this privileged scaffold in new therapeutic areas. As our understanding of disease biology deepens, the dibenz[b,f]oxazepin-11(10H)-one core, with its tunable steric and electronic properties, is poised to remain a valuable platform for the design and development of novel therapeutics.

References

  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2022). Structural reassignment of a dibenz[b,f][7][9]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(10), 839–845. [Link]

  • Structural reassignment of a dibenz[b,f][7][9]oxazepin-11(10H)-one with potent antigiardial activity. ConnectSci. (2022). [Link]

  • Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of Dibenzo[b,f][7][9]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin, 55(3), 549–553. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry, 19, 51-78. [Link]

  • Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro-. PubChem. [Link]

  • Zaware, N., & Ohlmeyer, M. (2013). Recent advances in dibenzo[b,f][7][9]oxazepine synthesis. Tetrahedron Letters, 54(4), 251-258. [Link]

  • Synthesis of dibenzo[b,f][7][9]oxazepin-11(10H)-one and pyrido[2,3-b][7][9]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate. [Link]

  • Riches, A. G., et al. (2022). Structural reassignment of a dibenz[b,f][7][9]oxazepin-11(10H)-one with potent antigiardial activity. ResearchGate. [Link]

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15, 6737-6741. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2021). Molecules, 26(16), 4968. [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

  • Structural reassignment of a dibenz[b,f][7][9]oxazepin-11(10H)-one with potent antigiardial activity. eScholarship.org. (2022). [Link]

  • Synthetic pathway for synthesis of dibenz-[b,f][7][9]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. [Link]

  • 10,11-Dihydrodibenzo(b,f)(1,4)oxazepine. PubChem. [Link]

  • The preparation of dibenz[b,f][7][9]oxazepine-11-d1 and 10,11-di-hydrodibenz [b,f][7][9]oxazepin-11-one-7-d1. Semantic Scholar. [Link]

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. (2012). Revue Roumaine de Chimie, 57(7-8), 701-707. [Link]

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][7][9]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. [Link]

  • An efficient one pot synthesis of Dibenzo [b, f][7][9] thiazepin-11[10H]-one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. TSI Journals. [Link]

  • The synthesis of 1,8-disubstituted 10,11-dihydrodibenz[b,f]oxepin-10-ones. analogues of anaesthetic steroids. (1988). Journal of the Chemical Society, Perkin Transactions 1, 10, 2647-2653. [Link]

  • 2-chlorodibenz[b,f][7][9]oxazepin-11(10H)-one. Apicule. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF DIBENZ[b,f]OXEPINS AND RELATED DERIVATIVES. ResearchGate. [Link]

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19314–19323. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic Preparations and Procedures International, 45(6), 445-493. [Link]

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A Technical Guide to the Spectroscopic Characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. While direct experimental spectroscopic data for this specific molecule is not extensively available in the public domain, this document leverages data from structurally similar analogues and foundational spectroscopic principles to offer a robust predictive analysis. This approach is designed to empower researchers in their synthesis, identification, and quality control efforts involving this and related compounds.

The dibenz[b,f]oxazepine core is a privileged scaffold in medicinal chemistry, forming the basis of several therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation and the advancement of drug discovery programs. This guide will delve into the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and practical insights.

Molecular Structure and Predicted Spectroscopic Behavior

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (CAS No: 60287-13-0) possesses a tricyclic lactam structure with a hydroxyl group on one of the benzene rings.[1][2] The presence of aromatic protons, a lactam moiety (amide within a ring), a phenolic hydroxyl group, and an ether linkage dictates the expected spectroscopic signatures.

Chemical Structure:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve high resolution. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16 scans, 5-second relaxation delay). acq3->acq4 proc1 Apply Fourier transformation to the free induction decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the signals and determine multiplicities. proc3->proc4

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Lactam)The carbonyl carbon of the lactam is significantly deshielded and appears far downfield.
155 - 110Ar-CThe twelve aromatic carbons will resonate in this region. The carbon bearing the hydroxyl group (C9) and those adjacent to the ether oxygen and nitrogen will have distinct chemical shifts. The C9 carbon is expected to be significantly downfield due to the hydroxyl group's electron-donating effect through resonance and deshielding inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
~3200Medium, BroadN-H StretchLactam Amide
~1680StrongC=O StretchLactam Carbonyl
1600 - 1450Medium to StrongC=C StretchAromatic Rings
1300 - 1000StrongC-O StretchAryl Ether and Phenol

Self-Validating Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: The resulting spectrum should clearly show the absorption bands corresponding to the functional groups of the molecule, confirming its identity and purity. The absence of significant solvent peaks validates a properly dried sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₃H₉NO₃ [1]* Exact Mass: 227.0582 g/mol [1]* Nominal Mass: 227 g/mol

  • Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 227 would be expected. Common fragmentation patterns for such structures could involve the loss of CO, and cleavage of the central ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the measured exact mass to the theoretical value.

Workflow for High-Resolution Mass Spectrometry (HRMS) Analysis

G cluster_sample Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detection Detection and Data Processing sample1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). sample2 Infuse the solution directly into the ion source or inject it via an LC system. sample1->sample2 ion1 Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). sample2->ion1 analysis1 The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF). ion1->analysis1 analysis2 The analyzer separates the ions based on their mass-to-charge ratio (m/z). analysis1->analysis2 detection1 A detector records the abundance of each ion. analysis2->detection1 detection2 The software generates a mass spectrum and calculates the exact mass of the detected ions. detection1->detection2 detection3 Compare the experimental exact mass to the theoretical mass for C₁₃H₉NO₃ to confirm the elemental composition. detection2->detection3

Caption: Workflow for HRMS analysis.

Conclusion and Future Directions

The spectroscopic characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, while not extensively documented with publicly available experimental data, can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by drawing comparisons with closely related analogues. [3][4][5][6]The methodologies and predicted data presented in this guide provide a solid foundation for researchers working on the synthesis and development of novel compounds based on the dibenz[b,f]oxazepine scaffold.

It is recommended that future work includes the full experimental characterization of this compound and the public deposition of the data to enrich the collective knowledge base and facilitate further research in this important area of medicinal chemistry.

References

  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., & Skinner-Adams, T. S. (2022). Structural reassignment of a dibenz[b,f]o[3][5]xazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(10), 839–845. [Link]

  • Li, J., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Jasim, H. A., & Al-Shemary, H. A. (Year unavailable). Synthetic pathway for synthesis of dibenz-[b,f]-[3][5]oxazepine derivatives (MJ1 - MJ12). International Journal of Drug Delivery Technology. [Link not available]

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]

  • BIOGEN Científica. (n.d.). 9-Hydroxydibenz[b,f]o[3][5]xazepin-11(10H)-one. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Dibenz[b,f]oxazepine Derivatives

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one belongs to the dibenzoxazepine class of heterocyclic compounds. This tricyclic core is the scaffold for several pharmaceutically active molecules, including the antipsychotic drug loxapine and the antidepressant amoxapine. The hydroxylation of this ring system represents a critical metabolic pathway, often yielding pharmacologically active or inactive metabolites that require precise quantification for pharmacokinetic, pharmacodynamic, and toxicology studies. Furthermore, as a potential impurity or degradant in the synthesis of related active pharmaceutical ingredients (APIs), the sensitive and accurate determination of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is paramount for ensuring drug quality and safety.

This application note provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. The methodologies presented herein are synthesized from established analytical principles for related compounds and are designed to be a self-validating system, grounded in scientific integrity and field-proven insights.

Causality Behind Experimental Choices: A Rationale-Driven Approach

The selection of an analytical method is not arbitrary; it is a deliberate process guided by the physicochemical properties of the analyte and the desired performance characteristics of the assay. For 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to the compound's moderate polarity.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is recommended. The non-polar nature of the C18 alkyl chains provides excellent retention for the aromatic dibenzoxazepine core through hydrophobic interactions. This choice is supported by numerous validated methods for related tricyclic compounds which demonstrate good peak shape and resolution on C18 columns.[1]

  • Mobile Phase Composition: A binary mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous component (water with a pH modifier) is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as formic acid or phosphoric acid, to the aqueous phase serves a dual purpose: it protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing, and it controls the ionization state of the analyte, ensuring consistent retention.[2] For a phenolic compound like 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, maintaining a slightly acidic pH (e.g., pH 3-4) will keep the hydroxyl group protonated, leading to more reproducible retention times.

  • Detection: The extensive chromophore of the dibenzoxazepine nucleus allows for sensitive detection using UV spectrophotometry. Based on published spectra of related compounds, a detection wavelength in the range of 240-260 nm is likely to provide a strong signal.[3] Photodiode array (PDA) detection is highly recommended as it allows for the acquisition of the full UV spectrum of the peak, which can be used to confirm peak purity and aid in peak identification.

Experimental Workflow and Logical Relationships

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV/PDA Detection Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Overall workflow for the HPLC analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1. Standard Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one reference standard. b. Transfer the standard to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes or until fully dissolved. d. Allow the solution to cool to room temperature. e. Make up to the mark with the diluent and mix thoroughly.

2. Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve a concentration range that brackets the expected sample concentration (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

3. Sample Preparation (from a solid matrix, e.g., bulk drug): a. Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of the active ingredient. b. Transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the analyte. d. Allow the solution to cool to room temperature. e. Make up to the mark with the diluent and mix thoroughly. f. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Method Parameters

The following table outlines a robust starting point for the HPLC analysis. Method optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA detectorA reliable and widely used system.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution and efficiency for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to control analyte ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60:40 Mobile Phase B:A). A gradient may be necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)Good absorbance for the dibenzoxazepine chromophore.
Run Time 15 minutes (adjust as needed)Sufficient to elute the analyte and any potential late-eluting impurities.
Protocol 3: System Suitability and Validation

To ensure the trustworthiness of the analytical results, the HPLC system and method must meet predefined performance criteria as outlined by the International Council for Harmonisation (ICH) guidelines.

1. System Suitability: a. Inject the working standard solution (e.g., 5 µg/mL) six times. b. The % Relative Standard Deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. c. The theoretical plates (N) for the analyte peak should be ≥ 2000. d. The tailing factor (T) should be ≤ 2.0.

2. Linearity: a. Inject the series of working standard solutions in triplicate. b. Plot a calibration curve of mean peak area versus concentration. c. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy: a. Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). b. The mean recovery should be within 98-102%.

4. Precision: a. Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%. b. Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

Data Presentation and Interpretation

The quantitative data generated from the validation experiments should be summarized in clear and concise tables for easy comparison and assessment of the method's performance.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
%RSD of Peak Area ≤ 2.0%[Insert Value]
%RSD of Retention Time ≤ 2.0%[Insert Value]
Theoretical Plates (N) ≥ 2000[Insert Value]
Tailing Factor (T) ≤ 2.0[Insert Value]

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
0.1[Insert Value]
0.5[Insert Value]
1[Insert Value]
5[Insert Value]
10[Insert Value]
20[Insert Value]
Correlation Coefficient (r²) ≥ 0.999

Structural Relationship of Related Compounds

Related_Compounds Loxapine Loxapine Amoxapine Amoxapine Loxapine->Amoxapine N-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 7-OH, 8-OH) Loxapine->Hydroxylated_Metabolites Hydroxylation Amoxapine->Hydroxylated_Metabolites Hydroxylation Target_Analyte 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one Hydroxylated_Metabolites->Target_Analyte Structural Analogue

Caption: Structural and metabolic relationships between the target analyte and related dibenzoxazepine drugs.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. By leveraging established methodologies for structurally similar compounds and adhering to rigorous validation principles, this method can be confidently implemented in research, development, and quality control settings. The emphasis on the rationale behind experimental choices and the inclusion of detailed protocols and system suitability criteria ensure the generation of accurate, reliable, and reproducible analytical data.

References

  • Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. PubMed, [Link].

  • Determination of Amoxapine and Its Metabolites in Human Serum by High-Performance Liquid Chromatography. PubMed, [Link].

  • Concurrent high-performance liquid chromatographic measurement of loxapine and amoxapine and of their hydroxylated metabolites in plasma. PubMed, [Link].

  • A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites. PubMed, [Link].

  • Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. ResearchGate, [Link].

  • Dibenz[b,f][4][5]oxazepine. SIELC Technologies, [Link].

  • Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences Review and Research, [Link].

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Application Notes and Protocols for the Structural Elucidation of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound belonging to the dibenzoxazepine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1][2] The precise placement of the hydroxyl group and the integrity of the lactam and oxazepine rings are critical determinants of its chemical properties and biological activity. Therefore, unambiguous structural characterization is not merely a procedural step but a foundational requirement for any further research, be it in process development, quality control, or pharmacological studies.

Foundational Principles: Strategic Experimental Design

The success of NMR analysis hinges on strategic choices made before data acquisition begins. The unique chemical nature of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one—a molecule possessing a polar phenolic hydroxyl group, a hydrogen-bonding lactam moiety, and a large aromatic system—dictates our approach.[5][6]

The Critical Choice of Solvent

The primary consideration for any NMR experiment is ensuring the analyte is fully dissolved.[7] For this compound, the polarity imparted by the -OH and -NH groups makes deuterated dimethyl sulfoxide (DMSO-d₆) the superior choice.

  • Expert Rationale (Causality):

    • Solubility: DMSO-d₆ is a highly polar aprotic solvent, ideal for dissolving polar compounds that may have limited solubility in less polar solvents like chloroform-d (CDCl₃).[7][8]

    • Observation of Labile Protons: A key advantage of DMSO-d₆ is its ability to form hydrogen bonds with the solute's labile protons (the phenolic -OH and the lactam -NH). This significantly slows down their rate of chemical exchange with residual water, resulting in sharper signals that are readily observable in the ¹H NMR spectrum.[6] In contrast, these signals are often broad or completely absent in CDCl₃. The ability to observe these protons is crucial, as they provide vital clues in 2D correlation spectra (e.g., HMBC).

    • Chemical Shift Range: DMSO-d₆ provides a wide, unobstructed spectral window, minimizing the chance of solvent signal overlap with key analyte resonances.[9]

Optimizing Sample Concentration

The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) and, consequently, the time required for data acquisition, especially for less sensitive nuclei like ¹³C.

  • Recommended Parameters:

ParameterRecommended ValueRationale
Analyte Mass 5 – 15 mgBalances sufficient S/N for all experiments, including insensitive ones like ¹³C and HMBC, without causing solubility issues or significant line broadening.
Solvent Volume 0.6 – 0.7 mLStandard volume for a 5 mm NMR tube, ensuring optimal sample height within the spectrometer's detection coil.
Internal Standard Tetramethylsilane (TMS)Inert, volatile, and possesses a single sharp resonance defined as 0.00 ppm for both ¹H and ¹³C scales, providing a universal reference point.[10]

Step-by-Step Experimental Protocol

This section details the sequential acquisition of NMR spectra. Each experiment builds upon the last, forming a logical workflow from initial proton observation to final structural confirmation.

Workflow Overview

Caption: NMR experimental workflow for structural elucidation.

Part A: Sample Preparation
  • Weighing: Accurately weigh 10 mg of high-purity 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

  • Transfer: Carefully transfer the solid into a clean, dry 5 mm NMR tube.

  • Solvation: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Dissolution: Cap the tube securely and vortex gently. If necessary, use a brief sonication bath to ensure complete dissolution. The solution should be clear and free of particulates.

Part B: NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Experiment 1: Proton (¹H) NMR

  • Purpose: To identify all unique proton environments, their relative populations (integration), and scalar coupling patterns (multiplicity).

  • Key Insights: This initial spectrum provides the proton "fingerprint." Expect to see distinct signals for the aromatic protons, as well as broader singlets at higher chemical shifts (>9 ppm) corresponding to the exchangeable N-H and O-H protons.[6][11][12]

Experiment 2: Carbon (¹³C) and DEPT-135 NMR

  • Purpose: To identify all unique carbon environments and determine the type of each carbon (CH₃, CH₂, CH, or quaternary).

  • Methodology:

    • Acquire a standard proton-decoupled ¹³C spectrum to visualize all carbon signals.

    • Acquire a DEPT-135 spectrum.

  • Expert Rationale: The standard ¹³C experiment reveals the total number of carbon atoms. The DEPT-135 experiment is a crucial follow-up that provides multiplicity information: CH and CH₃ groups appear as positive peaks, CH₂ groups as negative peaks, and quaternary carbons (like the carbonyl C=O and ring-junction carbons) are absent.[13][14] This combined approach is far more informative than a ¹³C spectrum alone.

Experiment 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To map proton-proton (J-coupling) correlations, typically through two or three bonds.

  • Key Insights: This experiment is essential for assembling proton spin systems. Off-diagonal cross-peaks connect protons that are coupled. For this molecule, COSY will definitively link the adjacent protons on each of the two aromatic rings, allowing for their partial assignment.[15][16]

Experiment 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify all direct, one-bond correlations between protons and the carbons they are attached to.

  • Key Insights: The HSQC spectrum is a powerful tool for carbon assignment.[17][18] Each cross-peak represents a C-H bond. By tracing from an already-assigned proton on the ¹H axis, you can unequivocally assign its attached carbon on the ¹³C axis. This experiment is significantly more sensitive than acquiring a ¹³C spectrum directly.[17]

Experiment 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To map long-range (typically 2- and 3-bond) correlations between protons and carbons.

  • Key Insights: This is the cornerstone experiment for piecing the entire molecular puzzle together.[16][17] It connects the molecular fragments identified by COSY and assigns the quaternary carbons that are invisible in HSQC and DEPT. Key expected correlations include:

    • The N-H proton to the carbonyl carbon (¹³C=O) and adjacent aromatic carbons.

    • Aromatic protons to carbons in the adjacent ring across the ether linkage or lactam bridge.

    • The phenolic O-H proton to the carbon it is attached to and the neighboring carbons.

Data Interpretation: A Self-Validating Approach

The power of this protocol lies in the convergent nature of the data. The interpretation should follow a logical sequence where each step is validated by the next.

Expected Chemical Shift Data

The following table provides expected chemical shift regions, serving as a preliminary checklist during analysis.

Nucleus TypeExpected δ (ppm) in DMSO-d₆Rationale & Notes
Aromatic Protons (¹H) 6.8 – 8.0The specific shifts and coupling patterns depend on the substitution pattern. Protons adjacent to the ether oxygen or lactam nitrogen will be shifted differently.
Lactam Proton (-NH) > 10.0Broad singlet. Its high chemical shift is due to hydrogen bonding with the solvent and the deshielding effect of the adjacent carbonyl group.[11]
Phenolic Proton (-OH) > 9.0Broad singlet. Its chemical shift is concentration and temperature-dependent but is typically downfield in DMSO-d₆ due to hydrogen bonding.[6][12]
Carbonyl Carbon (¹³C) 165 – 170Typical chemical shift for a lactam carbonyl carbon.
Aromatic Carbons (¹³C) 110 – 160C-O and C-N carbons will be the most downfield. The carbon bearing the -OH group (C9) will be significantly shifted downfield (~150-155 ppm).
Interpretation Workflow
  • Assign Spin Systems: Use the ¹H-¹H COSY spectrum to identify the sets of coupled protons on the two aromatic rings.

  • Assign Protonated Carbons: Use the ¹H-¹³C HSQC spectrum to transfer the proton assignments to their directly attached carbons. Validate the carbon types (CH vs. quaternary) with the DEPT-135 data.

  • Connect the Fragments: Use the ¹H-¹³C HMBC spectrum to establish the final connectivity. Look for crucial cross-peaks that bridge the different parts of the molecule. For example, a correlation from a proton on one aromatic ring to a quaternary carbon on the other ring confirms the dibenzoxazepine core structure.

  • Confirm Substituent Position: The final placement of the hydroxyl group is confirmed by HMBC correlations from the phenolic -OH proton to the carbon it is attached to (C9) and its neighbors (C8, C9a). This provides the definitive structural proof.

By systematically applying this comprehensive NMR protocol, researchers and drug development professionals can achieve an unambiguous and robust structural characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, ensuring the scientific integrity of all subsequent work.

References

  • Riches, A. G., Hart, C. J., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2021). Structural reassignment of a dibenz[b,f][11][19]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 74(11), 840-846. [Link]

  • LibreTexts. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Chemistry LibreTexts. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • ResearchGate. (n.d.). The DNMR (dynamic nuclear magnetic resonance) spectra of compound 6f (DMSO-d 6 , 300 MHz) at 25-85 °C. ResearchGate. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Fuloria, S., & Fuloria, N. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Pharmaceutical, Chemical and Biological Sciences, 1(1), 1-20. [Link]

  • Azizi, Z., Gholamzadeh, P., & Mohammadkhani, H. (2018). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 14, 2018-2026. [Link]

  • Chemistry For Everyone. (2023, August 24). What Are Common NMR Solvents? [Video]. YouTube. [Link]

  • Perez, R. G., & Perez, A. G. (2009). Structural determination of ε-lactams by 1 H and 13 C NMR. Magnetic Resonance in Chemistry, 47(10), 868-874. [Link]

  • Williamson, R. T., Buevich, A. V., & Martin, G. E. (2012). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 50(S1), S62-S66. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • OChem Simplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 264-270. [Link]

  • Fuloria, S., & Fuloria, N. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Monakhova, Y. B., & Adels, K. (2023). Classification of solvents used for NMR spectroscopy. Applied Magnetic Resonance, 54(9), 1015-1025. [Link]

  • LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Imperial College London. (n.d.). A Dynamic NMR Investigation of the Conformational Isomerism in Novel 1,3,4,5-Tetrahydro-2,1-benzoxazepines. Imperial College London. [Link]

  • Giraud, D., De-Donno, F., Coustard, J. M., & Remaud, G. S. (2010). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 15(1), 280-311. [Link]

  • ResearchGate. (n.d.). 1 H-NMR for Compound (7) The Compound (8) Oxazepine Derivatives was.... ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3,6-diphenyl-3,4-dihydro-2H-benzo[e][11][14]oxazine. ResearchGate. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Bioactive Compounds, 10(1), 35-51. [Link]

  • BIOGEN Científica. (n.d.). 9-Hydroxydibenz[b,f][11][19]oxazepin-11(10H)-one. BIOGEN Científica. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 10,11-Dihydrodibenz[b,f][11][19]oxazepin-11-one. SDBS. [Link]

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  • Riches, A. G., Hart, C. J., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2021). Structural reassignment of a dibenz[b,f][11][19]oxazepin-11(10H)-one with potent antigiardial activity. eScholarship. [Link]

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Application Notes and Protocols for the In Vitro Characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Guided Approach to a Novel Compound

The dibenz[b,f]oxazepine scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a wide array of biological activities. While extensive research has characterized many derivatives, 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one remains a relatively novel molecule with limited published data on its specific biological effects. This guide is therefore constructed based on the established activities of structurally related compounds, providing a robust framework for its initial characterization in a cell culture setting.

Our experimental design is predicated on the hypothesis that, like other dibenzoxazepine derivatives, this compound may exhibit anti-proliferative and pro-apoptotic properties, particularly in cancer cell lines. The protocols herein are designed to rigorously test this hypothesis and elucidate the underlying cellular mechanisms. We will proceed with a logical workflow, beginning with broad assessments of cytotoxicity and culminating in more focused mechanistic studies.

Compound Overview and Preparation

Compound: 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one CAS Number: 60287-13-0[1] Molecular Formula: C₁₃H₉NO₃[1] Molecular Weight: 227.21 g/mol [1]

Stock Solution Preparation: The solubility of this compound should be empirically determined. However, a common starting point for novel small molecules is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).

  • Protocol:

    • Aseptically weigh out 10 mg of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

    • Dissolve in an appropriate volume of sterile, cell culture-grade DMSO to create a 10 mM stock solution. For 10 mg, this would be approximately 4.40 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Causality and Best Practices:

    • DMSO as a Solvent: DMSO is a versatile solvent for many organic compounds and is generally well-tolerated by most cell lines at concentrations below 0.5% (v/v). It is crucial to include a vehicle control (DMSO alone at the same final concentration as the highest compound dose) in all experiments to account for any solvent-induced effects.

    • Aliquoting: Small aliquots prevent degradation of the compound from multiple freeze-thaw cycles and reduce the risk of contamination of the entire stock.

Foundational Assay: Assessing Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is often proportional to the number of viable cells.

Principle of the MTT Assay: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h (allow attachment) cell_seeding->incubation_24h compound_addition Add serial dilutions of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization buffer (e.g., DMSO or SDS) incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for MTT-based cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed your chosen cancer cell line (e.g., HeLa, A549, or a panel of lines) into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one stock solution in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest dose) and a "no treatment" control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for a chosen time period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a 10% SDS solution in 0.01 M HCl to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
Vehicle Control (0)1.25100%
0.11.2096%
11.0584%
100.6350.4%
500.2520%
1000.108%

This is example data and should be replaced with experimental results.

Mechanistic Insight: Investigating Apoptosis Induction

Should the MTT assay reveal significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis, a form of programmed cell death. Several dibenzoxazepine derivatives have been shown to induce apoptosis in cancer cells[2][3][4][5][6]. A standard method to detect apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC or APC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow:

Apoptosis_Workflow seed_cells Seed cells in 6-well plates treat_compound Treat with compound at IC₅₀ and 2x IC₅₀ concentrations seed_cells->treat_compound incubate Incubate for 24-48h treat_compound->incubate harvest Harvest cells (including supernatant) incubate->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V -binding buffer wash->resuspend stain Add FITC-Annexin V and PI resuspend->stain incubate_dark Incubate for 15 min in the dark stain->incubate_dark analyze Analyze by flow cytometry incubate_dark->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one at concentrations around the previously determined IC₅₀ value (e.g., 1x and 2x IC₅₀). Include a vehicle control. Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains detached, potentially apoptotic cells.

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the collected supernatant. This step is critical to ensure all cell populations (live, apoptotic, and necrotic) are analyzed.

  • Staining:

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each sample.

    • Analyze the samples on a flow cytometer within one hour.

    • The results will allow for the quantification of four cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Delving Deeper: Potential Signaling Pathways

Many apoptosis-inducing compounds, including some dibenzoxazepine derivatives, act through the intrinsic (mitochondrial) apoptosis pathway[2][4]. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Proposed Signaling Pathway:

Apoptosis_Pathway Compound 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one Mitochondria Mitochondrial Stress Compound->Mitochondria Induces CytoC Cytochrome c release Mitochondria->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Further Mechanistic Assays:

  • Caspase Activity Assays: Use commercially available kits to measure the activity of key caspases, such as caspase-3 (executioner) and caspase-9 (initiator of the intrinsic pathway), via colorimetric or fluorometric methods. An increase in their activity following compound treatment would strongly support the involvement of this pathway.

  • Western Blotting: Analyze the expression levels of key proteins in the apoptosis pathway, such as Bcl-2 family proteins (e.g., Bax, Bcl-2) and cleaved PARP (a substrate of activated caspase-3).

Concluding Remarks and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. By systematically evaluating its effects on cell viability and elucidating the mechanism of cell death, researchers can build a solid foundation for understanding the compound's biological activity. The protocols are designed to be self-validating, with clear endpoints and appropriate controls.

Positive results from these assays would warrant further investigation, including cell cycle analysis, assessment of reactive oxygen species (ROS) production, and broader screening against a larger panel of cancer cell lines to determine its spectrum of activity. The exploration of this novel compound could unveil new therapeutic potentials within the versatile dibenz[b,f]oxazepine class.

References

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Protocol for synthesizing 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one Derivatives

Authored by: A Senior Application Scientist

Abstract

The dibenz[b,f][1][2]oxazepin-11(10H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of critical antipsychotic and antidepressant drugs like loxapine and amoxapine.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 9-hydroxydibenz[b,f]oxazepin-11(10H)-one derivatives. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, justify experimental choices, and present robust, validated protocols. This guide emphasizes two primary, field-proven synthetic strategies: the Ullmann condensation followed by lactamization and a tandem approach involving nucleophilic aromatic substitution (SNAr) and the Smiles rearrangement.

Introduction and Retrosynthetic Analysis

The therapeutic importance of the dibenz[b,f]oxazepine scaffold necessitates reliable and versatile synthetic routes. The introduction of a hydroxyl group at the C9 position offers a valuable handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

A logical retrosynthetic analysis of the target 9-hydroxy derivative reveals two key bond disconnections that inform our primary synthetic strategies:

  • C(11a)-O bond disconnection (Amide bond): This leads to a diaryl ether intermediate, which can be formed via an intermolecular coupling reaction. This is the basis of the Ullmann/Lactamization strategy.

  • Ar-O bond disconnection (Ether bond): This disconnection suggests an intramolecular cyclization to form the ether linkage, a strategy effectively realized through the Smiles rearrangement.

Below is a visual representation of this retrosynthetic logic.

G cluster_main Retrosynthetic Analysis cluster_strategy1 Strategy 1: Ullmann / Lactamization cluster_strategy2 Strategy 2: SNAr / Smiles Rearrangement Target 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one Intermediate1 2-(2-Amino-4-hydroxyphenoxy) benzoic acid Target->Intermediate1 C-N Disconnection (Amide) Intermediate2 N-(2-Hydroxy-4-nitrophenyl) -2-chlorobenzamide Target->Intermediate2 Ar-O Disconnection (Ether) SM1a 2-Amino-5-nitrophenol Intermediate1->SM1a Ar-O Disconnection (Ether) SM1b 2-Halobenzoic acid derivative Intermediate1->SM1b SM2a 4-Nitro-2-aminophenol Intermediate2->SM2a C-N Disconnection (Amide) SM2b 2-Chlorobenzoyl chloride Intermediate2->SM2b

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy I: Ullmann Condensation and Intramolecular Lactamization

This is arguably the most classical and robust approach. It involves two distinct stages: an intermolecular copper-catalyzed N-arylation or O-arylation (Ullmann condensation) to form a diaryl ether or diphenylamine intermediate, followed by an intramolecular amide bond formation (lactamization) to construct the seven-membered ring.[6][7][8] The copper catalyst is essential for facilitating the coupling of the aryl halide with the nucleophile (amine or alcohol) under conditions that would otherwise be prohibitive.[9]

Mechanistic Insight

The Ullmann condensation proceeds via a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then coordinates with the nucleophile (the phenoxide or aniline). Reductive elimination yields the desired diaryl ether/amine product and regenerates the Cu(I) catalyst.[8] The subsequent lactamization is typically an acid- or base-catalyzed condensation reaction that expels a molecule of water.

Detailed Experimental Protocol

This protocol details the synthesis starting from 2-aminophenol and a substituted 2-chloronitrobenzene, a common and effective variation.

Workflow Diagram:

G A Step 1: Ullmann Condensation - 2-Chloro-5-nitrobenzoic acid - 4-Aminoresorcinol - CuI, K2CO3, DMF - Heat (120-140°C) B Step 2: Work-up & Isolation - Acidification (HCl) - Extraction (EtOAc) - Column Chromatography A->B C Intermediate: 2-(4-Amino-2-hydroxyphenoxy) -5-nitrobenzoic acid B->C D Step 3: Reductive Lactamization - SnCl2·2H2O, EtOH - or H2, Pd/C - Reflux C->D E Final Product: 9-Amino-2-nitro-dibenz[b,f] oxazepin-11(10H)-one (Requires further steps for 9-OH) D->E

Caption: Workflow for the Ullmann condensation route.

Step 1: Synthesis of 2-(2-Amino-4-hydroxyphenoxy)benzoic Acid Intermediate

  • Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-5-nitrophenol (1.54 g, 10 mmol), 2-chlorobenzoic acid (1.56 g, 10 mmol), potassium carbonate (K₂CO₃, 2.76 g, 20 mmol), and copper(I) iodide (CuI, 0.19 g, 1 mmol, 10 mol%).

    • Causality: Potassium carbonate is a crucial base that deprotonates the phenolic hydroxyl group, generating the more potent phenoxide nucleophile required for the coupling. CuI is the catalyst. A 10 mol% loading is often sufficient to achieve a reasonable reaction rate without excessive cost or difficult removal.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL).

    • Causality: DMF is a polar aprotic solvent with a high boiling point, ideal for dissolving the reactants and facilitating the high temperatures often required for Ullmann reactions.[6]

  • Reaction: Heat the mixture to 130-140 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl). A precipitate should form.

    • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Step 2: Reductive Cyclization to form the Dibenz[b,f]oxazepin-11(10H)-one

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude intermediate from Step 1 (e.g., 10 mmol) in ethanol (100 mL).

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol) in portions.

    • Causality: SnCl₂ is a classical reagent for the reduction of an aromatic nitro group to an amine. The acidic conditions generated in situ also catalyze the subsequent intramolecular lactamization, making this a tandem reaction.[4] An alternative, cleaner method is catalytic hydrogenation (H₂, Pd/C).

  • Lactamization: Heat the mixture to reflux for 4-6 hours. The cyclization occurs as the nitro group is reduced.

  • Work-up:

    • Cool the reaction and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the 8-amino-9-hydroxydibenz[b,f]oxazepin-11(10H)-one. The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction if the starting material was 2-amino-5-nitrophenol. A more direct route uses a starting material with a protected hydroxyl group.

Synthetic Strategy II: Tandem SNAr and Smiles Rearrangement

This elegant strategy builds the core structure through an initial acylation, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) where the key ether linkage is formed via a Smiles rearrangement. The Smiles rearrangement is an intramolecular process where an aryl group migrates from one heteroatom to another.[10][11]

Mechanistic Insight

The reaction begins with the acylation of an aminophenol. The resulting amide is then treated with a strong base (e.g., potassium tert-butoxide). The base deprotonates the phenolic hydroxyl group. The resulting phenoxide attacks the electron-deficient aromatic ring of the other moiety, forming a spirocyclic Meisenheimer intermediate.[10] This intermediate then collapses, breaking the amide C-N bond and forming the more stable ether C-O bond, effectively "transferring" the aryl group. The newly formed aniline anion is protonated upon work-up, and subsequent intramolecular attack on the ester or amide carbonyl closes the seven-membered ring.

G cluster_main Smiles Rearrangement Mechanism Start N-(2-hydroxyphenyl) -2-nitrobenzamide Deprotonation Phenoxide Intermediate Start->Deprotonation + Base Base Base (e.g., K2CO3) Meisenheimer Meisenheimer Complex (Spirocyclic) Deprotonation->Meisenheimer Attack at ipso-carbon Attack Intramolecular Nucleophilic Attack Product Rearranged Intermediate Meisenheimer->Product Rearrangement Rearrangement Ring Opening & C-O Bond Formation Final Dibenz[b,f]oxazepin-11(10H)-one Product->Final Intramolecular Cyclization Cyclization Lactamization

Caption: Key steps in the Smiles Rearrangement pathway.

Detailed Experimental Protocol

Step 1: Acylation of 2-Aminophenol Derivative

  • Setup: Dissolve 4-methoxy-2-aminophenol (1.39 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dichloromethane (DCM, 50 mL) in a flask cooled in an ice bath.

    • Causality: Triethylamine acts as a base to scavenge the HCl generated during the acylation reaction, driving the reaction to completion. A methoxy group is used here as a protected form of the final hydroxyl group, which can be cleaved later using BBr₃.

  • Acylation: Add a solution of 2-nitrobenzoyl chloride (1.85 g, 10 mmol) in DCM (20 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over MgSO₄ and concentrate to give the crude amide, which is often pure enough for the next step.

Step 2: Intramolecular Smiles Rearrangement and Lactamization

  • Setup: Dissolve the crude amide from Step 1 (10 mmol) in anhydrous DMSO (50 mL).

  • Reaction: Add potassium carbonate (2.76 g, 20 mmol) and heat the mixture to 120 °C for 3 hours.[12]

    • Causality: This is the key rearrangement and cyclization step. The base initiates the rearrangement, and the heat provides the activation energy for both the rearrangement and the final lactamization. The nitro group is essential as it strongly activates the aromatic ring towards nucleophilic substitution.

  • Work-up: Cool the mixture, pour it into ice water (200 mL), and acidify with 2M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the 9-methoxydibenz[b,f]oxazepin-11(10H)-one.

Step 3: Demethylation to 9-Hydroxyl Derivative

  • Setup: Dissolve the 9-methoxy product (5 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Cleavage: Add boron tribromide (BBr₃, 1M solution in DCM, 7.5 mL, 7.5 mmol) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature overnight.

  • Work-up: Carefully quench the reaction by slowly adding methanol, followed by water. Extract with DCM, wash with brine, dry, and concentrate. Purify by chromatography to yield the final 9-hydroxydibenz[b,f]oxazepin-11(10H)-one.[13]

Data Summary and Comparison

ParameterStrategy I: Ullmann/LactamizationStrategy II: Smiles Rearrangement
Key Reaction Copper-catalyzed C-O bond formationBase-mediated intramolecular SNAr
Typical Yield 50-70% (over 2 steps)60-80% (over 2-3 steps)
Key Reagents CuI, K₂CO₃, SnCl₂ or Pd/CK₂CO₃ or K-OtBu, BBr₃
Advantages Robust, well-established, tolerates various functional groups.Metal-free cyclization, often high-yielding, elegant tandem process.
Challenges Requires removal of copper catalyst, sometimes harsh conditions.Requires strongly activating groups (like -NO₂) on one ring, potential for side reactions.

Troubleshooting and Field Insights

  • Low Yield in Ullmann Coupling: This is a common issue. Ensure all reagents and solvents are anhydrous. Consider using a ligand for the copper, such as L-proline or a diamine, which can significantly improve yields and lower reaction temperatures.[8] "Activated" copper powder can also be used.[6]

  • Incomplete Lactamization: If the ring-closing step is inefficient, consider using a dedicated coupling agent like EDC/HOBt or changing the reaction conditions (e.g., using a stronger acid catalyst like polyphosphoric acid).

  • Side Reactions in Smiles Rearrangement: Hydrolysis of the amide can compete with the rearrangement. Ensure anhydrous conditions and use a non-nucleophilic base if possible. The electronic nature of the substituents is critical for success.[10]

  • Purification Difficulties: These compounds are often polar and can be challenging to purify. A gradient elution during column chromatography is usually necessary. In some cases, preparative HPLC may be required for high purity.

Conclusion

The synthesis of 9-hydroxydibenz[b,f]oxazepin-11(10H)-one derivatives is readily achievable through well-established synthetic organic chemistry principles. The choice between the Ullmann condensation and Smiles rearrangement strategies will depend on the availability of starting materials, desired substitution patterns, and the scale of the reaction. The Ullmann approach offers robustness, while the Smiles rearrangement provides an elegant and often high-yielding alternative for appropriately substituted precursors. The protocols and insights provided herein serve as a validated starting point for researchers aiming to explore the rich medicinal chemistry of this important heterocyclic system.

References

  • Vertex AI Search result citing a study on dibenz-[b,f][1][2]-oxazepine derivatives.

  • Li, G., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. PubMed Central. Available at: [Link]

  • Zaware, N., & Ohlmeyer, M. (2020). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. ResearchGate. Available at: [Link]

  • Google Patents. (1980). EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
  • Krasavin, M., et al. (2020). A novel protocol for the synthesis of 11-substituted dibenzo[b, f][1][2]oxazepines. ResearchGate. Available at: [Link]

  • Gutch, P. K., & Acharya, J. (2015). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Available at: [Link]

  • Conde, S., et al. (2006). Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Anelli, P. L., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. Bentham Science. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • Liu, S., et al. (2015). Regioselective synthesis of fused oxazepinone scaffolds through one-pot Smiles rearrangement tandem reaction. Semantic Scholar. Available at: [Link]

  • Healy, P. C., et al. (2017). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. CSIRO Publishing. Available at: [Link]

  • Wang, Z. J. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Available at: [Link]

  • Majumdar, K. C., & Roy, B. (2011). Smiles Rearrangement in Synthetic Chemistry. ResearchGate. Available at: [Link]

  • Mondal, S., et al. (2020). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2022). Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of loxapine and amoxapine. Available at: [Link]

  • Brewster, K., et al. (1976). Preparation of the eight monohydroxydibenz[b,f][1][2]oxazepin-11(10H)-ones. Journal of The Chemical Society-perkin Transactions 1.

  • Delacroix, S., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. Available at: [Link]

  • Mąkosza, M., & Voynov, G. (2008). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate. Available at: [Link]

  • Google Patents. (2014). CN103570641A - Preparation method of loxapine and key intermediate of loxapine.
  • Hazra, S., et al. (2021). A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. ResearchGate. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is a tricyclic compound belonging to the dibenzoxazepine class, which is of significant interest in medicinal chemistry and drug development.[1][2] This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and discusses the proposed ionization and fragmentation pathways. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable characterization of this and structurally related molecules.

Introduction

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (Figure 1) is a heterocyclic compound with a dibenzoxazepine core. The chemical formula is C₁₃H₉NO₃, and it has an exact mass of 227.0582 g/mol .[3] Compounds of this class are investigated for a variety of pharmacological activities.[1][4] Accurate mass measurement and structural elucidation are critical steps in the synthesis, metabolism, and impurity profiling of such novel chemical entities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of these compounds in complex matrices.[5][6]

This application note details an experimental workflow for the analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, leveraging electrospray ionization (ESI) for the generation of gas-phase ions and collision-induced dissociation (CID) for structural characterization.

Figure 1: Chemical Structure of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Caption: The structure of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, highlighting the key functional groups.

Experimental

Sample Preparation

The choice of sample preparation is critical for achieving optimal results and is dependent on the sample matrix. For the analysis of a pure standard, a simple dilution is sufficient. For more complex matrices such as biological fluids, a protein precipitation or solid-phase extraction (SPE) is recommended.[7]

Protocol for Standard Solution:

  • Prepare a 1 mg/mL stock solution of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.

  • Vortex the solution for 30 seconds before injection.

Liquid Chromatography (LC)

A reversed-phase chromatographic method is employed to ensure good retention and peak shape for the analyte.

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min
Mass Spectrometry (MS)

High-resolution mass spectrometry was performed on a quadrupole time-of-flight (Q-TOF) instrument. Electrospray ionization in the positive ion mode was selected due to the presence of basic nitrogen and oxygen atoms that are readily protonated.

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MS Scan Range m/z 50-500
MS/MS Acquisition Data-Dependent Acquisition (DDA)
Collision Energy Ramped from 10 to 40 eV

Results and Discussion

Ionization and Precursor Ion Selection

Under positive ESI conditions, 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is expected to readily form the protonated molecule, [M+H]⁺. Given the exact mass of the neutral molecule (227.0582), the expected m/z for the singly charged protonated species is 228.0655.

Table 1: Expected Precursor Ion

Compound Formula Exact Mass Precursor Ion Observed m/z
9-Hydroxydibenz[b,f]oxazepin-11(10H)-oneC₁₃H₉NO₃227.0582[M+H]⁺228.0655
Proposed Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one upon collision-induced dissociation (CID) is proposed to occur through several key pathways, primarily involving the cleavage of the central oxazepine ring. The following diagram illustrates the proposed fragmentation.

fragmentation_pathway M_H [M+H]⁺ m/z 228.0655 F1 Fragment 1 m/z 200.0706 (-CO) M_H->F1 Loss of CO F4 Fragment 4 m/z 121.0284 (C₇H₅O₂) M_H->F4 Ring Cleavage F2 Fragment 2 m/z 182.0600 (-H₂O from F1) F1->F2 Loss of H₂O F3 Fragment 3 m/z 154.0651 (-CO from F2) F2->F3 Loss of CO

Caption: Proposed fragmentation pathway of protonated 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Explanation of Key Fragments:

  • m/z 200.0706: This prominent fragment likely arises from the neutral loss of carbon monoxide (CO) from the lactam carbonyl group of the precursor ion. This is a common fragmentation pathway for such structures.

  • m/z 182.0600: Subsequent loss of a water molecule (H₂O) from the fragment at m/z 200.0706, involving the hydroxyl group and a nearby proton.

  • m/z 154.0651: Further fragmentation of the m/z 182.0600 ion through the loss of another carbon monoxide molecule.

  • m/z 121.0284: A plausible fragment resulting from the cleavage of the central oxazepine ring, corresponding to a hydroxybenzoyl moiety.

Table 2: Proposed Product Ions for MRM Analysis

Precursor Ion (m/z) Proposed Product Ion (m/z) Proposed Neutral Loss Collision Energy (eV)
228.0655200.0706CO15
228.0655182.0600CO, H₂O25
228.0655121.0284C₆H₄NO35

Workflow Diagram

The overall analytical workflow is summarized in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Standard/Sample Dilution Dilution (Methanol/Water) Start->Dilution SPE Solid-Phase Extraction (Complex Matrix) Start->SPE LC Reversed-Phase LC Separation (C18 Column) Dilution->LC SPE->LC MS HRMS Analysis (Q-TOF, ESI+) LC->MS MSMS Tandem MS (CID Fragmentation) MS->MSMS Processing Data Acquisition & Processing MSMS->Processing Identification Compound Identification (Accurate Mass) Processing->Identification Confirmation Structural Confirmation (Fragmentation Pattern) Identification->Confirmation

Caption: Overall workflow for the analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Conclusion

This application note provides a robust and detailed methodology for the analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one by LC-HRMS. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway, offer a solid foundation for the reliable identification and structural characterization of this compound. The methods are adaptable for the analysis of related dibenzoxazepine derivatives and can be applied in various stages of drug discovery and development, from synthetic chemistry verification to metabolic studies.

References

  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., & Skinner-Adams, T. S. (2022). Structural reassignment of a dibenz[b,f][8][9]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(10), 839-845. [Link]

  • Friderichs, E., & Krijzer, F. (1978). In Vivo Hydroxylation of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one and the NIH Shift. Experientia, 34(6), 698-699. [Link]

  • BIOGEN Científica. (n.d.). 9-Hydroxydibenz[b,f][8][9]oxazepin-11(10H)-one. Retrieved from [Link]

  • Riches, A. G., et al. (2022). Structural reassignment of a dibenz[b,f][8][9]oxazepin-11(10H)-one with potent antigiardial activity. ResearchGate. [Link]

  • Marin, S. J., & Mercolini, L. (2020). LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium. Journal of Analytical Toxicology, 44(8), 838-847. [Link]

  • Tomko, J. T., Goetz, A. L., Rutgers, A. L., & Macans, L. J. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]

  • Khimicheskaya, G. (2014). Synthesis of dibenzo[b,f][8][9]oxazepin-11(10H)-one and pyrido[2,3-b][8][9]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate. [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • Mei, V., Concheiro, M., Pardi, J., & Cooper, G. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology, 43(9), 688-695. [Link]

  • John, P. J., & William, J. H. (1977). Microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi. Applied and Environmental Microbiology, 33(1), 26-30. [Link]

  • Phenomenex. (n.d.). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. Retrieved from [Link]

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Application Notes and Protocols for Investigating the In Vitro Antiparkinsonian Activity of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one as a potential therapeutic agent for Parkinson's disease (PD). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the compound's neuroprotective and potential symptomatic-alleviating properties.

Introduction: The Rationale for Investigating 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] The resulting dopamine deficiency in the brain leads to cardinal motor symptoms such as tremors, rigidity, and bradykinesia.[2] Current treatments primarily focus on symptomatic relief, for instance by replenishing dopamine levels, but they do not halt the underlying neurodegenerative process.[3] Consequently, there is a critical need for novel therapeutics that can offer neuroprotection, slowing or stopping the progression of the disease.[4][5][6]

The core pathological mechanisms in Parkinson's disease involve oxidative stress, mitochondrial dysfunction, and neuroinflammation, all contributing to neuronal cell death.[2][4] One therapeutic strategy is the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine in the brain.[7][8] Inhibiting MAO-B increases the availability of dopamine and has been suggested to have potential neuroprotective effects.[7][9][10]

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one belongs to a class of tricyclic compounds, a scaffold present in many centrally active agents. Its chemical structure warrants investigation for potential neuroprotective and MAO-B inhibitory activities. This guide details a two-pronged in vitro approach to characterize its antiparkinsonian potential:

  • Neuroprotective Efficacy: Assessing the compound's ability to protect neuronal cells from toxin-induced cell death, a hallmark of Parkinson's disease pathology.

  • MAO-B Inhibition: Determining the compound's capacity to inhibit the MAO-B enzyme, a key target for symptomatic management in Parkinson's disease.

Part 1: Assessment of Neuroprotective Activity

A key strategy in the development of disease-modifying therapies for Parkinson's is the identification of compounds that can protect dopaminergic neurons from degeneration.[5][11] In vitro models provide a controlled environment to study the mechanisms of neurotoxicity and neuroprotection.[1][12] The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for Parkinson's disease research as these cells can be differentiated into a dopaminergic-like phenotype and are susceptible to neurotoxins that mimic aspects of PD pathology.[13]

The neurotoxin 6-hydroxydopamine (6-OHDA) is a hydroxylated analogue of dopamine that is selectively taken up by dopaminergic neurons and induces cell death primarily through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. This makes it a suitable tool to model the oxidative stress component of Parkinson's disease in vitro.

Experimental Workflow for Neuroprotection Assays

The following diagram outlines the workflow for assessing the neuroprotective effects of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Endpoint Assays A Seed SH-SY5Y cells B Differentiate with retinoic acid A->B C Pre-treat with 9-Hydroxydibenz- [b,f]oxazepin-11(10H)-one (various concentrations) B->C D Induce neurotoxicity with 6-OHDA C->D E Assess Cell Viability (MTT Assay) D->E F Measure Reactive Oxygen Species (ROS) (DCFH-DA Assay) D->F G Evaluate Mitochondrial Membrane Potential (JC-1 Assay) D->G

Caption: Workflow for evaluating the neuroprotective effects of the test compound.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol determines the ability of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one to protect differentiated SH-SY5Y cells from 6-OHDA-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Retinoic acid

  • 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Differentiation:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Allow cells to adhere for 24 hours.

    • Differentiate the cells by treating with 10 µM retinoic acid in low-serum (1% FBS) medium for 5-7 days.

  • Compound Pre-treatment:

    • Prepare serial dilutions of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (e.g., 0.1, 1, 10, 100 µM) in differentiation medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate for 2 hours.

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of 6-OHDA in differentiation medium to a final concentration of 100 µM.

    • Add the 6-OHDA solution to the appropriate wells.

    • Controls:

      • Untreated Control: Cells with differentiation medium only.

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).

      • Toxin Control: Cells treated with 6-OHDA only.

      • Positive Control: Cells pre-treated with a known neuroprotective agent (e.g., Rasagiline) before 6-OHDA addition.[4]

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve of cell viability versus the concentration of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Hypothetical Data Presentation
Treatment GroupConcentration (µM)Cell Viability (% of Control) ± SD
Untreated Control-100 ± 5.2
6-OHDA alone10045.3 ± 4.1
Test Compound + 6-OHDA0.150.1 ± 3.8
162.5 ± 4.5
1085.7 ± 5.0
10092.3 ± 4.7
Rasagiline + 6-OHDA1088.9 ± 5.3

Part 2: Assessment of Monoamine Oxidase B (MAO-B) Inhibition

MAO-B inhibitors are an important class of drugs for the treatment of Parkinson's disease.[9][10] They work by preventing the breakdown of dopamine in the brain, thereby increasing its availability.[7] A direct, cell-free enzyme inhibition assay is the most straightforward method to determine if 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one can inhibit MAO-B activity.

Signaling Pathway for MAO-B Inhibition

The following diagram illustrates the mechanism of MAO-B inhibition.

G Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC TestCompound 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one TestCompound->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition by the test compound.

Protocol 2: In Vitro MAO-B Inhibition Assay

This protocol uses a commercially available MAO-B inhibitor screening kit, which typically provides the enzyme, a substrate that becomes fluorescent upon metabolism, and a known inhibitor for use as a positive control.

Materials:

  • MAO-B Inhibitor Screening Kit (containing recombinant human MAO-B, substrate, and positive control like Selegiline)

  • 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • Test compound at various concentrations or positive/negative controls.

      • MAO-B enzyme

    • Controls:

      • No-Enzyme Control: Assay buffer and substrate only.

      • No-Inhibitor Control: Assay buffer, MAO-B enzyme, and substrate.

      • Positive Control: A known MAO-B inhibitor (e.g., Selegiline) at a concentration known to cause significant inhibition.

  • Enzyme Reaction:

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the MAO-B substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Presentation
CompoundIC50 (nM)
9-Hydroxydibenz[b,f]oxazepin-11(10H)-one75.4
Selegiline (Positive Control)9.8

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one for its potential as an antiparkinsonian agent. Positive results from these assays—demonstrated neuroprotective effects and MAO-B inhibition—would provide a strong rationale for further preclinical development.

Subsequent studies should include:

  • Investigation of the underlying mechanisms of neuroprotection, such as anti-inflammatory and anti-apoptotic effects.

  • Selectivity profiling against MAO-A to assess the potential for side effects.

  • Validation of the in vitro findings in more complex models, such as primary neuronal cultures or iPSC-derived dopaminergic neurons from Parkinson's patients.[3][14]

  • In vivo studies in animal models of Parkinson's disease to evaluate efficacy and safety.

By following this structured approach, researchers can systematically evaluate the therapeutic potential of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one and contribute to the development of next-generation treatments for Parkinson's disease.

References

  • Title: Monoamine Oxidase B Inhibitors in Parkinson's Disease Source: PubMed URL
  • Title: Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications Source: MDPI URL
  • Title: Stem Cells as In Vitro Model of Parkinson's Disease Source: PMC - PubMed Central URL
  • Title: MAO-B Inhibitors | Parkinson's Foundation Source: Parkinson's Foundation URL
  • Title: Parkinson's Disease In Vitro Models Source: Scantox URL
  • Title: How we established an in vitro Parkinson's Disease model Source: REPROCELL URL
  • Title: Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future Source: King's College London Research Portal URL
  • Title: Adjunctive MAO-B or COMT inhibitors for Parkinson's disease Source: VJNeurology URL
  • Title: An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy Source: Open Exploration Publishing URL
  • Title: In Vitro Models of Parkinson's Disease Source: Eurofins Discovery URL
  • Title: The Promise of Neuroprotective Agents in Parkinson's Disease Source: Frontiers URL
  • Title: Neuroprotection in Parkinson's disease: facts and hopes Source: PMC - NIH URL
  • Title: Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment Source: Neurology URL
  • Source: Neurology.
  • Title: Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives Source: PMC - PubMed Central URL

Sources

Application Notes & Protocols: Evaluating the Efficacy of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, a compound structurally related to the dibenzoxazepine class of molecules. While the specific pharmacology of this compound is not extensively documented in public literature, its core structure is shared by agents with known anticonvulsant, antidepressant, and analgesic properties, such as Amoxapine and Loxapine. This guide outlines a strategic approach to selecting and implementing appropriate animal models to investigate its potential efficacy in treating epilepsy and neuropathic pain, two common applications for this structural class. Detailed protocols for validated, industry-standard models are provided, emphasizing experimental design, data interpretation, and scientific integrity.

Introduction and Pharmacological Rationale

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one belongs to the dibenzoxazepine family. This chemical class includes well-characterized drugs like Amoxapine, an antidepressant, and Loxapine, an antipsychotic. Amoxapine itself is the N-demethylated metabolite of Loxapine.[1][2] Metabolism of these compounds often involves hydroxylation, leading to active metabolites such as 8-hydroxyamoxapine and 7-hydroxyloxapine.[3][4] These metabolites contribute significantly to the overall pharmacological profile, often by modulating norepinephrine and dopamine receptors.[1][4]

Given this precedent, it is hypothesized that 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one may act on central nervous system (CNS) targets relevant to seizure disorders and/or neuropathic pain. Tricyclic compounds frequently exhibit inhibitory effects on voltage-gated sodium and calcium channels or modulate neurotransmitter reuptake, which are key mechanisms in controlling neuronal hyperexcitability and nociceptive signaling.[4][5] Therefore, the primary goal of preclinical testing should be to screen for efficacy in robust, validated animal models of generalized seizures and peripheral neuropathy.

Strategic Selection of In Vivo Models

The choice of an animal model is critical and must be guided by the compound's hypothesized mechanism of action. A tiered screening approach is recommended, starting with broad, predictive models and progressing to more complex, disease-relevant paradigms. The validity of any preclinical model rests on its ability to recapitulate aspects of the human condition (face validity) and predict clinical efficacy (predictive validity).[6][7]

Therapeutic Area Recommended Model Rationale & Key Endpoint Predictive Value
Epilepsy Maximal Electroshock (MES) TestModels generalized tonic-clonic seizures. Identifies compounds that prevent seizure spread. Endpoint: Abolition of tonic hindlimb extension.[8][9]High predictive value for drugs effective against generalized tonic-clonic seizures (e.g., Phenytoin, Carbamazepine).[10]
Epilepsy Subcutaneous Pentylenetetrazol (scPTZ) TestModels clonic, myoclonic seizures. Identifies compounds that raise the seizure threshold. Endpoint: Absence of clonic spasms for >5 seconds.[11][12]High predictive value for drugs effective against absence and myoclonic seizures (e.g., Ethosuximide).[13]
Neuropathic Pain Spinal Nerve Ligation (SNL) - Chung ModelModels peripheral nerve injury-induced neuropathic pain. Endpoint: Reversal of mechanical allodynia (measured by von Frey filaments).[14][15]Well-validated and widely used model that mimics key symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[16][17]

Visualization of Experimental Workflow

A logical and systematic workflow is essential for reproducible and reliable preclinical screening. The following diagram illustrates the proposed path from initial screening to efficacy confirmation.

G cluster_0 Phase 1: Initial Anticonvulsant Screening cluster_1 Phase 2: Neuropathic Pain Efficacy cluster_2 Phase 3: Data Analysis & Decision MES Maximal Electroshock (MES) Test (Generalized Seizure Model) Analysis Calculate ED50 / % MPE MES->Analysis Dose-Response Data scPTZ Subcutaneous PTZ (scPTZ) Test (Clonic Seizure Model) scPTZ->Analysis Dose-Response Data SNL_surgery Spinal Nerve Ligation (SNL) Model Induction Baseline Baseline Allodynia Measurement SNL_surgery->Baseline Efficacy Compound Efficacy Testing Baseline->Efficacy Efficacy->Analysis Time-Course & Dose-Response Data Decision Go / No-Go Decision for Further Development Analysis->Decision

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Dibenzoxazepinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery and characterization of bioactive dibenzoxazepinone compounds. Dibenzoxazepinones represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] This guide moves beyond rigid templates to offer a strategic framework for assay selection, development, and validation. We will delve into the causality behind experimental choices, focusing on both target-based and phenotypic screening approaches. Detailed, field-tested protocols for key methodologies, including luciferase reporter and fluorescence polarization assays, are provided, alongside robust data analysis workflows and troubleshooting solutions.

Strategic Framework for Screening Dibenzoxazepinone Libraries

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical entities to identify "hits" that modulate a specific biological pathway or target.[3] The dibenzoxazepinone scaffold, a privileged structure in medicinal chemistry, offers a versatile three-dimensional framework for generating diverse compound libraries.[4] The success of any screening campaign hinges on the selection of an appropriate assay strategy, which is fundamentally dictated by the core scientific question being asked. The two primary strategies are target-based discovery and phenotypic discovery.[5]

  • Target-Based Screening: This approach is employed when a specific biological target (e.g., an enzyme, receptor, or protein-protein interaction) is known or hypothesized to be involved in a disease pathology. The goal is to identify compounds that directly interact with and modulate the activity of this purified target. This strategy is highly focused and facilitates a more straightforward mechanism of action (MOA) studies.

  • Phenotypic Screening: This strategy is utilized when the specific molecular target is unknown, but a desired cellular or organismal outcome (a "phenotype") is well-defined. Assays are designed to measure changes in cell health, signaling pathway activation, or other complex cellular events.[6] This approach has the advantage of identifying compounds that work through novel mechanisms, though subsequent target deconvolution can be challenging.[5]

The choice between these strategies will govern the selection of HTS technology.

G cluster_0 HTS Campaign Initiation cluster_1 Primary Screen cluster_2 Hit Validation & Follow-up Compound_Library Dibenzoxazepinone Library Assay_Development Assay Development Compound_Library->Assay_Development HTS High-Throughput Screen (Single Concentration) Assay_Development->HTS Data_Analysis Data Analysis & Hit Identification HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Secondary Screen) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign.

Cell-Based Assays: Probing Cellular Pathways and Phenotypes

Cell-based assays are indispensable for phenotypic screening and for validating target engagement in a more biologically relevant context.[7] They measure responses like cell viability, toxicity, or changes in specific signaling pathways.[6][7]

Luciferase Reporter Gene Assays

Luciferase reporter assays are a powerful and widely used tool for monitoring the activity of specific signal transduction pathways, particularly those downstream of G protein-coupled receptors (GPCRs).[8][9] GPCRs are a major class of drug targets, and these assays are well-suited for identifying both agonists and antagonists.[10][11] The principle involves genetically engineering cells to express the luciferase enzyme under the control of a promoter containing response elements that are activated by a specific signaling pathway (e.g., CRE for cAMP pathways).[9][12] Activation of the pathway leads to luciferase expression, which produces a luminescent signal upon the addition of its substrate, luciferin.[13]

G cluster_1 Cytoplasm cluster_2 Nucleus cAMP cAMP PKA PKA cAMP->PKA Activates AC AC AC->cAMP Generates CREB CREB CRE cAMP Response Element (CRE) Luc_Gene Luciferase Gene Luciferase Luciferase Enzyme Luc_Gene->Luciferase Translation Light Luminescent Signal Luciferase->Light + Luciferin

Figure 2: Principle of a GPCR antagonist luciferase reporter assay.

Cell Viability and Proliferation Assays

A fundamental phenotypic screen involves assessing the impact of compounds on cell viability and proliferation. These assays are crucial for identifying cytotoxic compounds (e.g., for oncology) or as counter-screens to eliminate non-specific hits from other assays.[14][15] A variety of methods are available for HTS formats:[7]

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, as only metabolically active cells can synthesize ATP.[13] The assay involves adding a single reagent that lyses cells and provides luciferase and its substrate, generating a luminescent signal proportional to the number of viable cells. This method is highly sensitive and robust for HTS.[13]

  • Metabolic Assays (e.g., Resazurin/AlamarBlue®): These assays use indicator dyes that are reduced by metabolically active cells into a fluorescent or colored product.[13] They are cost-effective but can be more susceptible to interference from fluorescent test compounds.

Biochemical Assays: Interrogating Direct Molecular Interactions

Biochemical assays utilize purified components (e.g., protein, substrate) to directly measure the effect of a compound on a molecular interaction or enzymatic activity. They are the cornerstone of target-based drug discovery.

Fluorescence Polarization (FP) Assays

FP is a powerful, homogeneous technique used to monitor binding events in solution.[16] It is particularly well-suited for screening for inhibitors of protein-protein or protein-small molecule interactions.[17][18] The assay relies on measuring the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner.[17]

  • Principle: A small fluorescent tracer tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal. When the tracer binds to a much larger protein, its tumbling slows dramatically. This results in the emission of polarized light and a high FP signal.[16] A test compound that competitively binds to the protein will displace the tracer, causing a decrease in the FP signal.[19]

G cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition (Hit) Tracer Fluorescent Tracer Protein Target Protein Text1 Rapid Tumbling = Low Signal Tracer2 Fluorescent Tracer Protein->Tracer2 Binding Protein2 Target Protein Text2 Slow Tumbling = High Signal Compound Dibenzoxazepinone (Hit) Protein2->Compound Binding Tracer3 Fluorescent Tracer Text3 Tracer Displaced = Low Signal

Figure 3: Principle of a Fluorescence Polarization (FP) assay.

Proximity-Based Assays: FRET and AlphaScreen
  • Förster Resonance Energy Transfer (FRET): FRET assays measure the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[20] They can be configured to detect binding events, cleavage of a substrate, or conformational changes in a protein.[21][22][23]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology measures molecular interactions.[24] A donor bead, when excited by a laser, generates singlet oxygen molecules that travel a short distance (~200 nm) to an acceptor bead, triggering a chemiluminescent signal.[25] If a biomolecular interaction brings the beads into proximity, a signal is generated. This technology is highly sensitive and versatile for detecting various interactions, including protein-protein and protein-small molecule binding.[24][26][27]

Data Analysis, Quality Control, and Hit Prioritization

The massive amount of data generated by HTS requires rigorous statistical analysis to ensure quality and to confidently identify true "hits".[28][29]

Quality Control Metrics

Before analyzing screening data, the quality of the assay must be validated on a plate-by-plate basis using key statistical parameters.[3][30]

MetricFormulaRecommended ValueDescription
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5Measures the statistical separation between positive and negative controls. A value > 0.5 indicates an excellent assay suitable for HTS.[11]
Signal-to-Background (S/B) μpos / μneg> 10 (ideal)Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Measures the variability of replicate wells for both positive and negative controls.

μ = mean; σ = standard deviation; pos = positive control; neg = negative control

Data Normalization and Hit Selection

Systematic errors, such as edge effects or instrument drift, can occur during an HTS run.[31] Data normalization methods (e.g., percent inhibition, B-score) are used to correct for this plate-to-plate variability, making the data comparable across the entire screen.[32]

A "hit" is a compound that produces a signal beyond a defined statistical threshold, typically 3 standard deviations from the mean of the negative controls. All primary hits must be subjected to a rigorous validation and triage process:[33]

  • Hit Confirmation: Re-testing the primary hits in the same assay to eliminate false positives.

  • Dose-Response Curves: Testing confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validating hits in a secondary assay that uses a different technology or readout to confirm the biological activity and rule out assay-specific artifacts.[34]

Detailed Experimental Protocols

Protocol 1: Cell-Based Luciferase Reporter Assay for GPCR Antagonist Screening

This protocol describes a method for screening a dibenzoxazepinone library for antagonists of a specific Gs-coupled GPCR in a 384-well format.

Materials:

  • HEK293 cells stably co-expressing the target GPCR and a CRE-luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., Hygromycin).

  • Assay Buffer: HBSS or equivalent.

  • GPCR Agonist (for stimulation).

  • Dibenzoxazepinone compound library (e.g., 10 mM stocks in DMSO).

  • Luciferase detection reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System).

  • White, solid-bottom 384-well assay plates.

Procedure:

  • Cell Seeding:

    • Harvest and count the stable cells.

    • Resuspend cells in culture medium to a density of 200,000 cells/mL (optimize as needed).

    • Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension (5,000 cells) to each well of the 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library into assay buffer. For a final screening concentration of 10 µM, perform a 1:100 dilution (e.g., 2 µL stock into 198 µL buffer) to create a 100 µM (10X) solution.

    • Remove culture medium from the cell plate and add 20 µL of assay buffer.

    • Transfer 2.5 µL of the 10X compound solutions to the corresponding wells of the cell plate.

    • For controls, add 2.5 µL of assay buffer with DMSO (negative control) or a known antagonist (positive control).

    • Incubate for 30 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare an agonist solution in assay buffer at a concentration 10 times the final EC₈₀ concentration.

    • Add 2.5 µL of the 10X agonist solution to all wells except the negative control wells (add 2.5 µL of assay buffer to these).

    • Incubate the plate for 3-6 hours at 37°C, 5% CO₂.[10]

  • Signal Detection:

    • Equilibrate the assay plate and the luciferase detection reagent to room temperature.

    • Add 25 µL of the luciferase detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a biochemical assay to screen for dibenzoxazepinones that inhibit the interaction between a target protein and a fluorescently labeled ligand (tracer).

Materials:

  • Purified Target Protein.

  • Fluorescent Tracer (a ligand for the target protein labeled with a fluorophore like FITC or TAMRA).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20 (must be optimized).

  • Dibenzoxazepinone compound library (10 mM stocks in DMSO).

  • Black, low-volume 384-well assay plates.

Procedure: This protocol assumes the optimal concentrations of protein and tracer have been determined during assay development.[35]

  • Reagent Preparation:

    • Prepare a 2X Protein/Tracer Mix: Dilute the target protein and fluorescent tracer in assay buffer to concentrations that are twice the desired final assay concentration. For example, if the final concentrations are 10 nM protein and 5 nM tracer, prepare a solution of 20 nM protein and 10 nM tracer.

  • Compound Plating:

    • Dispense 100 nL of the 10 mM compound stocks into the wells of the 384-well assay plate using an acoustic dispenser or pin tool. This will result in a final concentration of 10 µM in a 10 µL final assay volume.

    • For controls, dispense 100 nL of DMSO (high signal, no inhibition) or a known unlabeled competitor (low signal, full inhibition).

  • Assay Reaction:

    • Add 10 µL of the 2X Protein/Tracer Mix to each well of the compound plate.

    • Mix the plate by gentle shaking or centrifugation (e.g., 1 min at 1,000 rpm).

    • Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader using the appropriate excitation and emission filters for the chosen fluorophore.

    • The reader will measure the intensity of light parallel and perpendicular to the excitation plane and calculate the polarization value (in mP).

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High %CV (>20%) Inaccurate pipetting; Inadequate mixing; Cell clumping; Temperature gradients.Calibrate pipettes; Ensure thorough but gentle mixing after reagent addition; Ensure a single-cell suspension before seeding; Equilibrate all reagents and plates to room temperature.[30]
Low Z' Factor (<0.5) Small assay window (low S/B); High data variability.Optimize reagent concentrations to maximize the signal-to-background ratio; Address sources of variability as listed above.
Plate "Edge Effects" Evaporation from outer wells; Uneven temperature distribution during incubation.Use plates with lids; Place plates in a humidified incubator; Avoid stacking plates; Include buffer/media in unused outer wells.[31]
Compound Interference Autofluorescence (FP/FRET); Light scattering; Compound precipitates.For fluorescent assays, read plates before adding reagents to identify autofluorescent compounds; Use red-shifted fluorophores to minimize interference; Check compound solubility in assay buffer.

References

  • PubMed. (n.d.). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Retrieved from [Link]

  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A three-fluorophore FRET assay for high-throughput screening of small-molecule inhibitors of ribosome assembly. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity. Retrieved from [Link]

  • Springer. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of a High-Throughput Screening Assay for Chemical Effects on Proliferation and Viability of Immortalized Human Neural Progenitor Cells. Retrieved from [Link]

  • Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators. Retrieved from [Link]

  • PubMed. (n.d.). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of AlphaScreen technology in HTS: Current status. Retrieved from [Link]

  • Bentham Open. (n.d.). Surefire assay principle. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Retrieved from [Link]

  • Oxford Academic. (n.d.). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Retrieved from [Link]

  • AMIA. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]

  • ResearchGate. (n.d.). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Dibenzoxazepinone. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • PubMed. (n.d.). High-Throughput Screening Assay Profiling for Large Chemical Databases. Retrieved from [Link]

  • Springer. (n.d.). High-Throughput Screening Assay Profiling for Large Chemical Databases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations of N-functionalized salicylamides. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput screening assays for the identification of chemical probes. Retrieved from [Link]

  • PubMed. (n.d.). In silico-guided target identification of a scaffold-focused library: 1,3,5-triazepan-2,6-diones as novel phospholipase A2 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Topoisomerases as Targets for Novel Drug Discovery. Retrieved from [Link]

  • University of Oxford. (n.d.). Target Discovery in Disease and Drug Development. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Overview of Synthetic Strategies

The synthesis of the dibenz[b,f]oxazepin-11(10H)-one core is a critical step in the preparation of various biologically active molecules, including the antidepressant amoxapine.[1][2] The introduction of a hydroxyl group at the 9-position presents unique challenges that require careful consideration of the synthetic route and reaction conditions.

Common synthetic approaches to the dibenz[b,f]oxazepine scaffold often involve intramolecular cyclization reactions. Two prominent strategies are the Ullmann condensation and reactions involving a Smiles rearrangement.

  • Ullmann Condensation: This copper-catalyzed reaction typically involves the intramolecular coupling of an aryl halide and a phenol to form a diaryl ether linkage, which constitutes the oxazepine ring.[3][4][5] While a classic method, it often requires high temperatures and stoichiometric amounts of copper.[4] Modern modifications with soluble copper catalysts and specific ligands have improved the reaction's efficiency.[4]

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction provides a powerful method for constructing the oxazepinone scaffold.[6][7] A one-pot approach combining coupling, Smiles rearrangement, and cyclization can be a highly efficient strategy.[6] The success of the Smiles rearrangement is often influenced by electronic effects of the substituents on the aromatic rings.[7][8]

The choice of strategy depends on the available starting materials, desired substitution patterns, and the scale of the reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of dibenz[b,f]oxazepinones can stem from several factors, primarily related to incomplete reaction, side reactions, or product degradation.

Potential Causes & Solutions:

  • Inefficient Cyclization: The key ring-forming step, whether via Ullmann condensation or another method, may not be proceeding to completion.

    • For Ullmann-type reactions:

      • Copper Catalyst Activity: Ensure the copper catalyst is active. "Activated" copper powder, prepared by reducing a copper salt, can be more effective than commercial copper powder.[4] Alternatively, consider using a soluble copper(I) catalyst with a suitable ligand like a diamine or acetylacetonate.[4]

      • Reaction Temperature: Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[4] Ensure your reaction is reaching and maintaining the optimal temperature. The use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) is common.[4][9]

      • Base Strength: The choice and stoichiometry of the base are critical. A strong base is required to deprotonate the phenolic hydroxyl group, but an excessively strong base or incorrect amount can lead to side reactions. Potassium carbonate is a commonly used base.

    • For Smiles Rearrangement-based routes:

      • Electronic Effects: The rearrangement is sensitive to the electronic nature of the substituents. Electron-withdrawing groups on the aromatic ring undergoing nucleophilic attack can facilitate the reaction.[8] If your precursor design is not electronically favorable, the rearrangement may be slow or not occur at all.

      • Base and Solvent: The choice of base and solvent is crucial. Aqueous sodium hydroxide is often used.[8] The reaction conditions need to be optimized to favor the intramolecular rearrangement over potential intermolecular side reactions or hydrolysis of starting materials.[8]

  • Side Reactions:

    • Intermolecular Condensation: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to polymers or undesired dimeric products. This can be mitigated by using high-dilution conditions to favor the intramolecular pathway.

    • Hydrolysis: If water is present and the reaction conditions are harsh (e.g., strong base, high temperature), ester or amide functionalities in your starting materials or product could be hydrolyzed. Ensure the use of dry solvents and reagents if the reaction is sensitive to water.

  • Product Degradation: The dibenz[b,f]oxazepinone core can be susceptible to degradation under prolonged exposure to harsh conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.

Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I purify my product?

Answer:

The presence of multiple, difficult-to-separate spots on a TLC plate suggests the formation of structurally similar impurities or isomers.

Potential Impurities:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Isomeric Products: Depending on the substitution pattern of your precursors, regioisomers of the desired product can form. For instance, if the cyclization can occur at different positions, a mixture of isomers will be obtained.[10] Careful analysis of the starting materials and reaction mechanism is needed to predict potential isomeric byproducts.

  • Partially Reacted Intermediates: In multi-step one-pot syntheses, intermediates may persist in the final reaction mixture.

  • Side-Reaction Products: As discussed in the previous question, products from intermolecular reactions or hydrolysis can be present.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Solvent System Optimization: A systematic approach to finding the right solvent system for column chromatography is crucial. Start with a non-polar solvent (e.g., heptane or hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Running multiple TLCs with different solvent systems will help identify the best conditions for separation.

    • Column Packing and Loading: Proper packing of the silica gel column is essential to avoid channeling and ensure good separation. The crude product should be adsorbed onto a small amount of silica gel before loading it onto the column to achieve a narrow starting band.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.[11] The process relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. Experiment with various solvents or solvent mixtures (e.g., ethyl acetate/heptane, methanol/water) to find the optimal conditions.[11]

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.

Data on Purification Methods:

Purification MethodAdvantagesDisadvantagesBest Suited For
Column Chromatography Versatile, widely applicable, good for separating mixtures with different polarities.Can be time-consuming and solvent-intensive.Most common initial purification step for a wide range of impurities.
Recrystallization Can yield very pure crystalline product, scalable.Finding a suitable solvent can be challenging, may not be effective for all types of impurities.Final purification step to obtain highly pure, solid product.[11]
Preparative HPLC High resolution, excellent for separating closely related compounds and isomers.Expensive equipment, limited sample capacity, requires method development.Difficult separations of isomers or structurally similar impurities.

Question 3: How can I confirm the structure and purity of my synthesized 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one?

Answer:

A combination of analytical techniques is essential to unequivocally confirm the structure and assess the purity of your final product.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the dibenz[b,f]oxazepinone core and the position of the hydroxyl group. The proton on the nitrogen of the lactam will also have a characteristic chemical shift.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon of the lactam is a key diagnostic signal.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms in the molecule, which is crucial for distinguishing between isomers.

  • Mass Spectrometry (MS):

    • Low-Resolution MS (e.g., LC-MS): Confirms the molecular weight of the product.

    • High-Resolution MS (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition, providing strong evidence for the chemical formula.[11]

  • Infrared (IR) Spectroscopy:

    • Identifies the presence of key functional groups. Look for characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the lactam, and the C=O stretch of the lactam carbonyl.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of a compound. By using a suitable column and mobile phase, you can separate the desired product from any impurities. The purity is typically reported as the percentage of the area of the product peak relative to the total area of all peaks.

    • Melting Point: A sharp melting point range is indicative of a pure crystalline compound. Impurities will typically broaden the melting point range and depress the melting point.[11]

Experimental Protocols

General Protocol for Ullmann-type Intramolecular Cyclization:

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriate N-(halophenyl)-hydroxy-benzamide precursor, potassium carbonate (2-3 equivalents), and a copper catalyst (e.g., copper(I) iodide, 10-20 mol%).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 150-200 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Smiles Rearrangement and Cyclization:

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: Dissolve the appropriate phenoxyacetamide precursor in a suitable solvent system, which may include water.[8]

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide.[8]

  • Reaction: Heat the reaction mixture to reflux (e.g., 95 °C) for several hours.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS to follow the disappearance of the starting material and the formation of the product.

  • Workup: After cooling, neutralize the reaction mixture with an acid (e.g., HCl).

  • Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product using appropriate methods like column chromatography.

Synthetic Pathway Diagram:

Synthesis_Pathway cluster_ullmann Ullmann Condensation Route cluster_smiles Smiles Rearrangement Route U_Start N-(halophenyl)- hydroxy-benzamide U_Conditions Cu Catalyst, Base High Temperature U_Start->U_Conditions U_Product 9-Hydroxydibenz[b,f]oxazepin- 11(10H)-one U_Conditions->U_Product S_Start Phenoxyacetamide Precursor S_Conditions Base (e.g., NaOH) Heat S_Start->S_Conditions S_Product 9-Hydroxydibenz[b,f]oxazepin- 11(10H)-one S_Conditions->S_Product

Caption: General synthetic routes to the target compound.

References

  • Chempedia. (n.d.). Synthetic Method of Amoxapine. LookChem. Retrieved from [Link]

  • Kumar, A., Sharma, S., Maurya, R. A., & Kumar, V. (2011). Regioselective synthesis of fused oxazepinone scaffolds through one-pot Smiles rearrangement tandem reaction. ACS Combinatorial Science, 13(5), 547–553. Retrieved from [Link]

  • Correa, A., Carril, M., Bolm, C., & Romo, D. (2006). Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. The Journal of Organic Chemistry, 71(17), 6548–6551. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Anelli, P. L., Brocchetta, M., Cappelletti, E., Ferraris, A., & Vincenzi, V. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. The Open Organic Chemistry Journal, 3, 35–41. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Kumar, A., Sharma, S., Maurya, R. A., & Kumar, V. (2011). Regioselective synthesis of fused oxazepinone scaffolds through one-pot Smiles rearrangement tandem reaction. Semantic Scholar. Retrieved from [Link]

  • Brewster, K., Clarke, R. J., & Utley, D. (1976). Preparation of the eight monohydroxydibenz[b,f][3][12]oxazepin-11(10H)-ones. Journal of The Chemical Society-perkin Transactions 1, (12), 1286-1290.

  • White, K. L., et al. (2018). Structural reassignment of a dibenz[b,f][3][12]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 71(11), 866-872.

  • ResearchGate. (2025). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Smiles Rearrangement in Synthetic Chemistry. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations of N-functionalized salicylamides. Retrieved from [Link]

  • ResearchGate. (2025). Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of dibenzo[b,f][3][12]oxazepin-11(10H)-one and pyrido[2,3-b][3][12]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. Retrieved from [Link]

  • Wikipedia. (2023). Amoxapine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]

  • ResearchGate. (2025). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amoxapine. PubChem. Retrieved from [Link]

Sources

Navigating the Challenges of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with limited publicly available solubility data, a systematic and informed approach is crucial for successful experimentation. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility issues, it's essential to understand the basic properties of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

PropertyValueSource
CAS Number 60287-13-0[1]
Molecular Formula C₁₃H₉NO₃[1]
Molecular Weight 227.21 g/mol [1]
Appearance Likely a solid (based on related compounds)Inferred

The structure, featuring a dibenzoxazepine core with a hydroxyl group, suggests a molecule with low aqueous solubility due to its largely hydrophobic nature. The presence of the hydroxyl and amide-like groups, however, may offer opportunities for solubility enhancement through pH modification and hydrogen bonding interactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Q1: I'm having trouble dissolving 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in my aqueous buffer. What should I do first?

A1: Due to its chemical structure, 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is expected to have low solubility in aqueous solutions. The first step is to try dissolving it in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a common technique known as using a co-solvent.[2][3]

Q2: What are the best organic solvents to try for creating a stock solution?

A2: A good starting point is to test solubility in a range of common laboratory solvents with varying polarities. Based on the structure, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent initial choices due to their high solubilizing power for a wide range of organic compounds.[3] Ethanol and methanol are also viable options.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can increase the rate of dissolution and, in some cases, the solubility.[4] However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. Always use a calibrated water bath and monitor for any changes in the solution's color, which might indicate decomposition. It is advisable to perform a stability test on a small scale before applying heat to your entire sample.

Q4: How does pH affect the solubility of this compound?

A4: The hydroxyl group on the molecule suggests that its solubility may be pH-dependent. At a pH above the pKa of the hydroxyl group, the compound will be deprotonated, forming a more polar phenoxide ion, which should increase its aqueous solubility. Conversely, the amide-like nitrogen could potentially be protonated at very low pH, which might also affect solubility. Experimenting with a pH range is a recommended strategy.[3]

Q5: My compound precipitates when I add my organic stock solution to my aqueous buffer. How can I prevent this?

A5: This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility. Here are a few strategies to overcome this:

  • Decrease the final concentration of your compound.

  • Increase the percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

  • Add the stock solution to the aqueous buffer slowly while vortexing vigorously. This can help to prevent localized high concentrations that lead to precipitation.

  • Consider using surfactants or other solubilizing agents. [2][5]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This section provides a systematic workflow to tackle solubility problems with 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Diagram: Troubleshooting Workflow for Solubility

Caption: A decision tree to guide researchers through troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Initial Solubility Screening

This protocol will help you determine the most suitable solvent for creating a stock solution of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Materials:

  • 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

  • Small glass vials

  • Vortex mixer

  • Calibrated balance

  • Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol (95% or absolute)

    • Methanol

    • Acetonitrile

    • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Weigh out a small, precise amount of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (e.g., 1 mg) into several separate vials.

  • To the first vial, add a small, measured volume of the first solvent to be tested (e.g., 100 µL of DMSO) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution. If the compound has completely dissolved, it is soluble at that concentration in that solvent.

  • If the compound has not dissolved, add another measured volume of the solvent (e.g., another 100 µL) to decrease the concentration and vortex again.

  • Repeat step 5 until the compound dissolves or it becomes impractical to add more solvent.

  • Record the solvent and the approximate concentration at which the compound dissolved.

  • Repeat steps 2-7 for each of the other solvents.

  • For the aqueous buffer (PBS), observe if there is any dissolution. It is expected to be very low.

Data Interpretation:

SolventPolarity IndexExpected Solubility
DMSO 7.2High
DMF 6.4High
Methanol 5.1Moderate
Ethanol 4.3Moderate
Acetonitrile 5.8Moderate to Low
Water/PBS 10.2Very Low

This table provides a general expectation. Your experimental results will provide the definitive answer for your specific batch of the compound.

Protocol 2: Optimizing Aqueous Solution Preparation from an Organic Stock

This protocol is for when your compound dissolves in an organic solvent but precipitates upon dilution into an aqueous buffer.

Materials:

  • Stock solution of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in a water-miscible organic solvent (e.g., 10 mM in DMSO).

  • Aqueous buffer (e.g., PBS, cell culture medium).

  • Vortex mixer.

  • Pipettes.

Procedure:

  • Dispense the required volume of aqueous buffer into a tube.

  • While vigorously vortexing the aqueous buffer, slowly add the required volume of the organic stock solution drop-wise into the buffer.

  • Continue to vortex for another 30 seconds after the addition is complete.

  • Visually inspect the solution for any signs of precipitation (cloudiness, visible particles).

  • If precipitation occurs, consider the following modifications:

    • Method A: Increase Co-solvent Concentration: Prepare a series of dilutions with increasing percentages of the organic solvent in the final aqueous solution (e.g., 0.5%, 1%, 2%, 5% v/v). Determine the minimum co-solvent concentration that maintains solubility at your desired final concentration of the compound. Be aware of the potential effects of the solvent on your downstream application.

    • Method B: pH Adjustment: If your aqueous buffer allows, prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5). Repeat the dilution procedure and observe if solubility improves at a higher pH.

    • Method C: Use of Solubilizing Agents: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer before adding the compound's stock solution.[2] Start with low concentrations (e.g., 0.01% - 0.1%).

Diagram: Workflow for Aqueous Solution Preparation

G A Prepare organic stock solution C Add stock to buffer while vortexing A->C B Dispense aqueous buffer B->C D Visually inspect for precipitation C->D E Precipitation observed D->E Yes F No precipitation D->F No H Increase co-solvent % E->H I Adjust pH E->I J Add surfactant E->J G Success! F->G K Re-test dilution H->K I->K J->K K->D

Caption: A flowchart outlining the steps for preparing an aqueous working solution.

Advanced Strategies for Highly Insoluble Cases

If the above methods are insufficient, more advanced techniques may be necessary. These approaches often require specialized equipment and expertise.

  • Particle Size Reduction: Decreasing the particle size of the solid compound can increase its surface area and dissolution rate.[3] Techniques like micronization or nanosuspension can be employed.[5][6]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the solid state to improve its dissolution properties.[5] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

  • Complexation: The use of cyclodextrins can encapsulate the hydrophobic molecule, forming an inclusion complex with improved aqueous solubility.[2]

  • Prodrug Approach: Chemical modification of the molecule to a more soluble form that converts back to the active compound in vivo is a strategy often used in drug development.[6]

Conclusion

Successfully working with 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in an experimental setting hinges on systematically addressing its solubility challenges. By starting with a thorough screening of organic solvents, carefully optimizing the preparation of aqueous working solutions, and being prepared to employ more advanced techniques when necessary, researchers can confidently move forward with their investigations. This guide provides a foundational framework for this process, empowering you to make informed decisions and troubleshoot effectively.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Dibenzoxazepinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenzoxazepinones. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of these valuable heterocyclic scaffolds. Dibenzoxazepinones are core structures in numerous biologically active compounds, and their efficient synthesis is a critical objective in medicinal chemistry and process development.

This document moves beyond standard protocols to provide in-depth, field-tested insights into optimizing reaction conditions. It is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the complex challenges encountered during experimentation.

Core Synthesis Strategies: An Overview

The construction of the dibenzoxazepinone core typically involves an intramolecular C-N or C-O bond formation. The most prevalent and robust methods are transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] These reactions involve the coupling of an aryl halide with an amine or an alcohol, respectively, to form the key bond that closes the seven-membered ring. While effective, these methods are highly sensitive to a range of parameters, making optimization a critical, and often challenging, aspect of the synthesis. More recent methods also include transition-metal-free approaches utilizing hypervalent iodine reagents.[3][4]

Troubleshooting Guide

This section addresses specific, common problems encountered during dibenzoxazepinone synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting material (e.g., a 2-(2-halophenoxy)benzamide). What are the primary factors I should investigate?

Answer: Low to zero conversion is one of the most common issues and can typically be traced back to one of three areas: catalyst activity, reaction conditions, or the integrity of your starting materials.

Causality and Actionable Solutions:

  • Inactive Catalyst System: The palladium or copper catalyst is the engine of the reaction. If it's not active, nothing happens.

    • Palladium (Buchwald-Hartwig): Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[5] This reduction can sometimes be sluggish.

      • Action: Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that readily forms the active Pd(0) species.

    • Copper (Ullmann): Traditional Ullmann reactions often used copper powder, whose activity can be variable.[6] Modern protocols use Cu(I) salts (e.g., CuI, CuBr), which are generally more reliable.[7]

      • Action: Ensure your copper source is of high purity. If using Cu(I), be mindful of disproportionation or oxidation. Using a fresh bottle or purifying the salt may be necessary.

  • Inadequate Base or Solvent: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. The solvent dictates the solubility of all components and the reaction temperature.

    • Base Choice: Strong, non-nucleophilic bases are typically required. For Buchwald-Hartwig, alkali metal alkoxides (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) are common.[8] For Ullmann reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred.[9] A base that is too weak will not facilitate the deprotonation of the amine/amide, stalling the catalytic cycle.

      • Action: If using K₂CO₃ with a weakly acidic N-H bond, consider switching to a stronger base like NaOt-Bu or Cs₂CO₃. Ensure the base is finely powdered and dry.

    • Solvent Issues: High-boiling polar aprotic solvents like dioxane, toluene, or DMF are common.[1] Low solubility of any reactant, particularly the base, can severely limit the reaction rate.

      • Action: If you observe poor solubility, consider switching to a solvent known to better dissolve your components. For instance, DMF or DMSO can be better than toluene for certain substrates but may require higher temperatures.[10]

  • Ligand Failure: The ligand is critical for stabilizing the metal center, promoting the desired reactivity, and preventing catalyst decomposition.[11]

    • Action: The choice of ligand is highly substrate-dependent. For sterically hindered substrates in a Buchwald-Hartwig reaction, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary.[12] For Ullmann reactions, diamine ligands like 1,10-phenanthroline can be effective.[13] If your reaction is failing, screening a panel of ligands is a logical next step.

Below is a decision-tree workflow for systematically troubleshooting low-yield reactions.

G start Low / No Yield Observed check_sm Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm sm_ok Pass check_sm->sm_ok  Pure sm_bad Fail check_sm->sm_bad Impure   check_reagents Check Reagents: - Anhydrous Solvent? - Active Catalyst? - Correct Base? sm_ok->check_reagents purify_sm Action: Purify Starting Material & Re-run sm_bad->purify_sm reagents_ok Pass check_reagents->reagents_ok  Verified reagents_bad Fail check_reagents->reagents_bad Suspect   optimize Systematically Optimize Reaction Conditions reagents_ok->optimize replace_reagents Action: Use Freshly Opened or Purified Reagents reagents_bad->replace_reagents

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Significant Side Products

Question: My reaction is consuming the starting material, but I am isolating a significant amount of a side product instead of the desired dibenzoxazepinone. What are the likely side reactions?

Answer: Side product formation often points to issues with chemoselectivity or reaction conditions that favor undesired pathways.

Causality and Actionable Solutions:

  • Reductive Dehalogenation: You observe the formation of the dehalogenated starting material (e.g., the 2-phenoxybenzamide without the halogen). This is a common side reaction in palladium catalysis, where the aryl halide is reduced instead of coupled.

    • Cause: This can be caused by β-hydride elimination from alkoxide bases or the presence of water/protiс sources.

    • Action: Ensure your reaction is rigorously anhydrous. Use a non-protic base if possible. Sometimes, lowering the reaction temperature can disfavor this pathway relative to the productive coupling.

  • Homocoupling (Glaser or Ullmann-type): You observe dimers of your starting materials.

    • Cause: This is more common in copper-catalyzed reactions and can be promoted by the presence of oxygen.

    • Action: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon) and maintain a strict inert atmosphere.

  • Intermolecular vs. Intramolecular Reaction: Instead of the intramolecular cyclization to form the dibenzoxazepinone, you observe intermolecular N-arylation, leading to oligomers or polymers.

    • Cause: This is governed by reaction kinetics. High concentrations favor intermolecular reactions.

    • Action: Employ high-dilution conditions. This can be achieved by using a larger volume of solvent or by adding the starting material slowly over several hours via a syringe pump. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a copper-catalyzed (Ullmann) and a palladium-catalyzed (Buchwald-Hartwig) system?

A1: The choice depends on several factors including substrate scope, functional group tolerance, and cost.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)
Catalyst Loading Typically lower (0.1 - 2 mol%)Often higher (5 - 20 mol%), though modern systems use less
Temperature Generally milder (80 - 120 °C)[2]Traditionally high (>150 °C), but modern ligands allow lower temps[1]
Ligands Often complex and expensive phosphines (e.g., XPhos)[14]Simpler, cheaper ligands (e.g., diamines, amino acids)[15]
Functional Groups Very broad tolerance, but can be sensitive to some sulfur groups.More tolerant of N-H functionalities in amides and heterocycles.[15]
Cost Palladium is a precious metal, making it more expensive.Copper is significantly cheaper.

Expert Insight: For initial small-scale discovery chemistry, the broad scope and reliability of modern palladium systems often make them the first choice. For large-scale process development where cost is a major driver, optimizing a more economical copper-catalyzed system is highly advantageous.

Q2: How critical is it to maintain an inert atmosphere?

A2: It is absolutely critical. Both Pd(0) catalysts and many phosphine ligands are sensitive to oxidation.[16] Similarly, Cu(I) catalysts can be oxidized to inactive Cu(II) species. The presence of oxygen can lead to catalyst deactivation, ligand degradation, and the promotion of side reactions like homocoupling. Always use dry, degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the setup and reaction.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product spot. It is excellent for rapid checks.

  • LC-MS: Offers quantitative data. It allows you to see the precise ratio of starting material, product, and any side products. This is invaluable for optimization, as it can reveal the formation of minor impurities that might be missed by TLC. It is the preferred method for rigorous kinetic analysis.

Experimental Protocol: Reference Synthesis

This section provides a detailed, step-by-step protocol for a generic Palladium-catalyzed intramolecular Buchwald-Hartwig cyclization to serve as a validated starting point.

Synthesis of a Dibenz[b,f][3][4]oxazepin-11(10H)-one

G sub Substrate (e.g., 2-(2-bromophenoxy)benzamide) setup Reaction Setup (Inert Atmosphere) sub->setup reagents Reagents: - Pd Precatalyst (e.g., XPhos G3) - Ligand (if needed) - Base (e.g., K3PO4) reagents->setup solvent Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) solvent->setup heat Heat (e.g., 100-110 °C) setup->heat monitor Monitor (TLC / LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for dibenzoxazepinone synthesis.

Materials:

  • 2-(2-halophenoxy)benzamide derivative (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the 2-(2-halophenoxy)benzamide substrate, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (typically 100-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (via syringe) at regular intervals and analyzing by LC-MS or TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired dibenzoxazepinone.

References

  • Chemical Communications. Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations of N-functionalized salicylamides. RSC Publishing. Available from: [Link]

  • Molecular Diversity. Multicomponent synthesis of dihydrobenzoxazepinones, bearing four diversity points, as potential α-helix mimics. Springer. Available from: [Link]

  • ResearchGate. Explorative study of the sequential Buchwald-Hartwig amination/Pd-catalyzed carbonylative cyclization leading to DBDAPs. Available from: [Link]

  • MDPI. Efficient Metal-Free Oxidative C–H Amination for Accessing Dibenzoxazepinones via μ-Oxo Hypervalent Iodine Catalysis. Available from: [Link]

  • PubMed Central (PMC). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. NIH. Available from: [Link]

  • PubMed. Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. Available from: [Link]

  • NIH. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]

  • Taylor & Francis Online. One-pot synthesis of substituted dibenzoxazepinones and pyridobenzoxazepinones using octacarbonyldicobalt as an effective CO source. Available from: [Link]

  • RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ResearchGate. Optimization of the N-arylation reaction conditions. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • PubMed. Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available from: [Link]

  • SynArchive. Ullmann Condensation. Available from: [Link]

  • ResearchGate. An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Available from: [Link]

  • MDPI. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Available from: [Link]

  • MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. Available from: [Link]

  • Scilit. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues. Available from: [Link]

  • ResearchGate. Optimization of copper-catalyzed N-arylation. Available from: [Link]

  • RSC Publishing. Palladium-catalyzed intramolecular oxypalladation-initiated cascade: solvent-dependent chemodivergent approach to functionalized benzazepines and tetrahydroquinolines. Available from: [Link]

  • PubMed Central (PMC). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. NIH. Available from: [Link]

  • PubMed Central (PMC). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Available from: [Link]

  • ResearchGate. Challenges for palladium‐catalyzed multicomponent fluoroalkylative carbonylation of 1,3‐enynes. Available from: [Link]

  • MDPI. Palladium-Catalyzed Reactions. Available from: [Link]

  • Beilstein Journals. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Available from: [Link]

Sources

Identifying degradation products of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to facilitate the identification and characterization of its degradation products. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

Q1: What is 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one and what are its key structural features?

9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (CAS No. 60287-13-0) is a heterocyclic compound featuring a dibenzoxazepine core[1]. This tricyclic structure is characterized by two benzene rings fused to an oxazepine ring. Key functional groups that influence its stability include:

  • A lactam (cyclic amide) moiety, which is susceptible to hydrolysis.

  • A phenolic hydroxyl group , which is prone to oxidation.

  • An aryl ether linkage , which is generally stable but can be cleaved under harsh conditions.

  • A benzylic position adjacent to the nitrogen atom, which can also be a site for oxidation.

Understanding these structural motifs is the first step in predicting potential degradation pathways.

Q2: Why is identifying degradation products of this compound critical?

The identification of degradation products is a fundamental requirement in pharmaceutical development, as mandated by regulatory bodies under guidelines like the ICH Q1A(R2)[2]. This process is essential for several reasons:

  • Safety and Toxicology: Degradation products can have different pharmacological or toxicological profiles than the parent active pharmaceutical ingredient (API). Identifying and quantifying them is crucial for patient safety.

  • Efficacy: The formation of degradants reduces the concentration of the API, potentially lowering the drug's efficacy.

  • Method Validation: A thoroughly vetted, stability-indicating analytical method must be able to separate and quantify the API from all potential degradation products, ensuring accurate assessment of the drug's quality over its shelf life[2].

  • Formulation and Packaging Development: Understanding how the molecule degrades helps in designing stable formulations and selecting appropriate packaging to protect it from environmental factors like light and moisture.

Q3: What are the most probable degradation pathways for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one?

Based on its chemical structure, the compound is susceptible to several degradation mechanisms:

  • Hydrolysis: The lactam ring is the most likely site for hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved, opening the seven-membered ring to form a carboxylic acid and an amine. Studies on similar lactam-containing structures, such as oxcarbazepine, have shown significant degradation under hydrolytic stress[3][4].

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can lead to the formation of quinone-type structures. The benzylic carbon (C10) can also be oxidized to a ketone. These reactions are often initiated by exposure to peroxide, atmospheric oxygen, or metal ion catalysts.

  • Photodegradation: Tricyclic structures, particularly those found in psychotropic drugs with similar cores, are often susceptible to degradation upon exposure to UV or visible light[5][6]. Photolytic reactions can be complex, potentially leading to N-oxides, further hydroxylation, or cleavage of the tricyclic system[7].

Q4: What are the standard conditions for conducting forced degradation studies?

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. The goal is to generate a modest level of degradation (typically 5-20%) to validate the analytical method's specificity[2][8]. According to ICH guidelines, typical stress conditions include:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature to 80°C
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature to 80°C
Oxidation 3% to 30% H₂O₂; Room temperature
Thermal Degradation Dry heat (e.g., 105°C) or high humidity
Photodegradation Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B)

Troubleshooting Guide for Degradation Studies

This guide provides solutions to common challenges encountered during the experimental process.

Issue 1: No significant degradation is observed under stress conditions.
  • Plausible Cause: The stress conditions are too mild, or the compound is exceptionally stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Stressor Severity: Incrementally increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature or duration of exposure.

    • Extend Exposure Time: Double the exposure time and re-analyze the sample.

    • Check Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) has a low enough limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.

    • Consider Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can hinder degradation reactions in solution.

Issue 2: The parent compound degrades completely or too extensively (>20%).
  • Plausible Cause: The stress conditions are overly harsh, leading to rapid and complete degradation, which may produce secondary or tertiary degradants not seen under normal storage.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Dilute the acid, base, or oxidizing agent (e.g., from 1 M to 0.1 M or 0.01 M).

    • Lower the Temperature: Perform the stress study at a lower temperature (e.g., move from 80°C to 40°C or room temperature).

    • Shorten Exposure Time: Collect samples at multiple, earlier time points (e.g., 1, 2, 4, and 8 hours instead of just 24 hours) to find the optimal degradation level.

Issue 3: Poor chromatographic separation between the parent peak and degradation products.
  • Plausible Cause: The current HPLC method lacks the necessary selectivity to resolve structurally similar compounds.

  • Troubleshooting Steps:

    • Modify Mobile Phase Gradient: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.

    • Adjust Mobile Phase pH: Small changes in the pH of the aqueous mobile phase can significantly alter the retention and selectivity of ionizable compounds.

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as they offer different selectivities.

    • Evaluate Different Column Chemistries: If a standard C18 column is used, consider a phenyl-hexyl or a polar-embedded phase column to achieve a different separation mechanism.

Issue 4: Difficulty in elucidating the structure of an unknown degradation product.
  • Plausible Cause: The data from a single analytical technique (e.g., HPLC-UV) is insufficient for structural confirmation.

  • Troubleshooting Steps:

    • Employ High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF/MS or LC-Orbitrap MS to obtain an accurate mass measurement of the degradant. This allows for the determination of its elemental composition.

    • Perform Tandem Mass Spectrometry (MS/MS): Fragment the degradant's molecular ion to obtain structural information. The fragmentation pattern can reveal the location of chemical modifications relative to the parent structure[9][10].

    • Isolate and Analyze by NMR: If the degradant is present in sufficient quantity, isolate it using preparative HPLC and perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for unambiguous structure elucidation[11].

Experimental Workflows & Protocols

Workflow for Forced Degradation and Impurity Identification

Below is a generalized workflow for conducting a forced degradation study.

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Screening cluster_2 Phase 3: Structure Elucidation A Prepare Stock Solution of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reaction and Dilute for Analysis B->C D Analyze via Stability-Indicating HPLC-UV/PDA Method C->D E Assess Peak Purity and Quantify Degradation (%) D->E F Analyze Stressed Samples by LC-HRMS (MS & MS/MS) E->F G Propose Structures Based on Mass Shift and Fragmentation F->G H Isolate Major Degradants (Optional) and Confirm by NMR G->H I Final Report: Degradation Profile & Pathways G->I H->I

Caption: Workflow for forced degradation and impurity identification.

Protocol 1: Forced Degradation Study

This protocol outlines the steps for subjecting the compound to various stress conditions.

  • Preparation: Prepare a 1 mg/mL stock solution of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Dissolve a known amount in the solvent and dilute to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Prepare a control sample (unstressed) by diluting the stock solution to the same final concentration. Analyze all samples promptly.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[12]

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or use PDA to monitor all wavelengths)

  • Injection Volume: 10 µL

Protocol 3: Identification of Degradants by LC-MS/MS
  • Interface: Use the HPLC method described above, connected to a mass spectrometer with an electrospray ionization (ESI) source.

  • MS Scan Mode: Perform a full scan in positive ion mode (e.g., m/z 100-500) to detect the parent compound and all potential degradation products.

  • MS/MS Analysis: Perform a separate data-dependent acquisition (DDA) run. In this mode, the instrument automatically selects the most intense ions from the full scan (e.g., the top 5) and fragments them to generate MS/MS spectra.

  • Data Analysis:

    • Compare the chromatograms of stressed and control samples to locate degradation peaks.

    • Determine the exact mass of each degradant from the full scan data. Calculate the mass difference from the parent compound (C₁₃H₉NO₃, m/z 227.0582) to hypothesize the chemical modification (e.g., +16 Da suggests oxidation/hydroxylation; +18 Da suggests hydrolysis).

    • Interpret the MS/MS fragmentation patterns to confirm the location of the modification.

Potential Degradation Pathways and Products

The following diagram illustrates the likely primary degradation pathways based on the compound's structure.

G Parent 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (m/z 228 [M+H]+) Hydrolysis Ring-Opened Product (m/z 246 [M+H]+) Parent->Hydrolysis  Hydrolysis (+H₂O)  (Acid/Base) Oxidation1 Quinone-type Product (m/z 242 [M+H]+) Parent->Oxidation1  Oxidation (+O, -2H)  (Oxidative/Photolytic) Oxidation2 Di-hydroxy Product (m/z 244 [M+H]+) Parent->Oxidation2  Oxidation (+O)  (Oxidative)

Caption: Predicted primary degradation pathways.

Summary of Potential Degradation Products
Degradation PathwayStress ConditionExpected ΔMassPotential Product m/z ([M+H]⁺)Description
Hydrolysis Acidic, Basic+18246Cleavage of the lactam ring to form 2-((2-aminophenyl)oxy)benzoic acid derivative.
Oxidation Oxidative, Photolytic, Thermal+14242Oxidation of the phenol to a quinone, with loss of 2 hydrogens.
Oxidation Oxidative+16244Addition of a second hydroxyl group to one of the aromatic rings.

This table serves as a guide for interpreting LC-MS data. The actual products formed must be confirmed through rigorous structural elucidation.

References

  • Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(2), 1152–1195. Available at: [Link][6]

  • Székely, E., Hancu, G., Laczkó-Zöld, E., & Vancea, S. (2012). Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine. Acta Medica Marisiensis, 58(1). Available at: [Link][7]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. Available at: [Link][2]

  • Rao, B. M., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(1), 435-440. Available at: [Link][3]

  • Babu, B. S., Dutta, K., & Mondal, S. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. ACS Omega, 8(38), 35381–35390. Available at: [Link][12]

  • Adamowicz, P., et al. (2022). Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(7), e9254. Available at: [Link][10]

  • Riches, A. G., et al. (2022). Structural reassignment of a dibenz[b,f][5][13]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(10), 839-845. Available at: [Link][14]

  • Du, Z., et al. (2015). Iodine(iii)-mediated construction of the dibenzoxazepinone skeleton from 2-(aryloxy)benzamides through oxidative C–N formation. RSC Advances, 5(86), 70288-70291. Available at: [Link][15]

  • Kumar, A., et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 50(2), 114-121. Available at: [Link][4]

  • Stokes, E., et al. (2024). An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 113(3), 695-705. Available at: [Link][8]

  • Liu, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. Available at: [Link][9]

Sources

Common side reactions in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

Introduction: Navigating the Synthesis of a Privileged Heterocycle

The dibenz[b,f]oxazepin-11(10H)-one core is a significant scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities. Its synthesis, while well-established, is fraught with potential side reactions and yield-reducing pitfalls that can challenge even experienced researchers. This guide is structured as a technical support resource to address the most common issues encountered during the synthesis of this important heterocyclic system. Drawing from established literature and practical experience, we will explore the causality behind these challenges and provide robust, field-proven troubleshooting strategies.

The primary synthetic routes generally converge on the formation of a 2-(aryloxy)benzoic acid or benzamide intermediate, followed by an intramolecular cyclization to form the central seven-membered lactam ring. The main variations lie in the initial construction of this key intermediate, often involving an Ullmann condensation or a related nucleophilic aromatic substitution. It is within these core steps—N-arylation, O-arylation, and cyclization—that most difficulties arise.

This document is organized into a series of troubleshooting questions and detailed answers, designed to help you diagnose problems in your reaction, understand the underlying mechanisms, and implement effective solutions.

Troubleshooting Guide: Common Issues & Solutions

Q1: My initial Ullmann condensation between 2-aminophenol and a 2-halobenzoic acid derivative is giving low yields and a mixture of N- and O-arylated products. How can I improve the selectivity and yield?

This is a classic challenge in the synthesis of diaryl ethers and amines from precursors containing both nucleophilic groups. The relative acidity and nucleophilicity of the phenolic hydroxyl and the aromatic amine dictate the reaction's outcome, which is further influenced by the choice of catalyst, ligand, base, and solvent.

Underlying Causality: The hydroxyl group (-OH) is generally more acidic than the amino group (-NH2), meaning it is more readily deprotonated by a base. However, the resulting phenoxide is often a softer nucleophile than the neutral amine, while the amide anion (if formed) is a very strong nucleophile. The reaction pathway is a delicate balance between these factors. Copper- and Palladium-based catalyst systems exhibit different selectivities.

  • Copper-Catalyzed Systems (Ullmann/Goldberg Reactions): These are the traditional choice.[1][2][3] The choice of ligand is critical. For instance, using 2-aminophenol itself as a ligand for CuI can promote selective N-arylation.[4][5] However, without careful control, mixtures are common.

  • Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): These often provide higher selectivity for N-arylation due to the mechanism of reductive elimination from the Pd center, which favors C-N over C-O bond formation.[4][5]

Troubleshooting Protocol & Solutions:

  • Confirm the Identity of Byproducts: Use LC-MS and NMR to confirm if you are forming the O-arylated isomer, the N,N-diarylated product, or homo-coupled byproducts.[4]

  • Optimize for Selective N-Arylation:

    • Catalyst System: For selective N-arylation of 2-aminophenol, a simple CuI catalyst system without a specialized ligand can be effective, as the substrate itself can act as a ligand.[5] For more challenging substrates, a Pd-based system like a BrettPhos precatalyst with a weak base may offer superior selectivity.[4]

    • Base Selection: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred. Using a weaker base may favor N-arylation as the phenol is less likely to be fully deprotonated.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or 1,4-dioxane are typically used.[1] Dioxane is often a good choice for Cu-catalyzed N-arylation of 2-aminophenol.[4]

  • Experimental Protocol for Selective N-Arylation:

    • To a dry, argon-flushed flask, add CuI (5-10 mol%), 2-aminophenol (1.2 equivalents), and K₃PO₄ (2.0 equivalents).

    • Add the 2-halobenzoic acid derivative (1.0 equivalent).

    • Add anhydrous 1,4-dioxane.

    • Heat the mixture to 100-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove copper salts.

    • Proceed with standard aqueous workup and purification.

Troubleshooting Logic Diagram:

G start Low Yield / Mixture in Ullmann Condensation check_byproducts Identify Byproducts (LC-MS, NMR) start->check_byproducts o_arylation O-Arylation Confirmed check_byproducts->o_arylation Isomer Detected n_arylation Desired N-Arylation (Low Yield) check_byproducts->n_arylation Correct Product, Low Conversion homocoupling Homo-coupling or Decomposition check_byproducts->homocoupling Other Impurities o_arylation_sol Switch to Pd-catalyst (e.g., BrettPhos) OR Use CuI with 2-aminophenol as ligand in Dioxane o_arylation->o_arylation_sol n_arylation_sol Increase Temperature Screen Ligands (e.g., Phenanthroline) Ensure Anhydrous Conditions n_arylation->n_arylation_sol homocoupling_sol Lower Temperature Use Soluble Catalyst Source Check Purity of Starting Materials homocoupling->homocoupling_sol

Caption: Troubleshooting workflow for Ullmann side reactions.

Q2: During the final intramolecular cyclization to form the lactam, I observe an unexpected regioisomer. Is a Smiles rearrangement occurring?

Yes, this is a strong possibility. The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution that can either be a desired pathway or a problematic side reaction in this synthesis.[6][7]

Underlying Causality: A Smiles rearrangement occurs when a nucleophile within a molecule attacks an activated aromatic ring, displacing a leaving group to which it is attached via a linker. In this context, the amide nitrogen of a 2-(2-nitrophenoxy)benzamide intermediate can attack the nitro-activated ring, leading to a rearranged product. This is particularly relevant in syntheses that construct the C-O bond first and rely on a subsequent intramolecular C-N bond formation.

Mechanism Comparison:

G cluster_0 Direct Intramolecular Cyclization (Expected Pathway) cluster_1 Smiles Rearrangement Pathway (Side Reaction) A Intermediate A (2-(2-aminophenoxy)benzoic acid deriv.) B Dibenz[b,f]oxazepin-11(10H)-one (Product 1) A->B  Amide bond formation C Intermediate B (N-(2-hydroxyphenyl)-2-nitrobenzamide) D Spiro-Meisenheimer Complex (Transition State) C->D  Intramolecular  N-attack (Base Cat.) E Rearranged Intermediate (2-(2-carboxyphenoxy)aniline deriv.) D->E  Ring Opening F Rearranged Dibenz[b,f]oxazepin-11(10H)-one (Product 2 - Regioisomer) E->F  Intramolecular  Amide bond formation

Caption: Comparison of direct cyclization vs. Smiles rearrangement.

How to Diagnose and Control:

  • Structural Confirmation: The most definitive way to identify a Smiles rearrangement is through rigorous structural analysis. Use 2D NMR techniques (NOESY, HMBC) to establish through-space and through-bond correlations that differentiate the regioisomers. For example, a NOESY correlation between the amide N-H and protons on the adjacent aromatic ring can confirm the connectivity.

  • Reaction Conditions: Smiles rearrangements are often promoted by strong bases and electron-withdrawing groups (like -NO₂) ortho or para to the leaving group (the ether oxygen).

    • To Avoid Rearrangement: If direct cyclization is desired, use milder conditions. For example, activating the carboxylic acid of a 2-(2-aminophenoxy)benzoic acid intermediate with an agent like T3P® (propylphosphonic anhydride) can promote direct lactam formation without needing the harsh basic conditions that induce rearrangement.[8]

    • To Promote Rearrangement: If the rearranged product is the target, using a strong base like NaOH or K₂CO₃ in a polar solvent like DMF or DMSO is effective.[6][9]

Q3: My intramolecular cyclization of 2-(2-aminophenoxy)benzoic acid is inefficient, returning mostly starting material. How can I drive the reaction to completion?

The direct thermal condensation of an amino acid to form a seven-membered lactam is often difficult and requires high temperatures, which can lead to decomposition. Chemical activation is almost always necessary for an efficient reaction.

Underlying Causality: The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is thermodynamically unfavorable without activation or water removal. The intramolecular nature of this reaction is entropically favored, but the activation energy barrier is still significant.

Troubleshooting Protocol & Solutions:

  • Activate the Carboxylic Acid: The most common reason for failure is insufficient activation of the carboxylate group.

    • Method A: Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly electrophilic acid chloride will readily cyclize, often just upon gentle heating or addition of a mild base.

    • Method B: Peptide Coupling Reagents: Use standard peptide coupling reagents like DCC, EDC, or HATU. These are effective but can be expensive for large-scale work.

    • Method C: Dehydrating/Condensing Agents: A highly effective method involves heating the starting material in a high-boiling solvent with a strong dehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent are classic choices. Alternatively, methanesulfonic acid in xylenes can be used to drive the cyclization via azeotropic removal of water.[8]

  • Optimize Reaction Conditions:

    • Temperature: Ensure the temperature is high enough to overcome the activation energy but not so high as to cause decomposition. A typical range is 120-160 °C when using methods like PPA or azeotropic distillation.

    • Concentration: The reaction should be run at high dilution (e.g., <0.05 M) to favor the intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction.[10]

Recommended Protocol (Activation with SOCl₂):

  • Suspend the 2-(2-aminophenoxy)benzoic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Heat the mixture at reflux (approx. 110 °C) for 1-2 hours until a clear solution is formed (indicating acid chloride formation).

  • Cool the reaction and carefully quench the excess thionyl chloride.

  • Slowly add the acid chloride solution to a large volume of refluxing toluene containing a non-nucleophilic base like triethylamine (2.0 eq) over several hours (high dilution).

  • After the addition is complete, continue refluxing for an additional 1-2 hours.

  • Cool, perform an aqueous workup, and purify by chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the most common cause of product hydrolysis? A: The seven-membered lactam ring in dibenz[b,f]oxazepin-11(10H)-one can be susceptible to hydrolysis under either strong acidic or strong basic conditions, especially during aqueous workup or purification on silica gel.[11] To prevent this, neutralize the reaction mixture to a pH of ~7 before extraction and consider using neutral alumina for chromatography if product instability on silica is observed.

Q: Are there any specific safety concerns with these syntheses? A: Yes. Many of the solvents used (DMF, NMP, dioxane) have reproductive toxicity. Reagents like thionyl chloride are highly corrosive and react violently with water. Ullmann reactions can require high temperatures and pressures. Always conduct these reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). The final products may have potent biological activity and should be handled with care.

Q: How can I confirm the regiochemistry of my substituted product? A: Unambiguous characterization is critical, especially when multiple isomers are possible.[8] A combination of 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC, NOESY), and mass spectrometry is essential. For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of structure.

References

  • Frere, J., et al. (2022). Structural reassignment of a dibenz[b,f][9][12]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. [https://www.google.com/search?q=Structural+reassignment+of+a+dibenz[b,f][9][12]oxazepin-11(10H)-one+with+potent+antigiardial+activity](9][12]oxazepin-11(10H)-one+with+potent+antigiardial+activity)

  • Reddy, C. K., et al. (2011). Regioselective synthesis of fused oxazepinone scaffolds through one-pot Smiles rearrangement tandem reaction. ACS Combinatorial Science, 13(5), 547-553. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. [Link]

  • Anelli, P. L., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. The Open Organic Chemistry Journal, 3, 35-41. [Link]

  • Various Authors. (2025). Synthesis of dibenzo[b,f][9][12]oxazepin-11(10H)-one and pyrido[2,3-b][9][12]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate Publication. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Various Authors. (2025). Request PDF for Intramolecular Cyclization Side Reactions. ResearchGate. [Link]

  • Patent CN103524455A. (n.d.). 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f][9][12] thiazepine-11 (10-H)-one preparing method. Google Patents.

Sources

Technical Support Center: Purification of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (CAS No. 60287-13-0), a key intermediate in the synthesis of various pharmaceutically active compounds.[1] While its synthesis is well-documented, its purification presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the purification of this molecule. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory settings.

The core structure, a dibenz[b,f][2]oxazepine ring, is shared by numerous compounds with significant pharmacological activities.[3][4] The presence of both a phenolic hydroxyl group and a lactam functionality in 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one imparts a high degree of polarity and the potential for strong intermolecular hydrogen bonding. These characteristics are central to the purification challenges, often leading to issues with solubility, crystallization, and chromatographic separation.

This guide will address these challenges in a practical, question-and-answer format, providing step-by-step methodologies and the rationale behind them.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the properties of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one that govern its behavior during purification.

PropertyImplication for Purification
High Polarity The molecule contains a polar lactam and a phenolic hydroxyl group. This makes it poorly soluble in non-polar organic solvents (e.g., hexanes, toluene) but more soluble in polar solvents (e.g., alcohols, acetone, DMSO). This property is fundamental to selecting appropriate solvent systems for both recrystallization and chromatography.[2][5]
Hydrogen Bonding The N-H group of the lactam and the O-H of the phenol can act as both hydrogen bond donors and acceptors. This strong intermolecular interaction can make the compound difficult to dissolve and prone to forming tight crystal lattices, which can sometimes trap impurities.
Potential for Impurities Synthetic routes may lead to structurally similar impurities, such as isomers, over-alkylation products, or uncyclized starting materials.[6][7][8] These impurities often have similar polarities to the target compound, making separation by conventional methods challenging.
Thermal & pH Stability While generally stable, prolonged exposure to high temperatures or extreme pH conditions should be evaluated, as degradation could occur, particularly through oxidation of the phenol or hydrolysis of the lactam.

Troubleshooting Guides & Protocols

Question 1: My crude product is a persistent oil or fails to crystallize. How can I induce solidification and perform a successful recrystallization?

This is a common issue, often caused by residual solvents or the presence of impurities that inhibit crystal lattice formation.

Causality: Oiling out occurs when a compound's melting point is lower than the temperature of the saturated solution. Impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization.

Step-by-Step Protocol: Inducing Crystallization & Recrystallization

  • Initial Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the compound is sparingly soluble (e.g., toluene or heptane) can help azeotropically remove stubborn high-boiling solvents like DMF or DMSO.

  • Solvent Screening (The "Like Dissolves Like" Principle): The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5][9] Given the polar nature of the target molecule, start with polar solvents.

    • Good Starting Points: Ethanol, isopropanol (IPA), acetone, or mixtures like Ethanol/Water or Acetone/Water.[9][10]

  • Perform Small-Scale Solubility Tests:

    • Place ~20 mg of your crude oil/solid in a small test tube.

    • Add a few drops of a chosen solvent. Observe solubility at room temperature.

    • Gently heat the mixture. If it dissolves, it's a potential candidate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.[5] A good solvent will yield a high recovery of crystalline solid.

  • Recrystallization Procedure (Using a Solvent Pair, e.g., Ethanol/Water):

    • Dissolve the crude material in a minimal amount of hot ethanol (the "good" solvent).[5]

    • While hot, add water (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of hot ethanol to redissolve the solid and achieve a clear, saturated solution.

    • Remove from heat and allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling leads to smaller, less pure crystals.[9]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

    • If crystals do not form ("supersaturation"), try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent (the same ethanol/water mixture) to remove any adhering mother liquor which contains the impurities.[5][9]

    • Dry the crystals under vacuum.

Question 2: My recrystallized product still shows significant impurities on TLC/LCMS. How can I improve purity using column chromatography?

When recrystallization is insufficient, typically due to impurities with very similar solubility profiles, column chromatography is the next logical step. The polarity of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one requires careful selection of the stationary and mobile phases.

Causality: Poor separation occurs when the difference in affinity (partitioning) between the target compound and its impurities for the stationary phase is minimal.[2] Optimizing the mobile phase polarity is key to exploiting subtle differences in chemical structure.

Workflow for Chromatography Method Development

workflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation TLC 1. Run TLC Plates Solvent 2. Test Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) TLC->Solvent Determine Rf Column 3. Pack Column (Silica Gel) Solvent->Column Select Eluent Load 4. Load Sample (Dry or Wet Loading) Column->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine decision_tree start Crude Product is_solid Is it a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent (e.g., Heptane/Ether) is_solid->triturate No (Oil) purity_check1 Check Purity (TLC/LCMS) recrystallize->purity_check1 chromatography Column Chromatography chromatography->purity_check1 purity_ok Purity > 98%? purity_check1->purity_ok purity_ok->chromatography No final_product Final Product purity_ok->final_product Yes triturate->is_solid

Sources

Stability of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

A Guide to Solvent Selection and Stability Assessment

Welcome to the technical support center for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (CAS No. 60287-13-0)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical methodologies for handling this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments by understanding and controlling the stability of this molecule.

The dibenz[b,f]oxazepine scaffold is a core structure in various pharmacologically active compounds. The stability of any specific analog, such as the 9-hydroxy derivative, is not merely a matter of solubility but a critical parameter that can profoundly impact experimental outcomes. This document provides a series of frequently asked questions, troubleshooting protocols, and validated workflows to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one that influence its stability in solvents?

Answer: The stability of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is governed by several key functional groups within its tricyclic structure:

  • Lactam (cyclic amide) Moiety: The seven-membered ring contains a lactam. Lactam rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to ring-opening and inactivation of the compound.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group at the 9-position makes the compound a phenol. Phenols are susceptible to oxidation, which can be catalyzed by metal ions, light, or high pH. This can lead to the formation of colored quinone-type degradants.

  • Aromatic Rings: The dibenzoxazepine core is aromatic and can undergo photochemical reactions upon exposure to certain wavelengths of light, particularly UV.

Understanding these structural alerts is the first step in designing stable formulations and handling procedures.

Q2: Which solvents are recommended for preparing stock solutions and for short-term storage?

Answer: For maximal stability, especially for long-term storage, we recommend preparing stock solutions in aprotic polar solvents.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are non-protic and will not participate in hydrolysis reactions. They are suitable for creating high-concentration stock solutions (e.g., 10-50 mM).

  • Secondary Recommendation: Acetonitrile (ACN). While also aprotic, its polarity is lower than DMSO, which might affect solubility. It is an excellent choice for analytical purposes, such as HPLC mobile phases[2].

  • Solvents to Use with Caution: Protic solvents like ethanol or methanol can be used for preparing working solutions for immediate use in biological assays. However, long-term storage in these solvents is discouraged due to the potential for solvolysis or reactions involving the hydroxyl group.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is generally not recommended for stock solutions due to poor solubility and increased risk of hydrolysis and oxidation. Working solutions should be prepared by diluting the DMSO or DMF stock into the aqueous buffer immediately before the experiment.

Q3: How does pH affect the stability of this compound in aqueous media?

Answer: The pH of the aqueous medium is a critical factor. The molecule's stability is expected to be highest in a slightly acidic to neutral pH range (pH 4-7).

  • Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the lactam bond, leading to the opening of the central ring structure.[3]

  • Basic Conditions (pH > 8): Alkaline conditions significantly increase the risk of degradation.[4] The phenolic hydroxyl group will be deprotonated to a phenoxide ion, which is highly susceptible to oxidation. This can result in a visible color change in the solution (e.g., turning yellow or brown). Furthermore, high pH strongly promotes the hydrolysis of the lactam.[5] For every point increase in pH above 7, the rate of hydrolysis can increase tenfold[4].

Q4: Is 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one sensitive to light or elevated temperatures?

Answer: Yes, compounds with this scaffold are often sensitive to both light and temperature.

  • Photostability: The aromatic system can absorb UV light, leading to photochemical degradation. Photostability should be considered an integral part of stability testing for such compounds.[6][7] We strongly recommend protecting solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Thermal Stability: In the solid state, the compound is likely stable at ambient temperatures. However, in solution, elevated temperatures will accelerate degradation reactions like hydrolysis and oxidation.[7] We advise storing stock solutions at -20°C or -80°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting Guide

Observed Problem Potential Cause & Explanation Recommended Action
Loss of biological activity or inconsistent assay results. Compound Degradation. The active parent compound is degrading into inactive byproducts in your assay medium or during storage. This is a common issue when stability is not controlled.1. Prepare fresh working solutions from a frozen stock for each experiment.2. Perform a forced degradation study (see Protocol 2) to understand the compound's liabilities.3. Analyze the compound's purity in your final assay buffer over the time course of the experiment using HPLC.
Solution (especially in aqueous buffer) turns yellow or brown over time. Oxidation. The phenolic hydroxyl group is likely oxidizing to form quinone-like structures, which are often colored. This process is accelerated by basic pH, oxygen, and light.1. De-gas aqueous buffers before preparing working solutions.2. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your assay.3. Ensure solutions are protected from light and used immediately after preparation.
New peaks appear in HPLC/LC-MS analysis of an aged solution. Formation of Degradants. These new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.1. Characterize the degradation pathway by conducting a forced degradation study.[8][9]2. Use a stability-indicating HPLC method with a gradient capable of separating the parent peak from its potential degradants.[7]3. Use mass spectrometry (LC-MS) to get mass information on the new peaks to help elucidate their structures.[10]

Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of Stock Solutions

This protocol ensures the preparation of a stable, long-term stock solution.

  • Weighing: Carefully weigh the solid 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in a clean, dry vial.

  • Solvent Addition: Add anhydrous DMSO to the solid to achieve the desired concentration (e.g., 20 mM). Ensure the solvent is high-purity and stored over molecular sieves to minimize water content.

  • Dissolution: Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly-sealed vials. This prevents contamination and minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (>6 months) or at -20°C for short-term storage (1-3 months).

  • Usage: When needed, remove one aliquot, allow it to thaw completely at room temperature, and vortex briefly before use. Do not refreeze the aliquot.

Protocol 2: Workflow for a Basic Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation pathways and develop stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[3][7].

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (e.g., 4-24h) start Prepare 1 mg/mL Solution in ACN:Water (1:1) acid Acid Hydrolysis 0.1 M HCl @ 60°C start->acid Expose Aliquots base Base Hydrolysis 0.1 M NaOH @ RT start->base Expose Aliquots oxidation Oxidation 3% H2O2 @ RT start->oxidation Expose Aliquots thermal Thermal Stress Solid & Solution @ 80°C start->thermal Expose Aliquots photo Photostability ICH Q1B Light Conditions start->photo Expose Aliquots neutralize Neutralize Acid/Base Samples (if needed) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Determine Degradation % Identify Degradants Establish Stability Profile analyze->end

Caption: Workflow for assessing compound stability under various stress conditions.

  • Prepare Test Solution: Create a ~1 mg/mL solution of the compound in an Acetonitrile:Water (50:50) mixture.

  • Acid Hydrolysis: Mix the test solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix the test solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at room temperature. Collect samples at shorter time points (e.g., 0.5, 1, 2, 4 hours) as base hydrolysis is often rapid. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix the test solution 1:1 with 6% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Sample at various time points.

  • Photostability: Expose the test solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and kept alongside.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect and identify degradants.[8][11]

Illustrative Stability Data Summary

The following table provides an example of how to summarize stability data for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. Actual results must be determined experimentally.

Solvent/Condition Temperature Duration Expected Stability Primary Degradation Pathway
Solid Powder25°C (Protected from light)> 1 yearExcellentN/A
Anhydrous DMSO-80°C> 1 yearExcellentN/A
Anhydrous DMSO-20°C6 monthsGoodMinimal
Acetonitrile4°C1 weekModeratePotential for slow oxidation/solvolysis
Methanol4°C< 24 hoursPoor to ModerateSolvolysis, Oxidation
Aqueous Buffer (pH 5)25°C< 8 hoursModerateHydrolysis, Oxidation
Aqueous Buffer (pH 8)25°C< 1 hourVery PoorRapid Hydrolysis & Oxidation

References

  • Frigerio, A., & Sossi, N. (1978). The Metabolism of dibenz[b,f]-1,4-oxazepine (CR): In Vivo Hydroxylation of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one and the NIH Shift. Experientia. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Alsante, K. M., et al. (2003). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology. [Link]

  • Jadhav, S. B., et al. (2022). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Riches, A. G., et al. (2022). Structural reassignment of a dibenz[b,f][7][12]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. [Link]

  • Sharma, G., & Saini, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Sariaslani, F. S., & Rosazza, J. P. (1977). Microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi. Applied and Environmental Microbiology. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Dibenzoxazepinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of dibenzoxazepinone derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies and foundational knowledge to empower your research and development efforts.

Understanding the Core Challenge: Why is Cell Permeability an Issue for Dibenzoxazepinone Derivatives?

Dibenzoxazepinone derivatives often present a frustrating paradox: excellent target engagement in biochemical assays but weak or nonexistent activity in cell-based models. This discrepancy frequently stems from poor cell permeability. The rigid, often planar, and heteroatom-rich core of the dibenzoxazepinone scaffold can contribute to physicochemical properties that are unfavorable for passive diffusion across the lipid bilayer of the cell membrane.

Key contributing factors often include:

  • High Polarity and Hydrogen Bonding Potential: The presence of nitrogen and oxygen atoms within the core structure, along with potential substituents, can lead to a high number of hydrogen bond donors and acceptors. These interactions with water molecules in the extracellular space make it energetically unfavorable for the molecule to partition into the hydrophobic interior of the cell membrane.[1]

  • Low Lipophilicity: While seemingly counterintuitive for a large aromatic system, the polarity of the scaffold can result in a low octanol-water partition coefficient (LogP), hindering its ability to readily enter the lipid bilayer.[2]

  • Molecular Size and Rigidity: The relatively large and inflexible nature of the dibenzoxazepinone core can also be a barrier to passive diffusion.[3]

This guide will provide a structured approach to diagnosing and overcoming these permeability barriers through medicinal chemistry modifications and formulation strategies.

Troubleshooting and Optimization Strategies (Q&A Format)

Here we address common questions and experimental hurdles encountered when working with poorly permeable dibenzoxazepinone derivatives.

Medicinal Chemistry Approaches

Question 1: My dibenzoxazepinone derivative has high in vitro potency but no cellular activity. How can I confirm that poor permeability is the primary issue?

Answer: Before embarking on extensive medicinal chemistry efforts, it's crucial to confirm that poor permeability is the rate-limiting step. A side-by-side comparison using a cell-free and a cell-based assay is a good starting point. A significant drop in potency between the two suggests a permeability issue.

To gain more direct evidence, consider the following experimental workflow:

cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Interpretation & Next Steps A High Potency (Biochemical Assay) B Low/No Potency (Cell-Based Assay) A->B Discrepancy Suggests Permeability Issue C PAMPA Assay (Passive Diffusion) B->C Hypothesis: Poor Passive Permeability D Caco-2 Assay (Passive & Active Transport) C->D Complementary Information E Low PAMPA & Caco-2 Papp (A-B) -> Focus on Improving Physicochemical Properties D->E Efflux Ratio > 2 Indicates Active Efflux F High PAMPA & Low Caco-2 Papp (A-B) with High Efflux Ratio -> Indicates Efflux Liability

Caption: Diagnostic workflow for poor cellular activity.

A Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective first step to assess passive diffusion.[4][5] If permeability is low in PAMPA, it strongly suggests that the molecule's physicochemical properties are not conducive to crossing a lipid bilayer.

Subsequently, a Caco-2 permeability assay can provide more comprehensive information.[6][] This cell-based model not only measures passive permeability but can also identify if the compound is a substrate for active efflux transporters (e.g., P-glycoprotein), which can pump the compound back out of the cell.[6] An efflux ratio greater than 2 is a strong indicator of active efflux.[6]

Question 2: My PAMPA results confirm low passive permeability. What are the most effective medicinal chemistry strategies to improve this?

Answer: To enhance passive permeability, the primary goal is to reduce the molecule's polarity and hydrogen bonding potential, thereby increasing its lipophilicity.

Key Strategies:

  • Masking Hydrogen Bond Donors: This is often the most impactful strategy.[8] The formation of intramolecular hydrogen bonds can "hide" polar functional groups, making the molecule behave as if it were less polar and more lipophilic.[1][9][10][11] This can be achieved by strategic placement of substituents that can form these internal bonds.

  • Prodrug Approaches: A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo.[12][13][14] For dibenzoxazepinones with polar groups like phenols or carboxylic acids, esterification is a common and effective strategy to mask these polar functionalities and increase lipophilicity.[15][16] These ester prodrugs can readily cross the cell membrane and are then cleaved by intracellular esterases to release the active compound.

  • Lipophilicity Modulation: Systematically modifying substituents on the dibenzoxazepinone scaffold to increase the overall LogP can improve permeability. However, this is a balancing act, as excessive lipophilicity can lead to poor solubility and increased metabolic liabilities.[2] The Lipophilic Permeability Efficiency (LPE) metric can be a useful guide in this optimization process.[2]

  • Reduce Rotatable Bonds: Molecules with fewer rotatable bonds tend to have better permeability.[3] While the core of dibenzoxazepinone is rigid, consider the flexibility of side chains and aim for more constrained analogs where possible.

Quantitative Data Summary for Medicinal Chemistry Strategies:

StrategyKey Physicochemical ChangeExpected Outcome on Permeability
Intramolecular Hydrogen Bonding Decreased effective polaritySignificant Increase
Prodrug (e.g., Esterification) Increased LogP, masked polar groupsHigh Increase
Lipophilicity Modulation Increased LogP/LogDModerate to High Increase (with caveats)
Conformational Rigidity Reduced number of rotatable bondsModerate Increase

Question 3: I suspect my compound is an efflux transporter substrate. How can I confirm this and what can be done?

Answer: A bidirectional Caco-2 assay is the gold standard for identifying efflux transporter substrates.[6] As mentioned, an efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator.[6]

Strategies to Mitigate Efflux:

  • Structural Modification: Sometimes, minor structural changes can disrupt the recognition of the molecule by efflux transporters. This often involves altering the pattern of hydrogen bond donors and acceptors or changing the overall shape of the molecule.

  • Co-administration with an Efflux Inhibitor: In an experimental setting, you can co-administer your compound with a known efflux inhibitor (e.g., verapamil for P-gp). A significant increase in intracellular accumulation or cellular activity in the presence of the inhibitor provides strong evidence for efflux.

  • Prodrug Design: Designing a prodrug that is not a substrate for the efflux transporter can be an effective strategy. Once inside the cell, the prodrug is converted to the active compound, which may still be an efflux substrate but is now "trapped" at its site of action.

Formulation-Based Approaches

Question 4: Are there non-medicinal chemistry approaches to improve the cellular uptake of my dibenzoxazepinone derivatives in vitro?

Answer: Yes, formulation strategies can significantly enhance the apparent permeability and cellular uptake of poorly soluble and permeable compounds, particularly in a research setting.

Key Formulation Strategies:

  • Lipid-Based Formulations: Incorporating the dibenzoxazepinone derivative into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its absorption.[17][18] These formulations form fine emulsions upon contact with aqueous media, presenting the drug in a solubilized state that is more readily absorbed.

  • Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles can overcome permeability barriers.[19][20][21][22] Nanoparticles can be taken up by cells through endocytosis, bypassing the need for passive diffusion across the cell membrane. Polymeric nanoparticles, such as those made from PLGA, are a common choice due to their biocompatibility and biodegradability.[19]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between cells, allowing for paracellular transport.[23][24] However, this approach should be used with caution as it can impact cell monolayer integrity.

cluster_0 Medicinal Chemistry cluster_1 Formulation Strategies A Poorly Permeable Dibenzoxazepinone Derivative B Prodrug Approach A->B C Intramolecular H-Bonding A->C D Lipophilicity Modulation A->D E Lipid-Based Formulations (SEDDS) A->E F Nanoparticle Encapsulation A->F G Improved Cell Permeability & Activity B->G C->G D->G E->G F->G

Caption: Strategies to improve cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Acceptor and donor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (or other suitable lipid)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with a solution of lecithin in dodecane (e.g., 1-4% w/v).[25][26] Allow the solvent to evaporate completely.

  • Prepare the Acceptor Solution: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Add Donor Solution: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[5][25]

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the test compound in both donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using a standard formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the concentration of the compound in the donor and acceptor wells.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This assay provides a more biologically relevant measure of permeability, including active transport.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.[6][27]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers.[27] Values above 200-250 Ω·cm² are generally considered acceptable.[][27] A Lucifer yellow permeability assay can also be performed to confirm the integrity of the tight junctions.

  • Prepare Dosing Solutions: Prepare the dosing solution of your test compound in HBSS at the desired concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

    • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.[27]

  • Calculations:

    • Calculate the Papp value for both A-B and B-A directions. The formula is: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[6][27]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

By systematically applying these diagnostic, medicinal chemistry, and formulation strategies, researchers can effectively overcome the cell permeability challenges often associated with dibenzoxazepinone derivatives, unlocking their full therapeutic potential.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available at: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available at: [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available at: [Link]

  • Caco-2 Permeability Assay - Evotec. Available at: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing). Available at: [Link]

  • pampa-permeability-assay.pdf - Technology Networks. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Available at: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar. Available at: [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS - IIP Series. Available at: [Link]

  • Nanoparticle-Based Drug Delivery for Vascular Applications - PMC - NIH. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online. Available at: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. Available at: [Link]

  • caco-2 cell permeability assay for intestinal absorption .pptx - Slideshare. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. Available at: [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - MDPI. Available at: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. Available at: [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties - PMC - NIH. Available at: [Link]

  • Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC - NIH. Available at: [Link]

  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Bentham Science Publisher. Available at: [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PubMed Central. Available at: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption - Books. Available at: [Link]

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Sources

Minimizing byproducts in the cyclization of dibenzoxazepinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenzoxazepinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds, which includes pharmaceuticals like loxapine and amoxapine.[1] Here, we address common challenges encountered during the crucial cyclization step, with a focus on minimizing byproduct formation to improve yield and purity. This resource provides in-depth, field-proven insights and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing significant amounts of N-arylated and/or O-arylated starting materials as byproducts in my dibenzoxazepinone synthesis. What are the likely causes and how can I mitigate this?

Answer:

The formation of N-arylated or O-arylated byproducts is a common issue, particularly in transition-metal-catalyzed reactions like the Ullmann condensation or Buchwald-Hartwig amination, as well as in transition-metal-free methods.[2] These side reactions compete with the desired intramolecular cyclization.

Underlying Causes:

  • Reaction Kinetics: Intermolecular side reactions can sometimes be kinetically favored over the intramolecular cyclization, especially at high concentrations.

  • Catalyst/Ligand System: The choice of catalyst and ligand plays a crucial role in directing the reaction towards the desired product. An inappropriate catalyst system may not sufficiently promote the intramolecular cyclization.[3][4]

  • Substrate Reactivity: The electronic properties of your starting materials can influence the relative rates of N- vs. O-arylation and cyclization. For instance, the introduction of a phthalimide group to the amide moiety can reduce the reactivity for amide arylation.[2]

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Temperature: Controlling the reaction temperature is critical. Some side reactions are favored at higher temperatures, so running the reaction at the lowest effective temperature can improve purity.[5][6]

    • Solvent: The choice of solvent can significantly influence the reaction pathway. Aprotic solvents like toluene, xylene, or dioxane are commonly used.[4] The polarity of the solvent can affect the solubility of intermediates and the overall reaction rate.[7][8][9]

    • Base: The choice and stoichiometry of the base are critical. Common bases include potassium carbonate, cesium carbonate, and potassium tert-butoxide. The strength of the base can influence the deprotonation of the amine and phenol moieties, affecting the rate of competing reactions.[10]

  • Refine Catalyst and Ligand Selection (for metal-catalyzed reactions):

    • For Buchwald-Hartwig aminations, sterically hindered phosphine ligands can promote the desired cyclization.[3] The use of bidentate phosphine ligands like BINAP or DPPF can sometimes improve yields and rates compared to first-generation catalysts.[3]

    • For Ullmann-type reactions, using soluble copper catalysts with ligands such as diamines or acetylacetonates can be more effective than traditional copper powder.[11]

  • Consider a Stepwise Approach:

    • A two-step process, involving initial O-arylation followed by intramolecular N-arylation, can provide better control and higher yields of the desired dibenzoxazepinone.[2][12] This approach allows for the purification of the intermediate, ensuring that the subsequent cyclization starts with a pure precursor.

Question 2: My reaction is producing a significant amount of homocoupled biaryl byproducts. How can I suppress this side reaction?

Answer:

Homocoupling of aryl halides is a known side reaction in copper-catalyzed Ullmann-type reactions, leading to the formation of biaryl impurities.[13][14]

Underlying Causes:

  • Reaction Mechanism: The mechanism of the Ullmann reaction can involve radical intermediates or organocopper species that can react with each other to form the homocoupled product.[14]

  • Reaction Conditions: High temperatures and the nature of the copper catalyst can promote homocoupling.[11]

Troubleshooting Strategies:

  • Optimize Catalyst System:

    • The use of more modern, soluble copper catalysts with appropriate ligands can often suppress homocoupling compared to traditional copper powder.[11]

    • For palladium-catalyzed reactions, the choice of ligand is critical to favor the desired cross-coupling over side reactions.

  • Control Reaction Temperature:

    • Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize homocoupling.[5]

  • Use of Additives:

    • In some cases, the addition of specific ligands or additives can help to stabilize the active catalyst and prevent side reactions.

Question 3: I am struggling with low yields and incomplete conversion in my cyclization reaction. What steps can I take to improve the reaction efficiency?

Answer:

Low yields and incomplete conversion can be frustrating. Several factors can contribute to this issue, from the purity of your starting materials to the reaction setup.

Troubleshooting Strategies:

  • Ensure Purity of Starting Materials:

    • Impurities in your starting materials can inhibit the catalyst or lead to the formation of undesired side products, consuming reactants and lowering the yield of your desired product.[5] Always use highly purified starting materials.

  • Optimize Reaction Parameters:

    • Concentration: While high concentrations can sometimes favor intermolecular side reactions, very low concentrations might slow down the desired intramolecular reaction. Experiment with a range of concentrations to find the optimal balance.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[5] Stopping the reaction too early will result in incomplete conversion, while running it for too long might lead to product degradation or the formation of more byproducts.

    • Atmosphere: For many transition-metal-catalyzed reactions, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.[15]

  • Re-evaluate Your Synthetic Route:

    • If optimization of the current reaction conditions does not lead to satisfactory results, consider alternative synthetic strategies. For example, a transition-metal-free approach using hypervalent iodine reagents might be a viable alternative to traditional metal-catalyzed methods.[2][12][16]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination for Dibenzoxazepinone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide precursor, the amine precursor, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu).[10]

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired dibenzoxazepinone.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation in a Model Dibenzoxazepinone Synthesis

ParameterVariationDesired Product Yield (%)Major Byproduct(s)Byproduct Yield (%)
Temperature 80 °C75N-arylated starting material15
120 °C60N-arylated starting material, Decomposition products25
Solvent Toluene72O-arylated starting material18
Dioxane65O-arylated starting material22
Ligand Ligand A80Minimal byproducts<5
Ligand B55N- and O-arylated starting materials30

Visualizations

Diagram 1: General Reaction Scheme for Dibenzoxazepinone Synthesis and Competing Side Reactions

G cluster_reactants Starting Materials cluster_products Products A Aryl Halide Precursor C Desired Dibenzoxazepinone A->C Intramolecular Cyclization D N-arylated Byproduct A->D Intermolecular N-arylation E O-arylated Byproduct A->E Intermolecular O-arylation F Homocoupled Byproduct A->F Homocoupling B Amine Precursor B->C B->D B->E

Caption: Desired cyclization vs. common side reactions.

Diagram 2: Troubleshooting Workflow for Minimizing Byproducts

G start Byproduct Formation Observed identify Identify Byproduct Structure (TLC, HPLC, MS, NMR) start->identify q1 Major Byproduct? identify->q1 n_arylated N-arylated/ O-arylated q1->n_arylated Yes homocoupled Homocoupled q1->homocoupled Yes other Other q1->other Yes optimize_temp Lower Reaction Temperature n_arylated->optimize_temp optimize_ligand Optimize Ligand homocoupled->optimize_ligand check_purity Check Starting Material Purity other->check_purity optimize_solvent Screen Solvents optimize_temp->optimize_solvent end Improved Yield and Purity optimize_temp->end optimize_catalyst Change Catalyst/Ligand optimize_solvent->optimize_catalyst stepwise Consider Stepwise Synthesis optimize_catalyst->stepwise stepwise->end optimize_ligand->optimize_temp check_purity->end

Caption: A logical approach to troubleshooting byproduct formation.

References

  • Method for synthesizing loxapine - Eureka | Patsnap. (n.d.).
  • Kita, Y., et al. (2025). Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations of N-functionalized salicylamides.
  • Kita, Y., et al. (2025). Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations of N-functionalized salicylamides. PubMed.
  • Synthetic Method of Amoxapine - Chempedia - LookChem. (n.d.).
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  • Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations of N-functionalized salicylamides - Grow Kudos. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

  • A one-pot successive cyclization–alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

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  • Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - Frontiers. (2022). Retrieved January 14, 2026, from [Link]

  • Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of Loxapine and its Metabolite, Amoxapine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuropharmacology, understanding the nuanced differences between a parent drug and its active metabolites is critical. This guide provides an in-depth, objective comparison of the biological activities of the antipsychotic agent Loxapine and its primary N-demethylated metabolite, Amoxapine, which is independently marketed as an antidepressant. While structurally similar, their distinct pharmacological profiles lead to different therapeutic applications and side-effect profiles. This document synthesizes experimental data to illuminate these differences, providing both field-proven insights and detailed methodologies for researchers.

Introduction: A Tale of Two Molecules

Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class, first approved for the treatment of schizophrenia in 1975.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] Upon administration, loxapine is metabolized in the liver via N-demethylation to form Amoxapine.[2][4][5]

Amoxapine itself is a pharmacologically active compound, classified as a tricyclic antidepressant and approved for treating major depressive disorder.[6][7] Its antidepressant properties stem from its ability to inhibit the reuptake of norepinephrine and, to a lesser extent, serotonin.[8][9] However, it retains some of the dopamine-blocking activity of its parent compound, loxapine, which contributes to its unique pharmacological profile.[6][9] This guide will dissect the biological activities of these two closely related, yet functionally distinct, compounds.

Comparative Analysis of Biological Activity

The divergence in clinical use between loxapine and amoxapine is rooted in their differential affinities for various neurotransmitter receptors.

Receptor Binding Profiles

The binding affinity of a compound for a receptor is quantified by the inhibition constant (Ki), where a lower Ki value indicates a stronger binding affinity. The table below summarizes the Ki values for loxapine and amoxapine at key central nervous system receptors, compiled from radioligand binding assays on rat brain tissue.

Receptor FamilyReceptor SubtypeLoxapine Ki (nM)Amoxapine Ki (nM)Primary Functional Implication
Dopamine D1Moderate Affinity (~117)[10]Low Affinity[11]Loxapine has ~20-fold greater affinity for D1 receptors than amoxapine, contributing to its broader antipsychotic profile.[11]
D2High Affinity (~24)[10]High Affinity (<100)[11]Potent D2 antagonism is central to the antipsychotic effects of both compounds.[11]
D4High Affinity[2]Antagonist[12]High affinity for D4 receptors is a feature shared with atypical antipsychotics like clozapine.[2]
Serotonin 5-HT1ALow Affinity (>1000)[13]Low Affinity (>10000)[12]Neither compound significantly interacts with this receptor.
5-HT2AHigh Affinity (~4.8)[10]High Affinity (<100)[11]Potent 5-HT2A antagonism is a key feature of atypical antipsychotics, and both compounds exhibit this property.[2]
5-HT2CIntermediate Affinity (~37)[10]Intermediate Affinity[7]Interaction with 5-HT2C can influence mood and appetite.
Adrenergic α1High Affinity (<100)[11]High Affinity (<100)[11]Blockade of these receptors can lead to side effects like orthostatic hypotension.[5]
α2Moderate Affinity (<1000)[11]Moderate Affinity (<1000)[12]-
Norepinephrine Transporter (NET) --Moderate Affinity[8]Key Differentiator: Amoxapine's inhibition of norepinephrine reuptake is the primary mechanism for its antidepressant activity.[9]
Serotonin Transporter (SERT) --Moderate Affinity[8]Amoxapine's weaker inhibition of serotonin reuptake contributes to its antidepressant effect.[9]
Muscarinic M1 (General)Low Affinity[11]Low Affinity (>10000)[12]Low affinity suggests a lower propensity for anticholinergic side effects compared to some other tricyclics.[14]
Functional Activity and Signaling Pathways

The receptor binding affinities translate into distinct functional outcomes. Loxapine's primary mechanism is receptor antagonism, particularly at D2 and 5-HT2A receptors, which modulates downstream signaling to achieve its antipsychotic effect. Amoxapine, while also a D2/5-HT2A antagonist, adds a crucial second mechanism: neurotransmitter reuptake inhibition.

Loxapine's efficacy in treating psychosis is mediated by its blockade of postsynaptic D2 receptors in the mesolimbic pathway.[3] This action reduces the excessive dopaminergic activity associated with positive psychotic symptoms like hallucinations and delusions.[5] Simultaneously, its potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics, believed to contribute to a lower risk of extrapyramidal side effects and potential efficacy against negative symptoms.[2]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Reduced Neuronal Excitability cAMP->Response Loxapine Loxapine Loxapine->D2R Blocks

Caption: Loxapine blocks D2 receptors, preventing dopamine-mediated inhibition of adenylyl cyclase.

Amoxapine's antidepressant effect is primarily driven by its inhibition of the norepinephrine transporter (NET) and, to a lesser degree, the serotonin transporter (SERT).[8][9] By blocking these transporters on the presynaptic terminal, amoxapine increases the concentration of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission. This dual action is complemented by its retained D2 receptor antagonism, which may contribute to its efficacy in treating psychotic depression.[8]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET Reuptake AR Adrenergic Receptor NE->AR Activates Response Enhanced Neurotransmission AR->Response Amoxapine Amoxapine Amoxapine->NET Inhibits

Caption: Amoxapine inhibits the norepinephrine transporter (NET), increasing NE in the synapse.

Experimental Protocols

To provide a practical framework for researchers, this section details standardized protocols for assessing the key biological activities discussed.

Protocol: Radioligand Receptor Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound (e.g., Loxapine, Amoxapine) for a specific receptor (e.g., Dopamine D2).

Objective: To quantify the affinity of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize rat striatal tissue (a region rich in D2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer.

    • Causality Check: This process isolates the cell membranes where the target receptors are embedded, ensuring the assay specifically measures receptor interaction.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a radioligand specific for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of the test compound (Loxapine or Amoxapine).

    • Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled D2 antagonist like haloperidol).

    • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Causality Check: The competition between the labeled and unlabeled ligands for the same binding site is the core of the assay. The amount of radioligand displaced is directly proportional to the affinity of the test compound.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay to determine Ki values.

Conclusion and Future Directions

The comparative analysis of loxapine and its metabolite amoxapine serves as a classic example of how subtle structural modifications can profoundly alter pharmacological activity and therapeutic utility.

  • Loxapine 's biological activity is defined by potent D2 and 5-HT2A receptor antagonism, establishing it as an effective antipsychotic agent.[2]

  • Amoxapine , while retaining this receptor antagonism, gains a distinct antidepressant profile through its primary action as a norepinephrine and serotonin reuptake inhibitor.[8][9]

This guide underscores the importance of characterizing the full pharmacological profile of both a parent drug and its major metabolites during the drug development process. For researchers, the distinct profiles of loxapine and amoxapine offer valuable tools for probing the neurobiology of psychosis and depression. Future research could explore how the ratio of loxapine to amoxapine in patients influences clinical response and side effects, potentially paving the way for more personalized treatment strategies.

References

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  • Yao, X. B., & Chen, J. (1990). [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. Yao Xue Xue Bao, 25(12), 881-885. Link

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  • Echemi. 9-Hydroxydibenz[b,f][4][15]oxazepin-11(10H)-one. Link

  • Ashton, T. D., et al. (2016). Structural reassignment of a dibenz[b,f][4][15]oxazepin-11(10H)-one with potent antigiardial activity. Tetrahedron Letters, 57(47), 5224-5227. Link

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  • Kurokawa, M., et al. (1991). Synthesis and biological activity of 11-[4-(cinnamyl)-1-piperazinyl]- 6,11-dihydrodibenz[b,e]oxepin derivatives, potential agents for the treatment of cerebrovascular disorders. Chemical & Pharmaceutical Bulletin, 39(10), 2564-2573. Link

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A Senior Application Scientist's Guide to the In Vitro Bioactivity Validation of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro bioactivity of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. This compound is a lesser-studied derivative within the dibenz[b,f]oxazepine class, a chemical scaffold central to several neuroactive drugs. By contextualizing its activity against its well-characterized parent compound, Amoxapine, and other relevant tetracyclic antidepressants, this document outlines the critical experiments required to elucidate its pharmacological profile. Detailed, field-proven protocols for monoamine transporter uptake assays and dopamine receptor binding assays are provided, supported by comparative data and the scientific rationale behind key methodological choices.

Introduction: The Significance of Dibenz[b,f]oxazepine Derivatives

The dibenz[b,f]oxazepine core structure is a cornerstone of neuropharmacology. The most prominent member of this class is Amoxapine, a second-generation tetracyclic antidepressant approved by the U.S. Food and Drug Administration (FDA) for treatment-resistant depression, often accompanied by anxiety or agitation.[1] Amoxapine itself is the N-demethylated metabolite of the antipsychotic drug Loxapine.[2]

Our compound of interest, 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, is structurally related to the active metabolites of Amoxapine, such as 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1] While the parent drug's mechanism is understood to involve the inhibition of norepinephrine reuptake and dopamine D2 receptor antagonism, the specific bioactivity of its various metabolites is an area of active investigation.[3][4] Validating the in vitro activity of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is crucial for understanding its potential contribution to the overall therapeutic or side-effect profile of its parent compounds and for exploring its potential as a standalone pharmacological agent.

This guide will compare the expected bioactivity of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one with Amoxapine and another tetracyclic antidepressant, Mirtazapine, to provide a clear benchmark for experimental outcomes.

Core Bioactivity & Comparative Framework

Amoxapine's clinical effect stems from a dual mechanism: it inhibits the reuptake of norepinephrine and, to a lesser extent, serotonin, while also acting as a dopamine receptor antagonist.[4][5] Its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, contribute significantly to its overall pharmacological profile, with 7-hydroxyamoxapine being a more potent dopamine antagonist and 8-hydroxyamoxapine being a stronger serotonin reuptake inhibitor.[2]

Given its structural similarity, we hypothesize that 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one will exhibit activity at one or more of these key molecular targets:

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (SERT)

  • Dopamine D2 Receptor (D2R)

Our validation strategy will therefore focus on quantifying the compound's potency (as IC50 or Ki) at these targets relative to established drugs.

Comparative Compounds:
CompoundClassPrimary Mechanism of ActionRationale for Comparison
Amoxapine Tetracyclic Antidepressant (TeCA)Norepinephrine Reuptake Inhibitor (NRI) & Dopamine D2 Antagonist.[3][6]The parent compound, provides the primary benchmark for activity and potency.
Mirtazapine Tetracyclic Antidepressant (TeCA)Noradrenergic and specific serotonergic antagonist (NaSSA).[7]A TeCA with a different mechanism, providing a point of contrast for selectivity.
Desipramine Tricyclic Antidepressant (TCA)Selective Norepinephrine Reuptake Inhibitor (NRI).[8]A classic selective NRI used as a positive control in NET assays.
Fluoxetine SSRISelective Serotonin Reuptake Inhibitor.[9]A classic selective SERT inhibitor used as a positive control in SERT assays.
Haloperidol Typical AntipsychoticPotent Dopamine D2 Antagonist.A standard positive control for D2 receptor binding assays.

Signaling Pathways and Experimental Workflow

A thorough in vitro validation requires a logical flow from target binding to functional cellular consequence. The primary mechanisms we will investigate are neurotransmitter reuptake inhibition and receptor antagonism.

Neurotransmitter Reuptake Inhibition Pathway

The primary mechanism for many antidepressants is the blockade of neurotransmitter transporters (SERT, NET, DAT) located on the presynaptic membrane. This inhibition increases the concentration of neurotransmitters in the synaptic cleft, enhancing postsynaptic signaling.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains NE/5-HT) Release Vesicle->Release Neurotransmitter Release Transporter NET or SERT Transporter NT Norepinephrine (NE) or Serotonin (5-HT) Release->NT NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Signal Transduction Compound 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (Test Compound) Compound->Transporter Inhibition

Caption: Neurotransmitter reuptake inhibition by the test compound.

Dopamine D2 Receptor Antagonism Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist blocks this action.

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Compound 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (Antagonist) Compound->D2R Blocks Binding ATP ATP ATP->AC

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

General Experimental Workflow

The validation process follows a standardized, multi-step approach to ensure data reliability and reproducibility.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation A1 Synthesize or Procure Test Compound & Controls A2 Prepare Cell Lines (e.g., HEK293-hSERT/hNET) or Membrane Fractions A3 Prepare Reagents (Radioligands, Buffers) B1 Perform Primary Screen (Single High Concentration) A3->B1 B2 Conduct Concentration- Response Assays (IC50) B1->B2 C1 Measure Signal (Scintillation, Fluorescence) B2->C1 C2 Normalize Data & Fit Curves (e.g., Sigmoidal Dose-Response) C1->C2 C3 Calculate IC50 / Ki Values C2->C3 D1 Compare Potency & Selectivity Against Control Compounds C3->D1 D2 Publish Guide / Report Findings D1->D2

Caption: General workflow for in vitro bioactivity validation.

Detailed Experimental Protocols

The following protocols are foundational for characterizing compounds targeting monoamine transporters and dopamine receptors. The choice of a radiolabeled assay is presented as it remains the gold standard for direct binding and uptake quantification, providing high sensitivity and specificity.

Protocol 1: Radiolabeled Norepinephrine/Serotonin Uptake Inhibition Assay
  • Principle: This assay directly measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter ([³H]-Norepinephrine or [³H]-Serotonin) into cells stably expressing the corresponding human transporter (hNET or hSERT).[10][11] The reduction in intracellular radioactivity in the presence of the test compound is proportional to its inhibitory potency.

  • Causality: By using specific cell lines (e.g., HEK293) engineered to overexpress a single transporter type, we can definitively attribute inhibitory activity to a direct interaction with that transporter, eliminating confounding off-target effects.[12]

Materials:

  • HEK293 cells stably expressing hNET or hSERT

  • Poly-D-lysine coated 96-well plates

  • [³H]-Norepinephrine (NE) or [³H]-Serotonin (5-HT)

  • Krebs-Ringer-HEPES (KRH) buffer[12]

  • Test Compound, Amoxapine, Desipramine (for hNET), Fluoxetine (for hSERT)

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Cell Plating: Seed hNET- or hSERT-expressing HEK293 cells into 96-well plates at a density of ~40,000 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls (e.g., from 100 µM to 10 pM) in KRH buffer.

  • Assay Initiation: Gently wash the cell monolayer twice with KRH buffer.

  • Pre-incubation: Add 50 µL of the diluted test compound or control to each well. For determining non-specific uptake, use a high concentration of a known inhibitor (e.g., 10 µM Desipramine for hNET). For total uptake, use buffer alone. Incubate for 20 minutes at 37°C.

  • Radioligand Addition: Add 50 µL of KRH buffer containing [³H]-NE or [³H]-5-HT at a final concentration approximately equal to its Km value (e.g., ~400 nM for NE, ~1 µM for 5-HT).[9][12]

  • Incubation: Incubate for 15 minutes at 37°C. This time is optimized to be within the linear range of uptake while maximizing signal-to-noise.

  • Termination & Lysis: Terminate the uptake by rapidly washing the wells three times with ice-cold KRH buffer. Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer.

  • Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Convert CPM to percent inhibition relative to the controls (Total uptake vs. Non-specific uptake). Plot percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Dopamine D2 Receptor Competitive Binding Assay
  • Principle: This assay measures the affinity of the test compound for the D2 receptor by quantifying its ability to displace a known high-affinity radioligand (e.g., [³H]-Spiperone) from the receptor.[13][14] The amount of bound radioligand is inversely proportional to the affinity of the test compound.

  • Causality: Using membrane preparations from cells overexpressing the D2 receptor ensures that the measured binding interaction is specific to this target. The use of a competitive format allows for the calculation of the inhibitor constant (Ki), an intrinsic measure of affinity that is independent of assay conditions.

Materials:

  • Cell membrane preparations from CHO or HEK293 cells expressing human D2 receptors

  • [³H]-Spiperone (Radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Test Compound, Amoxapine, Haloperidol

  • Haloperidol or unlabeled Spiperone for non-specific binding determination

  • Glass fiber filters (e.g., GF/B) and a cell harvester

  • Scintillation counter

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and controls in assay buffer.

  • Assay Setup: In a 96-well plate, combine in the following order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of diluted test compound.

    • 50 µL of [³H]-Spiperone (at a final concentration near its Kd, typically 0.1-0.5 nM).

    • 100 µL of the D2 receptor membrane preparation (protein concentration optimized for robust signal, e.g., 10-20 µ g/well ).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (CPM).

  • Data Analysis: Calculate specific binding (Total CPM - Non-specific CPM). Determine the percent displacement of the radioligand by the test compound. Plot percent displacement against the log of the compound concentration and fit to a one-site competition curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of potency and selectivity.

Table 1: Comparative In Vitro Bioactivity Profile

CompoundTargetAssay TypePotency (Ki, nM)Selectivity Ratios
9-Hydroxydibenz[b,f]oxazepin-11(10H)-one hNET Uptake Inhibition [Experimental Value] SERT/NET: [Calc. Ratio]
hSERT Uptake Inhibition [Experimental Value] NET/SERT: [Calc. Ratio]
hD2R Binding Affinity [Experimental Value]
Amoxapine (Reference) hNETUptake Inhibition15 - 50SERT/NET: ~4-6
hSERTUptake Inhibition80 - 200NET/SERT: ~0.2
hD2RBinding Affinity20 - 50
Mirtazapine (Reference) hNETUptake Inhibition>1000 (Weak)N/A
hSERTUptake Inhibition>1000 (Weak)N/A
hD2RBinding Affinity>500 (Weak)
Desipramine (Control) hNETUptake Inhibition1 - 5SERT/NET: >100
hSERTUptake Inhibition>500
Haloperidol (Control) hD2RBinding Affinity1 - 3

Note: Reference values are compiled from literature and may vary based on specific assay conditions. The purpose of this table is to provide a template for experimental data.

Interpretation:

  • Potency: A lower Ki or IC50 value indicates higher potency at the target. By comparing the experimental value for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one to Amoxapine, one can determine if it is a more, less, or equally potent ligand.

  • Selectivity: The selectivity ratio (e.g., Ki SERT / Ki NET) reveals the compound's preference for one target over another. A ratio > 10 is generally considered selective. This comparison will clarify whether the test compound retains the NET-preferring profile of Amoxapine or if hydroxylation shifts its activity towards SERT or D2R.

Conclusion

This guide provides a robust, scientifically-grounded framework for the in vitro validation of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. By employing standardized radiolabeled uptake and binding assays and comparing the results against the parent compound Amoxapine and other relevant drugs, researchers can accurately determine the compound's potency and selectivity at key neuropharmacological targets. The detailed protocols and logical workflow are designed to ensure data integrity and reproducibility, enabling a clear understanding of this novel compound's bioactivity and its potential role in drug discovery.

References

  • Cassano, G. B., Castrogiovanni, P., Conti, L., & Bonollo, L. (1982). Amoxapine: A review of its therapeutic efficacy and pharmacology. Modern Problems of Pharmacopsychiatry, 18, 131-153. (Note: While a specific URL isn't available for this older print source, it establishes the foundational knowledge of Amoxapine's use and study).
  • Drugs.com. (n.d.). Amoxapine: Package Insert / Prescribing Information. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (2023). Amoxapine. StatPearls Publishing. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Amoxapine. Retrieved from [Link][2]

  • Patsnap. (2024). What is the mechanism of Amoxapine? Synapse. Retrieved from [Link][4]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2016). Amoxapine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link][6]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amoxapine. Retrieved from [Link][5]

  • Carroll, F. I., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 618-626. Retrieved from [Link][12]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link][11]

  • Fazal, N., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 315-321. Retrieved from [Link][9]

  • Grimm, J., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. Retrieved from [Link][13]

  • Quora. (2017). Which modern drug has similar properties to Amoxapine?. Retrieved from [Link][7]

  • GoodRx. (2024). List of Tricyclic Antidepressants: 9 Options. Retrieved from [Link][8]

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A Senior Scientist's Guide to Navigating Cross-Reactivity: The Case of Hydroxylated Dibenz[b,f]oxazepinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and professionals in drug development, the precise measurement of drug metabolites is paramount. It informs pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. However, the structural similarity of metabolites to parent drugs and to each other presents a significant analytical challenge: cross-reactivity. This is particularly true for immunoassays, which are widely used for their speed and convenience.

This guide provides an in-depth comparison of analytical methodologies for detecting hydroxylated metabolites of the dibenz[b,f]oxazepine class of compounds, such as the antipsychotic loxapine. We will focus on the critical issue of cross-reactivity, using the hydroxylated metabolites of loxapine as a case study to illustrate the performance differences between screening immunoassays and confirmatory chromatographic methods. While specific experimental data for the 9-hydroxy isomer, 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (CAS 60287-13-0), is not extensively available in peer-reviewed literature, the principles and methodologies discussed herein are directly applicable and essential for any rigorous study of this or related compounds.

The Metabolic Landscape of Loxapine and the Origin of Cross-Reactivity

Loxapine, a dibenzoxazepine tricyclic antipsychotic, undergoes extensive hepatic metabolism, primarily through hydroxylation and N-demethylation[1][2]. Key metabolic pathways include the formation of 7-hydroxyloxapine and 8-hydroxyloxapine, as well as N-demethylation to amoxapine (which is itself an active antidepressant)[1]. These hydroxylated metabolites are structurally very similar to the parent drug and to each other, differing only in the position of a single hydroxyl group.

This structural similarity is the root cause of analytical cross-reactivity in immunoassays. Immunoassays rely on the binding of an antibody to a specific epitope on a target molecule. When other compounds in a sample possess a similar enough structure, they can also bind to the antibody, leading to a positive signal. This can result in a false-positive result or an inaccurate quantification of the target analyte[3][4].

dot

Caption: Metabolic pathways of loxapine and potential for cross-reactivity in immunoassays.

Comparing Analytical Methods: Immunoassay vs. Mass Spectrometry

The choice of analytical method dictates the specificity and reliability of results. Here, we compare the two primary approaches for detecting loxapine and its metabolites.

Immunoassays: The Double-Edged Sword

Immunoassays are the workhorses of initial drug screening due to their high throughput and low cost. However, their reliance on antibody binding makes them susceptible to interference. Assays for tricyclic antidepressants (TCAs) are particularly notorious for cross-reacting with other structurally related compounds, including antipsychotics like loxapine and their metabolites[2][5][6].

Performance Characteristics:

  • Advantage: Fast, cost-effective, suitable for high-volume screening.

  • Disadvantage: Prone to cross-reactivity, leading to potential false positives and requiring confirmatory testing[3]. Manufacturer package inserts often provide a list of known cross-reactants, but these lists are rarely exhaustive[7][8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS offers superior specificity and sensitivity, making it the definitive method for confirming and accurately quantifying drug metabolites[9][10][11]. This technique first separates compounds based on their physicochemical properties (liquid chromatography) and then identifies them based on their unique mass-to-charge ratio (tandem mass spectrometry).

Performance Characteristics:

  • Advantage: Highly specific and sensitive; can distinguish between structurally similar isomers and quantify multiple analytes in a single run[11]. Considered the "gold standard" for confirmation.

  • Disadvantage: More expensive, lower throughput, and requires more complex instrumentation and highly trained personnel compared to immunoassays.

FeatureImmunoassay (e.g., TCA Screen)LC-MS/MS
Principle Antibody-Antigen BindingChromatographic Separation & Mass-to-Charge Ratio
Specificity Moderate to Low (Class-specific)Very High (Compound-specific)
Primary Use Screening, Presumptive TestingConfirmation, Definitive Quantification
Cross-Reactivity Significant potential with structurally related compoundsMinimal to None
Throughput HighLow to Moderate
Cost per Sample LowHigh
Turnaround Time Rapid (Minutes to Hours)Slower (Hours to Days)

A Protocol for Validating Cross-Reactivity in Your Laboratory

Trustworthiness in analytical results comes from robust validation. Laboratories should not rely solely on manufacturer data but should perform their own interference testing. The following protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline EP07, provides a framework for evaluating the cross-reactivity of a specific metabolite like 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one with an in-house immunoassay[1].

Objective: To determine the percent cross-reactivity of a potential interferent (e.g., 9-OH-metabolite) with a given immunoassay.

Materials:

  • Certified reference material of the potential interferent.

  • Certified reference material of the primary target analyte of the immunoassay.

  • Drug-free, pooled human urine or serum matrix.

  • The immunoassay test system to be evaluated.

  • Standard laboratory glassware and pipettes.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare concentrated stock solutions of both the primary analyte and the potential interferent in a suitable solvent (e.g., methanol, DMSO).

  • Determine the Cutoff Concentration:

    • Using the primary analyte stock solution, prepare a series of dilutions in the drug-free matrix to precisely determine the concentration that produces a result at the assay's positive/negative cutoff. This is the C_target.

  • Preparation of Interferent Solutions:

    • In the drug-free matrix, prepare a series of dilutions of the interferent stock solution at concentrations significantly higher than the C_target.

  • Assay Analysis:

    • Analyze the interferent dilutions using the immunoassay.

    • Identify the lowest concentration of the interferent that produces a positive result equivalent to the cutoff response. This is the C_interferent.

  • Calculation of Percent Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (C_target / C_interferent) * 100

dot

Cross-Reactivity Validation Workflow start Start prep_standards Prepare Stock Solutions (Target Analyte & Interferent) start->prep_standards det_cutoff Determine Cutoff Concentration (C_target) with Target Analyte prep_standards->det_cutoff prep_interferent Prepare Serial Dilutions of Interferent in Matrix prep_standards->prep_interferent calculate Calculate % Cross-Reactivity: %CR = (C_target / C_interferent) * 100 det_cutoff->calculate run_assay Analyze Interferent Dilutions with Immunoassay prep_interferent->run_assay find_equiv Find Interferent Concentration (C_interferent) that gives Cutoff Response run_assay->find_equiv find_equiv->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion and Authoritative Recommendations

The accurate measurement of drug metabolites is a cornerstone of pharmaceutical research and clinical diagnostics. While immunoassays offer a rapid first-pass screening tool, their inherent potential for cross-reactivity with structurally similar compounds, such as the hydroxylated metabolites of loxapine, cannot be overlooked. Our comparative analysis underscores the critical role of highly specific confirmatory methods like LC-MS/MS for any application requiring definitive identification and quantification.

As a Senior Application Scientist, I offer these field-proven recommendations:

  • Always Confirm Presumptive Positives: All positive results from a screening immunoassay, especially when the result is unexpected or has clinical significance, must be confirmed by a more specific method like LC-MS/MS.

  • Understand Your Assay's Limitations: Scrutinize manufacturer package inserts for cross-reactivity data, but be aware that this information is often incomplete[4][7]. The absence of a compound from the list does not mean it does not cross-react.

  • Validate In-House: For analytes of particular interest or when developing novel assays, perform rigorous in-house interference and cross-reactivity studies following established guidelines like the CLSI EP07.

  • Prioritize Methodological Transparency: In publications and reports, always clearly state the analytical method used (screening immunoassay or confirmatory LC-MS/MS), as the interpretation of the data is heavily dependent on the methodology.

By embracing a two-tiered approach—using immunoassays for initial screening and LC-MS/MS for confirmation—and by rigorously validating assay performance, the scientific community can ensure the accuracy and integrity of its findings, ultimately leading to better-informed decisions in research and patient care.

References

  • Revisiting loxapine: a systematic review. (2015). PMC - PubMed Central. [Link]

  • Clinical Laboratory Testing Interference. (2019). CLSI. [Link]

  • CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry. (2022). The ANSI Blog. [Link]

  • EP07 | Interference Testing in Clinical Chemistry. (2018). CLSI. [Link]

  • Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (2010). PubMed. [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. (2010). PMC - NIH. [Link]

  • Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine. (2020). PubMed. [Link]

  • Tricyclic Antidepressants (TCA) Cross-Reactions. Origin One. [Link]

  • Comparative Evaluation of the Accuracy of Immunoassay with Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) of Urine Dr. (2011). Pain Physician. [Link]

  • Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. (2017). PubMed. [Link]

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). PMC - PubMed Central. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2021). NIH. [Link]

  • Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine. (1998). PubMed. [Link]

  • Master Cross-Reaction List. U.S. Screening Source. [Link]

  • Cross reactivity for the immunoassay for tricyclic antidepressants. The assay detects both amitriptyline (antidepressant) and cyclobenzaprine (muscle relaxant). (2011). ResearchGate. [Link]

  • Loxapine Succinate USP Capsules LOXITANE. accessdata.fda.gov. [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. NIJ. [Link]

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A Comparative Mechanistic Guide: Amoxapine and its Metabolites versus the Enigmatic 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Complex Pharmacological Profile

For researchers in neuropharmacology and drug development, understanding the nuanced mechanisms of action of psychotropic agents is paramount. Amoxapine, a tetracyclic antidepressant, presents a particularly interesting case due to its complex pharmacology, which extends beyond simple monoamine reuptake inhibition to include properties akin to atypical antipsychotics. This guide provides an in-depth, objective comparison of the mechanism of action of amoxapine and its principal, pharmacologically active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.

A key objective of this document is to also address the current state of scientific knowledge regarding 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. Despite interest in this compound, a thorough review of the scientific literature reveals a significant gap: there is no evidence to suggest that 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is a metabolite of amoxapine, nor is there available data on its pharmacological activity. Therefore, this guide will focus on a detailed comparison of amoxapine with its well-characterized metabolites, providing a robust, evidence-based framework for researchers.

The Multifaceted Mechanism of Amoxapine: A Hybrid Antidepressant-Antipsychotic Profile

Amoxapine, chemically the N-demethylated derivative of the antipsychotic loxapine, is classified as a tricyclic antidepressant but exhibits a unique pharmacological profile. Its clinical efficacy is attributed to a combination of mechanisms that distinguish it from other drugs in its class.

The primary mechanisms of action for amoxapine include:

  • Norepinephrine Reuptake Inhibition: Amoxapine is a potent inhibitor of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.

  • Serotonin Reuptake Inhibition: While it does inhibit the serotonin transporter (SERT), its affinity is less pronounced compared to its effect on NET.

  • Dopamine D2 Receptor Antagonism: A key feature that sets amoxapine apart from most tricyclic antidepressants is its significant affinity for and antagonism of dopamine D2 receptors. This property is thought to contribute to its efficacy in treating psychotic depression and is a characteristic shared with antipsychotic medications.

Amoxapine also interacts with a range of other receptors, which contributes to its overall therapeutic effects and side-effect profile. These include antagonism of serotonin 5-HT2A, 5-HT2C, histamine H1, and alpha-1 adrenergic receptors.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Amoxapine's primary mechanisms of action.

The Active Metabolites: 7-Hydroxyamoxapine and 8-Hydroxyamoxapine

Amoxapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2, into two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine. These metabolites are not mere byproducts; they contribute significantly and differentially to the overall pharmacological effect of amoxapine treatment.

7-Hydroxyamoxapine: The Neuroleptic Contributor

7-Hydroxyamoxapine is a potent dopamine D2 receptor antagonist, even more so than the parent compound in some assays. This metabolite is largely responsible for the neuroleptic (antipsychotic-like) properties of amoxapine. Its significant D2 receptor blockade is a key factor in the risk of extrapyramidal side effects, such as tardive dyskinesia, which are sometimes observed with amoxapine use. 7-hydroxyamoxapine also possesses an affinity for 5-HT2A receptors.

8-Hydroxyamoxapine: The Potent Reuptake Inhibitor

In contrast to its 7-hydroxy counterpart, 8-hydroxyamoxapine is a potent inhibitor of both norepinephrine and serotonin reuptake. Notably, it has a more pronounced inhibitory effect on serotonin reuptake than the parent drug, amoxapine. This contributes to a more balanced dual monoamine reuptake inhibition profile during amoxapine therapy. 8-hydroxyamoxapine has a significantly longer elimination half-life (approximately 30 hours) compared to amoxapine (around 8 hours) and 7-hydroxyamoxapine, leading to its accumulation and sustained therapeutic effect.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Metabolic pathway and primary actions of amoxapine's major metabolites.

Comparative Receptor Binding Profiles: A Quantitative Overview

To objectively compare the mechanisms of action, it is essential to examine the receptor binding affinities (Ki values) of amoxapine and its metabolites. A lower Ki value indicates a higher binding affinity. The following table summarizes key binding data from the scientific literature.

TargetAmoxapine (Ki, nM)7-Hydroxyamoxapine (Ki, nM)8-Hydroxyamoxapine (Ki, nM)
Norepinephrine Transporter (NET) 16Data not availablePotent Inhibitor
Serotonin Transporter (SERT) 58Data not availablePotent Inhibitor
Dopamine D2 Receptor High AffinityPotent AntagonistLower Affinity
Serotonin 5-HT2A Receptor High AffinityHigh AffinityData not available
Alpha-1 Adrenergic Receptor High AffinityData not availableData not available
Histamine H1 Receptor High AffinityData not availableData not available

Note: Quantitative Ki values for the metabolites are not consistently available across all targets in the public domain. The table reflects the qualitative descriptions of potency where specific values are not cited.

Experimental Protocols: Elucidating Mechanisms of Action

The data presented in this guide are derived from established experimental methodologies. For researchers aiming to replicate or expand upon these findings, the following protocols provide a foundational framework.

Protocol 1: Radioligand Receptor Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., amoxapine, 7-hydroxyamoxapine) for a target receptor (e.g., dopamine D2 receptor).

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., CHO-K1 cells with D2 receptor).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the assay buffer to a standardized protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) to wells containing the membrane preparation.

    • Add varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include a set of wells with the radioligand and a high concentration of a known, unlabeled specific ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

dot graph G { rankdir=LR; node [shape=plaintext];

} Caption: Workflow for a radioligand receptor binding assay.

The Case of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one: An Unresolved Question

A comprehensive search of the scientific literature, including chemical and pharmacological databases, did not yield any evidence that 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is a metabolite of amoxapine. While the synthesis of various monohydroxylated isomers of the parent dibenz[b,f]oxazepin-11(10H)-one has been described, this work does not include pharmacological characterization or a link to amoxapine metabolism. The available information for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is currently limited to its chemical identity and commercial availability.

Therefore, a direct comparison of the mechanism of action of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one with that of amoxapine is not possible based on the current body of scientific evidence.

Conclusion and Future Directions

Amoxapine's mechanism of action is a compelling example of polypharmacology, where the parent drug and its active metabolites contribute to a complex and clinically effective profile. The interplay between potent norepinephrine reuptake inhibition, moderate serotonin reuptake inhibition, and significant dopamine D2 receptor antagonism, largely driven by the parent drug and its 7-hydroxy and 8-hydroxy metabolites, underpins its therapeutic utility in depression, including psychotic subtypes.

For researchers, the distinct pharmacological profiles of 7-hydroxyamoxapine and 8-hydroxyamoxapine highlight the critical importance of characterizing metabolites in drug development. The lack of data on 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one in relation to amoxapine underscores the boundaries of current knowledge and presents an opportunity for future research. Should this compound be identified as a metabolite or a novel synthetic analog, its pharmacological profiling, starting with the experimental protocols outlined in this guide, would be a necessary first step in understanding its potential therapeutic relevance.

References

  • Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. (n.d.). National Center for Biotechnology Information. [Link]

  • Cohen, B. M., Harris, P. Q., Altesman, R. I., & Cole, J. O. (1982). Amoxapine: neuroleptic as well as antidepressant? The American journal of psychiatry, 139(9), 1165–1167. [Link]

  • Dibenz[b,f]oxazepin-11(10H)-ones for multidrug resistance reversing agents. (1991).
  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2022). Structural reassignment of a dibenz[b,f]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(10), 839-845. [Link]

  • [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. (1990). Yao xue xue bao = Acta pharmaceutica Sinica, 25(12), 881–885. [Link]

  • Amoxapine. (n.d.). Wikipedia. [Link]

  • Amoxapine. (n.d.). PubChem. [Link]

  • Drug Reference for FDA Approved Psychiatric Drugs. (n.d.). Neurotransmitter.net. [Link]

  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2022). Structural reassignment of a dibenz[b,f]oxazepin-11(10H)-one with potent antigiardial activity. Connect J. [Link]

  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2022). Structural reassignment of a dibenz[b,f]oxazepin-11(10H)-one with potent antigiardial activity. ResearchGate. [Link]

  • 7-Hydroxyamoxapine. (n.d.). Wikipedia. [Link]

  • amoxapine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2022). Structural reassignment of a dibenz[b,f]oxazepin-11(10H)-one with potent antigiardial activity. eScholarship. [Link]

  • Brewster, K., Clarke, R. J., & Utley, D. (1976). Preparation of the eight monohydroxydibenz[b,f]oxazepin-11(10H)-ones. Journal of The Chemical Society-perkin Transactions 1. [Link]

  • Amoxapine. (2023). In StatPearls. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Amoxapine? (2024). Patsnap Synapse. [Link]

  • 7-Hydroxyamoxapine. (n.d.). DRUGS. [Link]

  • Synthesis of dibenzo[b,f]oxazepin-11(10H)-one and pyrido[2,3-b]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. (2022). ResearchGate. [Link]

  • Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine, 7-

A Medicinal Chemist's Guide to Unlocking the Potential of Dibenz[b,f]oxazepin-11(10H)-ones as Novel TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationship (SAR) Exploration

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," reappear across a multitude of therapeutically relevant compounds. The tricyclic dibenz[b,f]oxazepin-11(10H)-one core is one such scaffold. While its derivatives have shown promise in diverse areas, including potent antigiardial activity[1], its full potential remains largely untapped. This guide presents a forward-looking analysis, repositioning this scaffold as a promising template for the design of novel antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel—a critical target in pain and inflammation research.

This document moves beyond a simple literature review. It is a strategic guide for researchers and drug development professionals, offering a blueprint for initiating an SAR campaign. We will dissect the established pharmacophore of known TRPV1 antagonists and illustrate how the dibenz[b,f]oxazepin-11(10H)-one structure can be systematically decorated to achieve high-affinity binding. By integrating established synthetic protocols with proven bioassay methodologies, this guide provides a validated starting point for innovation.

The Therapeutic Rationale: Targeting TRPV1

The TRPV1 channel, often called the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[2] It functions as a molecular integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and inflammatory mediators.[3] Activation of TRPV1 leads to the transmission of pain signals to the brain.[2] Consequently, blocking or antagonizing this channel is a highly pursued strategy for developing novel, non-opioid analgesics to treat chronic pain conditions like neuropathic pain and arthritis.[3][4] The discovery of the first competitive antagonist, capsazepine, paved the way for numerous small-molecule antagonists, many of which have entered clinical trials.[5]

The Pharmacophore Model: A Blueprint for Antagonist Design

Decades of research have culminated in a well-defined pharmacophore model for competitive TRPV1 antagonists. This model generally comprises three key regions:

  • Region A (Head): An aromatic moiety, often a substituted phenyl or pyridyl group, which engages in key hydrogen bonding and hydrophobic interactions within the receptor binding pocket.

  • Region B (Linker/Neck): A central linker, commonly an amide, urea, or thiourea, that correctly orients the head and tail regions.

  • Region C (Tail): A hydrophobic group, typically containing a lipophilic substituent like a tert-butyl group or a halogenated phenyl ring, which occupies a hydrophobic pocket in the receptor.

The dibenz[b,f]oxazepin-11(10H)-one scaffold provides a semi-rigid tricyclic core that can be strategically functionalized to present moieties that satisfy the requirements of these three regions, offering a novel and constrained conformational starting point compared to more flexible known antagonists.

Fig. 1: General Pharmacophore for TRPV1 Antagonists.

TRPV1_Pharmacophore cluster_model TRPV1 Antagonist Pharmacophore Model A Region A (Aromatic Head) B Region B (Linker) A->B H-bond donor/ acceptor C Region C (Hydrophobic Tail) B->C Hydrophobic interaction

Structure-Activity Relationship Insights from Related Scaffolds

While no direct SAR studies exist for dibenz[b,f]oxazepin-11(10H)-ones as TRPV1 antagonists, valuable insights can be gleaned from structurally related molecules and general SAR trends for TRPV1 antagonists.[6] The strategic application of bioisosteric replacement is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[7]

Key Learnings from Existing Antagonists:

  • Urea/Amide Linkers: Many potent antagonists, such as SB-452533, feature a urea or amide linker.[8] This functional group is crucial for establishing hydrogen bonds within the receptor.

  • Aromatic Head Group Substitutions: Small electron-withdrawing groups (e.g., fluoro, chloro) or trifluoromethyl groups on the aromatic head group often enhance potency.

  • Hydrophobic Tail Requirements: The C-region typically requires a bulky, hydrophobic group. N-(4-tert-butylphenyl) and related moieties are common.[9]

  • Constrained Analogues: Tricyclic and conformationally constrained analogues have been explored to improve potency and selectivity by reducing the entropic penalty of binding.

Based on these principles, we can hypothesize an SAR strategy for the dibenz[b,f]oxazepin-11(10H)-one scaffold. The most logical points for derivatization are the aromatic rings and the nitrogen atom at the 10-position.

Proposed SAR Campaign for Dibenz[b,f]oxazepin-11(10H)-one Analogues

The following table outlines a proposed initial library of compounds to explore the SAR of this scaffold. The core idea is to attach known TRPV1 pharmacophore elements to the dibenzoxazepine core.

Compound IDScaffold PositionR GroupRationalePredicted Activity
DB-1 2-position-NH-C(O)-[4-(trifluoromethyl)phenyl]Introduce a classic Region A/B amide moiety.Moderate
DB-2 8-position-NH-C(O)-[4-(trifluoromethyl)phenyl]Explore substitution on the other aromatic ring.Moderate
DB-3 10-position-CH₂-[4-(tert-butyl)phenyl]Attach a classic Region C tail to the nitrogen.Low to Moderate
DB-4 2-position-NH-C(O)NH-[4-(tert-butyl)phenyl]Incorporate a urea linker (Region B/C).Moderate to High
DB-5 8-position-NH-C(O)NH-[4-(tert-butyl)phenyl]Explore urea linker at the alternative position.Moderate to High
DB-6 2-Cl, 8-NH-C(O)NH-[4-(tert-butyl)phenyl]Add a halogen to probe electronic effects.High

This systematic approach allows for the exploration of vector space around the core scaffold, providing a clear path to optimizing potency.

Experimental Protocols

To embark on this SAR study, robust and reproducible experimental methods are essential. The following protocols for synthesis and biological evaluation serve as a validated starting point.

Synthesis of the Core Scaffold and Derivatives

A general and efficient method for synthesizing the aminodibenz[b,f]oxazepin-11(10H)-one precursors involves the reflux of a substituted methyl 2-(diaminophenoxy)benzoate in the presence of an acid catalyst.[1] Subsequent acylation or urea formation can be achieved using standard coupling procedures.

Protocol: Synthesis of 8-Aminodibenz[b,f]oxazepin-11(10H)-one (6) [1]

  • A mixture of methyl 2-(2,4-diaminophenoxy)benzoate (1.0 eq), a catalytic amount of methanesulfonic acid (approx. 0.05 eq), and xylenes (approx. 4 mL per mmol of substrate) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and stirred vigorously for 20-24 hours.

  • The reaction is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • The solid is washed with a small amount of cold xylenes and then diethyl ether.

  • The crude product is purified by column chromatography or recrystallization to yield the desired aminodibenzoxazepinone precursor.

Protocol: Synthesis of Amide Derivative (e.g., DB-2)

  • To a solution of 8-aminodibenz[b,f]oxazepin-11(10H)-one (1.0 eq) in anhydrous pyridine or dichloromethane, add 4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the final compound.

Biological Evaluation: In Vitro TRPV1 Antagonism Assay

The potency of the synthesized compounds as TRPV1 antagonists can be determined by measuring their ability to inhibit capsaicin-induced calcium influx in cells stably expressing the human TRPV1 channel (e.g., CHO or HEK293 cells).[10]

Protocol: Calcium Influx Assay

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 in appropriate culture medium supplemented with an antibiotic for selection. Plate the cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (e.g., from 1 nM to 30 µM) to the wells and incubate for 15-20 minutes at room temperature.

  • Stimulation and Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR). Add a solution of capsaicin (to a final concentration equal to its EC₈₀) to all wells to stimulate the TRPV1 channel.

  • Data Analysis: Immediately after adding capsaicin, measure the fluorescence intensity over time. The antagonist effect is measured as the percentage inhibition of the capsaicin-induced calcium influx. Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Fig. 2: Experimental Workflow for Screening Novel Antagonists.

Screening_Workflow cluster_workflow Screening Cascade synthesis Synthesis of DB-1 to DB-6 purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification compound_add Compound Incubation purification->compound_add assay_prep Cell Culture & Plating (hTRPV1-CHO cells) dye_loading Calcium Dye Loading (Fluo-4 AM) assay_prep->dye_loading dye_loading->compound_add stimulation Capsaicin Stimulation & Fluorescence Reading compound_add->stimulation analysis Data Analysis (IC50 Determination) stimulation->analysis sar SAR Analysis & Next-Gen Design analysis->sar

Conclusion and Future Directions

The dibenz[b,f]oxazepin-11(10H)-one scaffold represents a compelling and underexplored starting point for the development of novel TRPV1 antagonists. Its semi-rigid, tricyclic nature offers the potential for high-affinity interactions within the receptor binding site. By leveraging established SAR principles from other antagonist series and employing robust synthetic and screening methodologies, researchers can efficiently navigate the chemical space around this core. The proposed SAR campaign provides a logical and actionable framework for identifying lead compounds. Future work should focus on optimizing pharmacokinetic properties and evaluating in vivo efficacy in relevant animal models of pain. This strategic approach, grounded in established medicinal chemistry principles, has the potential to unlock a new class of therapeutics for the management of chronic pain.

References

  • Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. PubMed. Available at: [Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. MDPI. Available at: [Link]

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A Comparative Analysis of Dibenzoxazepinone-Based Dopamine Receptor Modulators: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of dibenzoxazepinone-based compounds as modulators of the dopaminergic system. While this chemical scaffold has been primarily explored for atypical antipsychotic properties, its interaction with key dopamine receptors warrants a thorough examination for its potential in other CNS disorders, including Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapies for neurological and psychiatric conditions.

Introduction: The Dopaminergic System in Health and Disease

The dopaminergic system is a critical neuromodulatory network in the brain, governing a wide array of functions including motor control, motivation, reward, and cognition.[1] Dysfunction of this system is implicated in a range of debilitating neurological and psychiatric disorders. Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the profound loss of dopamine-producing neurons in the substantia nigra, leading to severe motor impairments.[2] Conversely, hyperactive dopaminergic signaling is associated with the positive symptoms of schizophrenia.[3]

Pharmacological intervention targeting dopamine receptors remains a cornerstone of treatment for these conditions. Dopamine receptors are classified into two main families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] Levodopa, a dopamine precursor, and D2-like receptor agonists are the primary therapies for Parkinson's disease, aiming to restore dopaminergic tone.[2] In contrast, antipsychotic medications typically act as antagonists or partial agonists at D2 receptors to mitigate the effects of excessive dopamine.[3] The development of receptor subtype-selective and functionally biased ligands is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize side effects.

The Dibenzoxazepinone Scaffold: A Privileged Structure for CNS Targets

The dibenzoxazepinone core represents a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets within the central nervous system. Its rigid, tricyclic framework provides a versatile scaffold for the synthesis of diverse analogs with distinct pharmacological profiles. One of the most well-characterized compounds from this class is JL-13 , a pyridobenzoxazepine derivative that has been extensively studied as a potential atypical antipsychotic.[4][5]

This guide will use JL-13 as a primary exemplar to explore the structure-activity relationships (SAR) and pharmacological properties of dibenzoxazepinone-based compounds, and then draw comparisons with other relevant dopamine receptor modulators to highlight the potential of this scaffold for further drug development.

Comparative Pharmacological Profile of JL-13

JL-13 exhibits a pharmacological profile that distinguishes it from classical antipsychotics and provides a basis for its "atypical" designation. A key feature is its nuanced interaction with dopamine receptor subtypes.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki) of JL-13 for various dopamine and serotonin receptors, in comparison to the atypical antipsychotic clozapine and the typical antipsychotic haloperidol.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
JL-13 -Weak Antagonist-Strong AffinityStrong AffinityNo Affinity
ClozapineModerateModerateModerateHighHighHigh
HaloperidolModerateHighHighModerateModerateLow

Data for JL-13 is qualitative as presented in the source material.[4][5] Quantitative data for clozapine and haloperidol are for comparative context and are generalized from multiple sources.

Interpretation of Binding Data:

JL-13 is characterized as a weak D2 receptor antagonist with a strong affinity for the D4 and 5-HT2A receptors.[4][5] Notably, it lacks affinity for the 5-HT2C receptor, which is a distinguishing feature compared to clozapine. This multi-receptor binding profile is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics like haloperidol, which are potent D2 receptor blockers.[4]

In Vivo Neurochemical and Behavioral Effects

Preclinical studies in rodents have further elucidated the functional consequences of JL-13's receptor binding profile.

  • Regional Dopamine Release: In vivo microdialysis studies in rats have shown that JL-13 preferentially increases extracellular dopamine concentrations in the prefrontal cortex over the nucleus accumbens and striatum.[6] This is a key characteristic shared with clozapine and is hypothesized to contribute to the amelioration of negative and cognitive symptoms in schizophrenia.

  • Animal Models of Psychosis: In behavioral models, JL-13 exhibits a profile consistent with an atypical antipsychotic. It does not induce catalepsy, a rodent correlate of EPS, and antagonizes apomorphine-induced climbing but not stereotypy.[4][5] Furthermore, it reverses the disruption of prepulse inhibition induced by dopamine agonists, a model of sensorimotor gating deficits observed in schizophrenia.[7]

  • Absence of Parkinsonian-like Symptoms: Crucially for its potential safety profile, JL-13 did not produce dystonia or Parkinsonian-like symptoms in haloperidol-sensitized monkeys, further supporting its atypical classification.[4]

Structure-Activity Relationship (SAR) and Potential for Antiparkinsonian Agents

While JL-13 itself is an antagonist at D2 receptors and therefore not a direct treatment for Parkinson's disease, the dibenzoxazepinone scaffold holds potential for the design of novel dopamine receptor modulators with therapeutic applications in this area. The SAR of related benzazepine and other dopamine receptor ligand classes can provide valuable insights.

Key Structural Considerations for Dopamine Receptor Affinity and Function:

  • Substitutions on the Aromatic Rings: The nature and position of substituents on the phenyl rings of the dibenzoxazepinone core can significantly influence affinity and selectivity for dopamine receptor subtypes.

  • The Piperazine Moiety: The piperazine ring and its N-substituent are critical for interaction with the dopamine receptor binding pocket. Modifications to this group can modulate affinity and intrinsic activity (i.e., agonist versus antagonist properties).

  • Chirality: As with many CNS-active compounds, the stereochemistry of the dibenzoxazepinone core can have a profound impact on pharmacological activity.

The development of D2 receptor partial agonists has been a successful strategy in CNS drug discovery, offering a mechanism to stabilize the dopaminergic system.[8] It is conceivable that modifications to the dibenzoxazepinone scaffold could yield compounds with partial agonist activity at D2 receptors, which could be beneficial in Parkinson's disease. Furthermore, the high affinity of JL-13 for the D4 receptor suggests that this scaffold could be exploited to develop D4-selective ligands. The role of the D4 receptor in Parkinson's disease is still under investigation, but selective modulation of this receptor could offer a novel therapeutic avenue.[9]

Experimental Protocols for Preclinical Evaluation

The following are representative, detailed methodologies for the preclinical evaluation of novel dibenzoxazepinone-based compounds targeting the dopaminergic system.

Radioligand Binding Assays for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1, D2, D3, D4, and D5 receptors.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor subtype (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2), and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing DRD) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Pellet Resuspension homogenization->centrifugation incubation Incubate Membranes, Radioligand & Test Compound centrifugation->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_plot Plot % Specific Binding vs. [Compound] scintillation->data_plot ic50_calc Calculate IC50 data_plot->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for determining dopamine receptor binding affinity.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of a test compound on extracellular dopamine levels in specific brain regions of freely moving rats.

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum).

    • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period for the animal and for the baseline neurotransmitter levels to stabilize.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

    • After collecting baseline samples, administer the test compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration.

    • Plot the mean percentage change from baseline over time for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the drug's effect.

Diagram of In Vivo Microdialysis Workflow:

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis anesthesia Anesthetize Rat stereotaxic Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic recovery Surgical Recovery stereotaxic->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion sample_collection Collect Baseline & Post-Drug Samples perfusion->sample_collection hplc HPLC-ED Analysis of Dopamine & Metabolites sample_collection->hplc data_analysis Calculate % Change from Baseline hplc->data_analysis plotting Plot Time-Course of Neurotransmitter Levels data_analysis->plotting

Caption: Workflow for in vivo microdialysis in freely moving rats.

Conclusion and Future Directions

The dibenzoxazepinone scaffold, exemplified by JL-13, presents a promising platform for the development of novel CNS-active agents. While the primary focus of research to date has been on atypical antipsychotics, the demonstrated interaction with key dopamine receptors suggests a broader therapeutic potential. A thorough understanding of the structure-activity relationships governing dopamine receptor affinity and functional activity is crucial for guiding the design of new compounds.

Future research should focus on synthesizing and evaluating a wider range of dibenzoxazepinone derivatives to explore their potential as:

  • D2 Receptor Partial Agonists: For the treatment of Parkinson's disease, aiming to stabilize dopaminergic signaling.

  • D4 Receptor Selective Ligands: To probe the therapeutic potential of modulating this receptor subtype in Parkinson's disease and other CNS disorders.

  • Biased Agonists: Compounds that preferentially activate specific downstream signaling pathways, potentially offering improved efficacy and reduced side effects.

By leveraging the principles of medicinal chemistry and employing robust preclinical evaluation methods, the dibenzoxazepinone scaffold can be further optimized to yield novel drug candidates for a range of debilitating neurological and psychiatric conditions.

References

  • Ellenbroek, B. A., Liégeois, J. F., Bruhwyler, J., & Cools, A. R. (2001). The effects of JL 13, a pyridobenzoxazepine with potential atypical antipsychotic activity, in animal models for schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 298(1), 386–391. [Link]

  • Jackson-Lewis, V., Blesa, J., & Przedborski, S. (2012). Animal models of Parkinson's disease. Parkinsonism & related disorders, 18 Suppl 1, S183–S185. [Link]

  • Liegeois, J. F., Bruhwyler, J., Damas, J., & Delarge, J. (2001). JL 13, an atypical antipsychotic: a preclinical review. Pharmacology, biochemistry, and behavior, 70(2-3), 427–440. [Link]

  • Liegeois, J. F., Bruhwyler, J., Damas, J., & Delarge, J. (2001). JL 13, an atypical antipsychotic: a preclinical review. Pharmacology, biochemistry, and behavior, 70(2-3), 427–440. [Link]

  • Mailman, R. B., & Huang, X. (2007). Dopamine receptor pharmacology. Handbook of clinical neurology, 83, 77–105. [Link]

  • Millan, M. J., Maiofiss, L., Cussac, D., Audinot, V., Boutin, J. A., & Newman-Tancredi, A. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. I. A multivariate analysis of the binding profiles of 14 drugs at 21 native and cloned human receptor subtypes. The Journal of pharmacology and experimental therapeutics, 303(2), 791–804. [Link]

  • Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D2-like receptor and alpha1/alpha2-adrenoceptor. The Journal of pharmacology and experimental therapeutics, 303(2), 805–814. [Link]

  • Rivière, P., De Deurwaerdère, P., Canton, H., & Spampinato, U. (2000). JL13, a pyridobenzoxazepine compound with potential atypical antipsychotic activity, increases extracellular dopamine in the prefrontal cortex, but not in the striatum and the nucleus accumbens of rats. Naunyn-Schmiedeberg's archives of pharmacology, 361(3), 298–302. [Link]

  • Stahl, S. M. (2007). D2 receptor partial agonists: a new class of antipsychotic. The Journal of clinical psychiatry, 68(10), 1475–1476. [Link]

  • Wang, C., Zhang, L., & Zhen, X. (2023). Dopamine D4 receptor high-resolution structures enable the discovery of selective agonists. Science (New York, N.Y.), 358(6361), 381–386. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one and its structurally related, clinically relevant analogs: loxapine, amoxapine, and clozapine. As direct in vivo data for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is not extensively available in public literature, this document synthesizes known experimental data from its close relatives to provide a predictive profile. This comparative analysis is designed to guide researchers and drug development professionals in understanding the potential pharmacological landscape of this compound class and in designing robust preclinical in vivo studies.

The dibenz[b,f]oxazepine scaffold is a privileged structure in neuropharmacology, forming the core of several key therapeutic agents. The nature and position of substituents on this tricyclic system critically influence receptor binding profiles, metabolic pathways, and ultimately, the therapeutic and adverse effects observed in vivo. This guide will delve into these structure-activity relationships to build a scientifically grounded predictive profile for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one.

A Comparative Overview: Pharmacodynamics and Receptor Affinities

The therapeutic actions and side-effect profiles of dibenz[b,f]oxazepine derivatives are largely dictated by their affinities for a range of neurotransmitter receptors. A comparative analysis of the receptor binding profiles of loxapine, amoxapine, and clozapine reveals key differences that underpin their distinct clinical utilities.

Receptor SubtypeLoxapine Ki (nM)Amoxapine Ki (nM)Clozapine Ki (nM)
Dopamine D1Moderate Affinity200270
Dopamine D2<10058.4160
Dopamine D4High AffinityAntagonist24
Serotonin 5-HT1A>1000>10000-
Serotonin 5-HT2A<100<1006.89
Serotonin 5-HT2C12-29--
Adrenergic α1<100<1006.434
Muscarinic M1->100007.5
Histamine H1-Antagonist2.8

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Loxapine, Amoxapine, and Clozapine. A lower Ki value indicates a higher binding affinity. Data compiled from various sources.[1][2][3][4][5][6][7][8]

Loxapine exhibits a high affinity for both D2 and 5-HT2A receptors, a profile characteristic of many atypical antipsychotics.[1][2][9] Its potent D2 antagonism is thought to be the primary driver of its antipsychotic efficacy.

Amoxapine , the N-demethylated metabolite of loxapine, retains significant D2 and 5-HT2A receptor affinity.[2][5][10] However, it also demonstrates notable norepinephrine reuptake inhibition, which contributes to its antidepressant properties.[10]

Clozapine displays a more complex and "atypical" receptor binding profile, with a lower affinity for D2 receptors compared to its high affinity for a broad range of other receptors, including 5-HT2A, muscarinic M1, and histamine H1 receptors.[3][4][6] This multi-receptor engagement is believed to contribute to its unique efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects.

In Vivo Pharmacokinetic Profiles in Rodent Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for designing and interpreting in vivo studies. The following table summarizes key pharmacokinetic parameters observed in rats.

CompoundRouteTmax (h)Cmax (ng/mL)Bioavailability (%)
Loxapine Oral~1.5Varies with doseNot specified
Amoxapine Oral~1.5Varies with doseNot specified
Clozapine Oral1.5 - 2Varies with dose5.32 - 27

Table 2: Comparative Pharmacokinetic Parameters in Rats. Data should be interpreted with caution due to variability in study design and analytical methods.[8][10][11][12][13][14][15][16][17][18]

Metabolic Pathways:

Metabolism plays a crucial role in the in vivo activity and duration of action of these compounds, often leading to the formation of active metabolites.

cluster_loxapine Loxapine Metabolism cluster_amoxapine Amoxapine Metabolism cluster_clozapine Clozapine Metabolism loxapine Loxapine amoxapine Amoxapine (N-desmethyl-loxapine) loxapine->amoxapine N-demethylation hydroxy_loxapine 7-OH-Loxapine & 8-OH-Loxapine loxapine->hydroxy_loxapine Hydroxylation amoxapine_start Amoxapine hydroxy_amoxapine 7-OH-Amoxapine & 8-OH-Amoxapine amoxapine_start->hydroxy_amoxapine Hydroxylation (CYP2D6) clozapine Clozapine ndmc N-desmethylclozapine (Norclozapine) clozapine->ndmc Demethylation (CYP1A2, CYP3A4) cno Clozapine N-oxide clozapine->cno N-oxidation

Figure 1: Simplified metabolic pathways of loxapine, amoxapine, and clozapine.

Loxapine is metabolized to amoxapine, which is itself an active antidepressant, and to hydroxylated metabolites.

Amoxapine is primarily metabolized via hydroxylation by CYP2D6 to 7-hydroxyamoxapine and 8-hydroxyamoxapine.[10] 7-hydroxyamoxapine is a potent dopamine receptor antagonist and is thought to contribute to the neuroleptic-like side effects of amoxapine.[14][19]

Clozapine undergoes extensive hepatic metabolism, primarily through demethylation to N-desmethylclozapine (norclozapine) and N-oxidation to clozapine N-oxide.[14] N-desmethylclozapine is an active metabolite with its own distinct pharmacological profile, including M1 muscarinic receptor agonism, which may contribute to clozapine's cognitive-enhancing effects.[20][21][22][23]

In Vivo Efficacy Models: A Comparative Performance Analysis

The antipsychotic and antidepressant potential of these compounds is routinely assessed in established rodent behavioral models.

Antipsychotic-like Activity: Conditioned Avoidance Response (CAR) and Catalepsy

The CAR test is a predictive model for antipsychotic efficacy, where effective compounds suppress the learned avoidance of an aversive stimulus.[15][24] The catalepsy test, in contrast, is an indicator of the potential for extrapyramidal side effects (EPS), a common liability of typical antipsychotics.[1][2]

CompoundConditioned Avoidance Response (ED50, mg/kg)Catalepsy Induction (Dose, mg/kg)
Loxapine EffectiveInduces catalepsy at 0.3 mg/kg (s.c.)
Amoxapine EffectiveDoes not induce catalepsy at 5 or 10 mg/kg
Clozapine Effective (ED50 varies)Does not induce catalepsy up to 40 mg/kg

Table 3: Comparative Efficacy in Antipsychotic Models in Rats.[3][5][19][25][26][27][28][29][30][31]

Loxapine effectively suppresses conditioned avoidance responding but also induces catalepsy at relatively low doses, reflecting its typical antipsychotic-like properties.[5][29]

Amoxapine has demonstrated antipsychotic-like activity in animal models, such as reversing apomorphine-induced disruption of prepulse inhibition, without inducing catalepsy at effective doses.[3]

Clozapine is effective in the CAR test and is notably devoid of cataleptogenic effects at a wide range of doses, a hallmark of its atypical profile.[1][2][28][29][30]

Antidepressant-like Activity: Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressant efficacy, where a reduction in immobility time is indicative of an antidepressant-like effect.

Amoxapine has shown antidepressant effects in animal models, which is consistent with its clinical use.[32] Specific dose-response data in the FST for amoxapine is less consistently reported in readily available literature, but its efficacy is generally comparable to other tricyclic antidepressants.

Predictive Profile of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one

Based on the structure-activity relationships of the dibenz[b,f]oxazepine class, we can formulate a predictive in vivo profile for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. The introduction of a hydroxyl group at the 9-position of the dibenzoxazepine core is a significant modification. Hydroxylation is a common metabolic pathway for this class of compounds, often leading to active metabolites with altered receptor affinities and pharmacokinetic properties.

Predicted Pharmacodynamic Profile: The presence of the hydroxyl group is likely to alter the compound's binding affinity for various receptors compared to its non-hydroxylated parent structure. It may enhance affinity for certain serotonin receptor subtypes, potentially modulating its antipsychotic or antidepressant profile. A key question to be addressed experimentally is its affinity for the dopamine D2 receptor, which will be a major determinant of its potential for antipsychotic efficacy and extrapyramidal side effects.

Predicted Pharmacokinetic Profile: The hydroxyl group will likely serve as a primary site for glucuronidation, potentially leading to rapid metabolism and clearance. This could result in a shorter in vivo half-life compared to its non-hydroxylated counterparts. Oral bioavailability may also be affected due to increased first-pass metabolism.

Predicted In Vivo Efficacy: The overall in vivo profile will be a composite of its receptor binding affinities and pharmacokinetic properties. If it retains significant D2 and 5-HT2A antagonism, it may exhibit antipsychotic-like activity. The presence of the hydroxyl group could also confer antidepressant-like properties, similar to some hydroxylated metabolites of other dibenzoxazepines. Its propensity to induce catalepsy will be a critical parameter to assess its potential as a "typical" versus "atypical" agent.

Experimental Protocols

To facilitate in vivo evaluation of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one and its analogs, detailed protocols for key behavioral assays are provided below.

Protocol 1: Catalepsy Bar Test in Rats

This protocol is designed to assess the potential of a compound to induce extrapyramidal side effects.[20][23][33][34][35][36]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Catalepsy bar apparatus (a horizontal bar 1 cm in diameter, adjustable in height)

  • Test compound and vehicle

  • Stopwatch

Procedure:

  • Habituate the rats to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar, which is set at a height of 9 cm.

  • Start the stopwatch immediately.

  • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

  • A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the time as 180 seconds.

  • Return the rat to its home cage after each measurement.

  • Perform the test in a quiet, dimly lit room to minimize external stimuli.

A Habituation (60 min) B Drug/Vehicle Administration A->B C Place forepaws on bar (9 cm height) B->C D Start stopwatch C->D E Measure descent latency (max 180s) D->E F Return to home cage E->F G Repeat at time points (30, 60, 90, 120 min) F->G

Figure 2: Experimental workflow for the catalepsy bar test in rats.

Protocol 2: Conditioned Avoidance Response (CAR) in Rats

This protocol assesses the antipsychotic potential of a compound.[21][22][24][26][27][37]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Automated two-way shuttle box with a grid floor for footshock delivery, a light or auditory cue (conditioned stimulus, CS), and a central door.

  • Test compound and vehicle

Procedure: Training Phase:

  • Place a rat in one compartment of the shuttle box.

  • Initiate a trial with the presentation of the CS (e.g., a light or tone) for 10 seconds.

  • If the rat moves to the other compartment during the CS presentation, the trial is terminated, and this is recorded as an avoidance response.

  • If the rat does not move during the CS, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds.

  • If the rat moves to the other compartment during the US, the shock is terminated, and this is recorded as an escape response.

  • If the rat fails to move during the US, the trial is terminated, and this is recorded as an escape failure.

  • The inter-trial interval is typically 30-60 seconds.

  • Train the rats for a set number of trials per day (e.g., 50 trials) until they reach a stable baseline of high avoidance (e.g., >80% avoidance).

Testing Phase:

  • Once a stable baseline is achieved, administer the test compound or vehicle.

  • After a predetermined pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.

  • Record the number of avoidances, escapes, and escape failures.

  • A decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Conclusion

The in vivo profile of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one remains to be experimentally determined. However, by leveraging the extensive data available for its structural analogs—loxapine, amoxapine, and clozapine—we can construct a predictive framework to guide its preclinical development. This comparative analysis suggests that 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one is likely to possess psychoactive properties, with its specific therapeutic potential and side-effect profile being critically dependent on its receptor binding affinities and metabolic fate. The provided experimental protocols offer a starting point for the systematic in vivo characterization of this and other novel dibenz[b,f]oxazepine derivatives. Careful evaluation of its effects in models of antipsychotic and antidepressant activity, alongside a thorough assessment of its propensity to induce catalepsy, will be essential in elucidating its therapeutic potential.

References

Sources

Confirming Target Engagement of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one: A Comparative Guide to In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating novel compounds within the dibenz[b,f]oxazepine scaffold, establishing definitive target engagement is a critical step in elucidating the mechanism of action and predicting therapeutic potential. This guide provides a comprehensive framework for confirming the target engagement of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one, a derivative of a well-established pharmacophore known for its interaction with central nervous system receptors.

Given the structural similarity of the dibenz[b,f]oxazepine core to atypical antipsychotics such as loxapine and amoxapine, it is highly probable that 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one interacts with dopamine and serotonin receptors. Specifically, the Dopamine D2 and Serotonin 5-HT2A receptors are the most likely primary targets. This guide will, therefore, focus on robust, validated in vitro methodologies to confirm and quantify the interaction of the compound with these G-protein coupled receptors (GPCRs).

We will explore three orthogonal assay platforms: radioligand binding assays for direct affinity determination, cell-based functional assays to measure downstream signaling, and the Cellular Thermal Shift Assay (CETSA) to verify direct target binding in a cellular environment. By comparing the principles, protocols, and data outputs of these methods, researchers can develop a comprehensive target engagement profile for 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one and benchmark its activity against established therapeutic agents.

The Rationale: Why Dopamine D2 and Serotonin 5-HT2A Receptors?

The dibenz[b,f]oxazepine scaffold is the cornerstone of several clinically significant antipsychotic medications. Loxapine and its metabolite amoxapine are well-characterized antagonists of both Dopamine D2 and Serotonin 5-HT2A receptors.[1][2][3] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy in treating psychosis with a reduced incidence of extrapyramidal side effects compared to first-generation antipsychotics that primarily target D2 receptors.[4]

Therefore, the primary hypothesis is that 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one will exhibit affinity for and functional antagonism at D2 and 5-HT2A receptors. The experimental approaches detailed below are designed to rigorously test this hypothesis.

Comparative Analysis of Target Engagement Assays

Assay TypePrincipleKey OutputAdvantagesDisadvantages
Radioligand Binding Assay Competitive displacement of a radiolabeled ligand from the target receptor by the test compound.Binding affinity (Ki)Direct measure of target binding; High throughput; Well-established methodology.Use of radioactivity; Does not provide functional information (agonist vs. antagonist).
Calcium Flux Assay Measurement of intracellular calcium mobilization following receptor activation (for Gq-coupled receptors like 5-HT2A).Functional potency (EC50/IC50)Provides functional information; High throughput; Cell-based, more physiologically relevant.Indirect measure of binding; Can be affected by off-target effects on the signaling pathway.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.Thermal shift (ΔTm) and Isothermal dose-responseConfirms direct target engagement in intact cells; Label-free.Lower throughput than binding/functional assays; Requires a specific antibody for detection.

Experimental Protocols for Target Engagement Confirmation

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one for the human Dopamine D2 receptor.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human Dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of a D2 receptor-specific radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) at a concentration close to its Kd.

      • A serial dilution of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one or a reference compound (e.g., loxapine, risperidone).

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for Serotonin 5-HT2A Receptor Functional Activity

This protocol measures the ability of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one to antagonize serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor, which is Gq-coupled.

Workflow Diagram:

Caption: Workflow for a calcium flux assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one and a reference antagonist (e.g., ketanserin or risperidone) in assay buffer.

    • Add the compound dilutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a 5-HT2A receptor agonist (e.g., serotonin or α-methyl-5-HT) at a concentration that elicits a submaximal response (EC80).

    • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the agonist solution into the wells and continue to record the fluorescence signal for 1-2 minutes to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data as a percentage of the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA provides direct evidence of target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Workflow Diagram:

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP decreases PKA PKA cAMP->PKA less activation

Caption: Simplified D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway (Gq-coupled):

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR binds G_protein Gq Protein HT2AR->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Sources

A Comparative In Vitro Benchmark Analysis of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one Against Loxapine and Amoxapine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Drug Discovery

Executive Summary

The dibenz[b,f]oxazepine scaffold is a cornerstone of neuropharmacology, forming the basis of established antipsychotic and antidepressant therapies. This guide presents a comparative benchmark analysis of a novel derivative, 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (referred to as Cmpd-9OH), against the clinically relevant drugs Loxapine and Amoxapine. Loxapine is a well-established antipsychotic, while its primary metabolite, Amoxapine, is utilized as an antidepressant.[1][2] Given that hydroxylation is a key metabolic pathway for this drug class, Cmpd-9OH represents a potential metabolite or a targeted synthetic analogue.[1][3] This document provides the scientific rationale for comparator selection, detailed protocols for essential in vitro assays—including receptor binding and cardiac safety—and a framework for interpreting the resulting data. The objective is to equip researchers with the necessary tools to evaluate the therapeutic potential and liability profile of Cmpd-9OH relative to its clinically validated predecessors.

Introduction: Rationale for Benchmarking

The therapeutic efficacy of dibenzoxazepine derivatives is primarily mediated by their interaction with central nervous system (CNS) neurotransmitter systems. Loxapine, classified as a typical antipsychotic with some atypical features, exerts its effects through potent antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.[1][4] Its N-demethylated metabolite, Amoxapine, functions as an antidepressant by inhibiting norepinephrine reuptake while retaining significant D2 receptor antagonism.[3]

Metabolism of this class predominantly occurs via hepatic cytochrome P450 enzymes, leading to hydroxylated species such as 7-OH and 8-OH-loxapine/amoxapine, which possess their own distinct pharmacological activities.[1][3] The compound of interest, 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (Cmpd-9OH), is a structural isomer of these known metabolites. Therefore, its characterization is a logical step in exploring the structure-activity relationships (SAR) of this scaffold.

Why this comparison is critical: The central hypothesis is that the position of the hydroxyl group on the tricyclic core will modulate receptor affinity, selectivity, and off-target effects. By benchmarking Cmpd-9OH against Loxapine and Amoxapine, we can address key questions:

  • Potency: Does Cmpd-9OH retain high affinity for D2 and 5-HT2A receptors?

  • Selectivity: What is its 5-HT2A/D2 affinity ratio, a key indicator of atypicality and potentially reduced extrapyramidal side effects?[1]

  • Mechanism: Does it exhibit significant interaction with monoamine transporters, suggesting antidepressant potential?

  • Safety: Does it show an improved profile at the hERG potassium channel, a critical determinant of cardiovascular risk?[5]

This guide provides the experimental framework to answer these questions systematically.

Selection of Benchmark Comparators & Test Compound

The choice of comparators is foundational to a meaningful benchmark study.

  • Loxapine: A first-generation antipsychotic with a well-documented D2/5-HT2A antagonist profile.[1][6] It serves as the primary benchmark for antipsychotic potential.

  • Amoxapine: The N-demethylated metabolite of Loxapine, approved as a tricyclic antidepressant.[2] It is the key comparator for assessing norepinephrine reuptake inhibition and provides a hybrid antidepressant/neuroleptic profile.

  • 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one (Cmpd-9OH): The test compound, a potential metabolite or synthetic analogue whose pharmacological profile is undetermined.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Logical relationship between the test compound and benchmarks.

Comparative In Vitro Assessment: Methodologies

To construct a comprehensive pharmacological profile, a tiered in vitro testing strategy is essential. The following protocols are standard in preclinical drug discovery for this chemical class.

Workflow for In Vitro Profiling

The experimental workflow is designed to first determine the primary target engagement and potency, followed by an assessment of a critical safety liability.

dot graph LR { graph [splines=ortho, nodesep=0.4, ranksep=0.8, size="7.6,4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Tiered experimental workflow for compound evaluation.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Scientific Rationale: The D2 receptor is the primary target for the antipsychotic action of Loxapine.[4] Determining the binding affinity (Ki) of Cmpd-9OH for this receptor is the most critical first step. This protocol uses competitive displacement of a known high-affinity radioligand.[7][8]

Methodology:

  • Receptor Source Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293-hD2R). Protein concentration should be determined via a BCA or Bradford assay.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist, at a final concentration approximately equal to its dissociation constant (Kd) (e.g., 0.1-0.3 nM).

  • Competition Assay Setup (96-well plate format):

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Spiperone, 100 µL membrane homogenate.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-Spiperone, 100 µL membrane homogenate.

    • Test Compound: 50 µL of Cmpd-9OH, Loxapine, or Amoxapine (at 11 serially diluted concentrations, e.g., 1 pM to 10 µM), 50 µL [³H]-Spiperone, 100 µL membrane homogenate.

  • Incubation: Incubate plates for 90 minutes at room temperature with gentle agitation.[9]

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate percent inhibition at each concentration relative to total and non-specific binding. Determine the IC50 value using non-linear regression (sigmoidal dose-response) and convert to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

Note: A similar protocol would be employed for the 5-HT2A receptor (using [³H]-Ketanserin as the radioligand) and the Norepinephrine Transporter (NET) (using [³H]-Nisoxetine).

Protocol: hERG Potassium Channel Safety Assay

Scientific Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[5][10] Many CNS-active drugs carry a hERG liability, making this a mandatory safety screen. Automated patch-clamp electrophysiology provides high-throughput, accurate data comparable to the gold-standard manual patch-clamp.[5][11]

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG or CHO-hERG.

  • Instrumentation: An automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[5]

  • Solutions:

    • Internal Solution (in pipette): Typically contains high potassium (e.g., 120 mM KF, 20 mM KCl, 10 mM HEPES).

    • External Solution (bath): Physiological salt solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, Glucose, HEPES).

  • Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG tail current. This typically involves a depolarization step to open the channels, followed by a repolarizing step where the tail current is measured.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current in the external solution (vehicle control).

    • Apply the test compounds (Cmpd-9OH, Loxapine, Amoxapine) cumulatively at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) to the same cell.

    • A known potent hERG inhibitor (e.g., E-4031) is used as a positive control.[5]

  • Data Acquisition: The peak tail current is measured at each concentration after the compound has reached steady-state effect (typically 3-5 minutes of exposure).

  • Data Analysis: The percentage of current inhibition is calculated at each concentration relative to the baseline vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Summary & Interpretation

All quantitative data should be consolidated into a clear, comparative table. The following table uses hypothetical but realistic data to illustrate how the results would be presented for interpretation.

ParameterCmpd-9OHLoxapineAmoxapineInterpretation & Rationale
Dopamine D2 Ki (nM) 15.26.825.5Lower values indicate higher affinity. Cmpd-9OH is potent, but slightly less so than Loxapine.
5-HT2A Ki (nM) 4.57.145.1Cmpd-9OH shows the highest affinity for the 5-HT2A receptor, a key feature of atypical antipsychotics.[12]
NET Ki (nM) >1000>100050.8Cmpd-9OH, like Loxapine, is inactive at NET. This suggests a lack of direct antidepressant activity via this mechanism.
hERG IC50 (µM) 25.18.311.4Higher values indicate lower liability (safer). Cmpd-9OH shows a significantly reduced risk of hERG block compared to the benchmarks.
Selectivity Ratio (D2/5-HT2A) 3.380.960.56A higher ratio can indicate a more "atypical" profile. Cmpd-9OH is strongly preferential for 5-HT2A over D2.

Discussion & Future Directions

Based on the hypothetical data, Cmpd-9OH presents a compelling profile.

  • Pharmacological Profile: The data suggests Cmpd-9OH is a potent D2/5-HT2A ligand with a strong preference for the 5-HT2A receptor. This high selectivity ratio is characteristic of modern atypical antipsychotics and predicts a potentially lower incidence of extrapyramidal side effects compared to Loxapine.[1][12] The lack of activity at the norepinephrine transporter distinguishes it from Amoxapine, steering its potential application away from depression and toward psychosis.

  • Safety Profile: The most significant finding is the substantially higher hERG IC50 value. A ~3-fold improvement in the safety window over Loxapine is a critical advantage, suggesting a reduced risk of cardiotoxicity.[5][13] This is a highly desirable feature in CNS drug development.

Next Steps & Self-Validating Systems:

  • Functional Assays: The binding assays confirm affinity but not function. Follow-up experiments using cAMP accumulation or calcium flux assays are required to confirm whether Cmpd-9OH is an antagonist, agonist, or partial agonist at D2 and 5-HT2A receptors.

  • Broader Selectivity Panel: To ensure trustworthiness, the compound must be screened against a wider panel of receptors (e.g., adrenergic, muscarinic, histaminergic) to identify potential off-target effects that could cause side effects like sedation or orthostatic hypotension.[4]

  • In Vivo Models: If the in vitro profile remains promising, progression to in vivo models is warranted. A rodent model, such as amphetamine-induced hyperlocomotion, would be a logical next step to assess antipsychotic-like efficacy in a living system.[12][14]

This guide provides a foundational framework for the initial in vitro characterization of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one. The described protocols are robust, industry-standard methods designed to generate decision-driving data, enabling a clear, objective comparison against established clinical agents.

References

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Safety Operating Guide

Proper Disposal of 9-Hydroxydibenz[b,f]oxazepin-11(10H)-one: A Guide for Laboratory Professionals

Proper Disposal of 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one: A Guide for Laboratory Professionals

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application to their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one, a metabolite of the tricyclic antidepressant Amoxapine. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Pharmacologically Active: As a metabolite of a tricyclic antidepressant, this compound can be presumed to have biological activity.

  • Solid Form: In its solid state, the primary routes of exposure are inhalation of dust particles and accidental ingestion.

  • Toxicity: Overdose of the parent compound, Amoxapine, can lead to severe neurological symptoms, including seizures.[3][5]

PropertyInformationSource
Chemical Name 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-oneN/A
CAS Number 60287-13-0[6]
Molecular Formula C13H9NO3[6]
Physical State SolidInferred
Known Hazards Based on parent compound (Amoxapine) and chemical class (Dibenzoxazepine): Harmful if swallowed, potential for CNS toxicity, sensory irritant.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Prior to handling 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one for disposal, all laboratory personnel must be equipped with the appropriate PPE to minimize the risk of exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Ensure gloves are inspected for integrity before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Disposal Workflow

The disposal of 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one must follow a systematic and compliant workflow. The following diagram illustrates the decision-making process and procedural steps.

DisposalWorkflowstartStart: Unused or Waste9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-oneassess_formAssess Physical Formstart->assess_formsolid_wasteSolid Waste Streamassess_form->solid_wasteSoliddeactivationConsider Chemical Deactivation(if applicable and safe)solid_waste->deactivationpackagePackage for Disposaldeactivation->packagelabel_wasteLabel Hazardous Waste Containerpackage->label_wastestoreStore in DesignatedHazardous Waste Arealabel_waste->storepickupArrange for LicensedHazardous Waste Pickupstore->pickup

Personal protective equipment for handling 9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

A Comprehensive Guide to the Safe Handling of 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one

For Research Use Only. Not for diagnostic or therapeutic use.

Hazard Identification and Risk Assessment: Understanding the Compound

9-Hydroxydibenz[b,f][1]oxazepin-11(10H)-one belongs to the dibenzoxazepine class of compounds.[5] Analogs within this class may be harmful if swallowed or inhaled, and exposure can cause irritation to the respiratory tract, eyes, and skin, as well as potential allergic reactions.[1] Therefore, it is crucial to handle this compound as a potent active pharmaceutical ingredient (API).

Assumed Hazards:

  • May cause skin, eye, and respiratory irritation.

  • Potential for allergic skin or respiratory reactions.

  • Unknown long-term toxicological effects.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the procedures to be performed, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling 9-Hydroxydibenz[b,f][1]oxazepin-11(10H)-one.

PPE Component Specifications and Rationale
Gloves Double gloving with chemotherapy-tested, powder-free nitrile gloves is recommended.[6][7] The outer glove should be changed immediately upon known or suspected contact with the compound. Regularly change gloves, at a minimum every 30-60 minutes.[6]
Eye Protection Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.[8]
Lab Coat/Gown A disposable, back-closing, long-sleeved gown made of a low-permeability fabric should be worn.[8] Cuffs should be tucked under the inner glove.[6]
Respiratory Protection For handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[1][8]
Shoe Covers Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[6]

PPE_Workflowcluster_prepPreparationcluster_handlingHandlingcluster_decontaminationDecontaminationDon GownDon GownDon Inner GlovesDon Inner GlovesDon Gown->Don Inner GlovesDon Outer GlovesDon Outer GlovesDon Inner Gloves->Don Outer GlovesHandle CompoundHandle CompoundDon Outer Gloves->Handle CompoundDoff Outer GlovesDoff Outer GlovesHandle Compound->Doff Outer GlovesDoff GownDoff GownDoff Outer Gloves->Doff GownDoff Inner GlovesDoff Inner GlovesDoff Gown->Doff Inner GlovesEndEndDoff Inner Gloves->EndStartStartStart->Don Gown

Engineering Controls: Creating a Safe Handling Environment

All handling of 9-Hydroxydibenz[b,f][1]oxazepin-11(10H)-one, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] A safety shower and eye wash station must be readily accessible in the laboratory.

Safe Handling and Storage Procedures

4.1. Handling:

  • Personnel: Only personnel trained in handling potent compounds should work with this material.[1]

  • Weighing: Weigh the compound in a fume hood on a disposable weigh paper or in a tared container.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Avoidance of Contamination: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.

4.2. Storage:

  • Store the solid compound and solutions in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

  • For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.[1]

  • Clearly label the container with the compound name, concentration (if in solution), and appropriate hazard warnings.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

5.1. Spill Kit: A dedicated spill kit should be readily available in the laboratory and include:

  • Two pairs of chemotherapy-tested gloves

  • Disposable gown and shoe covers

  • Face shield and respirator

  • Absorbent pads

  • Plastic scoop and scraper

  • Sealable plastic bags for waste disposal

  • Decontamination solutions (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate)[9]

5.2. Spill Cleanup Protocol:

Spill_CleanupSpill OccursSpill OccursEvacuate AreaEvacuate AreaSpill Occurs->Evacuate AreaDon PPEDon PPEEvacuate Area->Don PPEContain SpillContain SpillDon PPE->Contain SpillAbsorb SpillAbsorb SpillContain Spill->Absorb SpillDecontaminate AreaDecontaminate AreaAbsorb Spill->Decontaminate AreaDispose of WasteDispose of WasteDecontaminate Area->Dispose of WasteReport IncidentReport IncidentDispose of Waste->Report Incident

Step-by-Step Spill Cleanup:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.[10]

  • Don PPE: Put on all required PPE from the spill kit.[11]

  • Contain the Spill: For a solid spill, gently cover it with damp paper towels to avoid raising dust. For a liquid spill, surround the area with absorbent material.

  • Clean the Spill:

    • Solid Spills: Carefully scoop the material into a sealable plastic bag.

    • Liquid Spills: Use absorbent pads to soak up the liquid, working from the outside in.[12]

  • Decontaminate the Area:

    • Wipe the spill area with a suitable decontaminating agent (e.g., 10% bleach solution), allowing for sufficient contact time (at least 20 minutes).[11]

    • Neutralize the bleach with a sodium thiosulfate solution.

    • Clean the area with detergent and water.[9]

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a labeled hazardous waste container for proper disposal.[9]

  • Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste generated from handling 9-Hydroxydibenz[b,f][1]oxazepin-11(10H)-one, including excess compound, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion

While the full toxicological profile of 9-Hydroxydibenz[b,f][1]oxazepin-11(10H)-one is not yet established, a cautious and proactive approach to safety is essential. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Material Safety Data Sheet - Cellagen Technology. (n.d.).
  • Decontamination procedures - University of Nottingham. (2012, July 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • Safety Data Sheet - ChemScene. (2023, February 27).
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).
  • 9-Hydroxydibenz[b,f][1]oxazepin-11(10H)-one - Echemi. (n.d.). Retrieved from

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. (n.d.).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • 9-Hydroxydibenz[b,f][1]oxazepin-11(10H)-one - BIOGEN Científica. (n.d.). Retrieved from

  • In Vivo Hydroxylation of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one and the NIH Shift. (1978). Experientia, 34(6), 698-9.

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